molecular formula C29H50N2O3 B117640 D-threo-PPMP CAS No. 149022-18-4

D-threo-PPMP

Cat. No.: B117640
CAS No.: 149022-18-4
M. Wt: 474.7 g/mol
InChI Key: OFBANDBMHLEMFA-XRKRLSELSA-N
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Description

(1R,2R)-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol is an N-[1-hydroxy-3-(morpholin-4-yl)-1-phenylpropan-2-yl]hexadecanamide in which both stereocentres have R configuration. It has a role as an EC 2.4.1.80 (ceramide glucosyltransferase) inhibitor. It is an enantiomer of a (1S,2S)-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol.

Properties

IUPAC Name

N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C29H50N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32)/t27-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBANDBMHLEMFA-XRKRLSELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H50N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00164156
Record name Hexadecanamide, N-((1R,2R)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl)-
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Molecular Weight

474.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149022-18-4
Record name rel-N-[(1R,2R)-2-Hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]hexadecanamide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexadecanamide, N-((1R,2R)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecanamide, N-((1R,2R)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl)-
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Foundational & Exploratory

D-threo-PPMP as a Glucosylceramide Synthase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial glycosylation of ceramide to form glucosylceramide. This step is pivotal in the biosynthesis of most glycosphingolipids. By blocking this pathway, this compound leads to the accumulation of intracellular ceramide, a bioactive lipid known to mediate various cellular processes including apoptosis, cell cycle arrest, and autophagy. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its study, and its effects on key signaling pathways.

Introduction

Glucosylceramide synthase (GCS; UDP-glucose:ceramide glucosyltransferase, UGCG) catalyzes the transfer of glucose from UDP-glucose to ceramide, a critical step in the formation of glucosylceramide (GlcCer). GlcCer serves as the precursor for the synthesis of a vast array of complex glycosphingolipids (GSLs), which are integral components of cellular membranes and are involved in cell-cell recognition, signal transduction, and modulation of membrane protein function.

Ceramide itself is a potent second messenger that can induce apoptosis.[1][2] Cancer cells often upregulate GCS, leading to a decrease in pro-apoptotic ceramide levels and contributing to multidrug resistance (MDR).[3] Inhibition of GCS is therefore a promising therapeutic strategy to increase intracellular ceramide and sensitize cancer cells to chemotherapy. This compound is the biologically active enantiomer of the racemic mixture DL-threo-PPMP and serves as a valuable research tool and potential therapeutic agent for studying and targeting GCS.[4]

Mechanism of Action

This compound is a structural analog of ceramide. It acts as a competitive inhibitor of GCS, binding to the enzyme's active site and preventing the glycosylation of endogenous ceramide. This inhibition leads to a buildup of intracellular ceramide and a depletion of downstream GSLs. The accumulation of ceramide is a key event that triggers various downstream signaling cascades, ultimately leading to cellular responses such as apoptosis and autophagy.

Quantitative Inhibitory Data

The inhibitory activity of PPMP and its analogs against glucosylceramide synthase has been quantified in various studies. The D-threo isomer is the active enantiomer.

CompoundIC50 ValueCell/SystemReference
DL-threo-PPMP2 - 20 µMGeneral Activity[4]
D-threo-P4 (derivative)0.5 µMMDCK cell homogenates[5]
D-threo-p-methoxy-P40.2 µMMDCK cell homogenates[5]

Percentage Inhibition by DL-threo-PPMP at 20 µM: [6]

System% Inhibition
MDCK cell homogenates70%
Mouse liver microsomes41%
Mouse brain homogenates62%

Signaling Pathways Affected by this compound

The primary consequence of GCS inhibition by this compound is the accumulation of ceramide, which in turn modulates several key signaling pathways.

GCS_Inhibition_Pathway D_threo_PPMP This compound GCS Glucosylceramide Synthase (GCS) D_threo_PPMP->GCS Inhibits MDR1 MDR1 (P-glycoprotein) Expression D_threo_PPMP->MDR1 Downregulates Glucosylceramide Glucosylceramide GCS->Glucosylceramide Produces Ceramide Ceramide Ceramide->GCS Substrate Apoptosis Apoptosis Ceramide->Apoptosis Induces Bcl2_Bax Bcl-2/Bax Pathway Ceramide->Bcl2_Bax Activates Bcl2_Bax->Apoptosis

Caption: Inhibition of GCS by this compound leads to ceramide accumulation, inducing apoptosis and downregulating MDR1 expression.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

Glucosylceramide Synthase (GCS) Inhibition Assay

This protocol is a representative method for determining the inhibitory effect of this compound on GCS activity in cell lysates.

GCS_Assay_Workflow start Start cell_lysis Prepare Cell Lysate start->cell_lysis incubation Incubate Lysate with This compound and radiolabeled UDP-Glucose cell_lysis->incubation lipid_extraction Lipid Extraction incubation->lipid_extraction tlc Thin Layer Chromatography (TLC) Separation lipid_extraction->tlc quantification Quantify Radiolabeled Glucosylceramide tlc->quantification end End quantification->end

Caption: Workflow for a cell-based GCS inhibition assay.

Materials:

  • Cells of interest

  • This compound stock solution (in DMSO or ethanol)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protein assay kit (e.g., BCA)

  • Reaction buffer (containing a suitable buffer like HEPES, and co-factors if necessary)

  • Radiolabeled UDP-[14C]glucose

  • Ceramide substrate

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • TLC plates and developing chamber

  • Scintillation counter and fluid

Procedure:

  • Cell Lysate Preparation:

    • Culture cells to confluency.

    • Harvest and wash cells with cold PBS.

    • Lyse cells in lysis buffer on ice.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Enzyme Reaction:

    • In a microcentrifuge tube, add a defined amount of cell lysate protein.

    • Add varying concentrations of this compound or vehicle control.

    • Pre-incubate for a short period (e.g., 15 minutes) at 37°C.

    • Initiate the reaction by adding the ceramide substrate and UDP-[14C]glucose.

    • Incubate at 37°C for a defined time (e.g., 1-2 hours).

    • Stop the reaction by adding lipid extraction solvents.

  • Lipid Extraction and Analysis:

    • Perform a Bligh-Dyer or similar lipid extraction.

    • Dry the lipid-containing organic phase under nitrogen.

    • Resuspend the lipid extract in a small volume of solvent.

    • Spot the extract onto a TLC plate.

    • Develop the TLC plate using an appropriate solvent system to separate glucosylceramide from other lipids.

    • Visualize the radiolabeled glucosylceramide spot (e.g., by autoradiography).

    • Scrape the corresponding spot from the TLC plate and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of GCS inhibition for each this compound concentration compared to the vehicle control.

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Quantification of Intracellular Ceramide and Glucosylceramide

This protocol outlines a method using HPLC-MS/MS for the accurate quantification of ceramide and glucosylceramide levels in cells treated with this compound.[7][8]

Materials:

  • Treated and untreated cells

  • Internal standards (e.g., C17-ceramide)

  • Lipid extraction solvents (e.g., isopropanol, ethyl acetate)

  • HPLC-MS/MS system with a C18 column

Procedure:

  • Sample Preparation:

    • Treat cells with this compound or vehicle for the desired time.

    • Harvest and wash cells.

    • Add internal standards to the cell pellet.

    • Perform lipid extraction.

    • Dry the lipid extract and reconstitute in a suitable solvent for injection.

  • HPLC-MS/MS Analysis:

    • Inject the sample into the HPLC-MS/MS system.

    • Separate the lipids using a gradient elution on a C18 column.

    • Detect and quantify the different ceramide and glucosylceramide species using mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Generate standard curves for each analyte.

    • Normalize the peak areas of the endogenous lipids to the peak area of the internal standard.

    • Quantify the absolute amounts of ceramide and glucosylceramide using the standard curves.

Cell Viability Assay (MTT Assay)

This protocol describes the use of an MTT assay to assess the effect of this compound on cell viability.[9]

Materials:

  • Cells of interest

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density.

  • Allow cells to adhere overnight.

  • Treat cells with a serial dilution of this compound and a vehicle control.

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Add the solubilization solution to each well and incubate (e.g., overnight) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of >650 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V Staining)

This protocol details the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[10][11]

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with this compound or vehicle to induce apoptosis.

  • Harvest both adherent and floating cells.

  • Wash cells with cold PBS.

  • Resuspend cells in the provided Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Conclusion

This compound is a critical tool for investigating the roles of glucosylceramide and downstream glycosphingolipids in cellular physiology and pathology. Its ability to potently inhibit GCS, leading to the accumulation of pro-apoptotic ceramide, makes it a valuable compound for cancer research, particularly in the context of overcoming multidrug resistance. The experimental protocols provided in this guide offer a framework for researchers to explore the multifaceted effects of this compound and its potential as a therapeutic agent. Further research into the in vivo pharmacokinetics and efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

Cellular effects of inhibiting glycosphingolipid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Cellular Effects of Inhibiting Glycosphingolipid Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycosphingolipids (GSLs) are essential components of eukaryotic cell membranes, composed of a hydrophobic ceramide backbone linked to a carbohydrate head group.[1][2] They are not merely structural molecules but are deeply involved in a multitude of cellular processes, including signal transduction, cell-to-cell recognition, adhesion, and modulation of membrane protein function.[3][4] The synthesis of GSLs begins with the formation of glucosylceramide (GlcCer) from ceramide, a rate-limiting step catalyzed by the enzyme glucosylceramide synthase (GCS).[2][5][6]

Given their central role in cellular physiology, the aberrant metabolism of GSLs is implicated in various pathologies, including lysosomal storage disorders (e.g., Gaucher disease), cancer, and metabolic diseases like type 2 diabetes.[2][3][4][6] Consequently, the inhibition of GSL synthesis has emerged as a promising therapeutic strategy.[2][4] This guide provides a comprehensive overview of the cellular consequences of inhibiting GSL synthesis, focusing on the key signaling pathways affected, quantitative data from relevant studies, and detailed experimental protocols for researchers in the field.

The Glycosphingolipid Synthesis Pathway and Its Inhibition

The synthesis of most GSLs initiates with the transfer of glucose from UDP-glucose to ceramide on the cytosolic face of the Golgi apparatus, a reaction catalyzed by glucosylceramide synthase (GCS), encoded by the UGCG gene.[1][3] GlcCer is then flipped into the Golgi lumen and serves as the precursor for the synthesis of hundreds of more complex GSLs, including lactosylceramides, globosides, and gangliosides.[3]

Pharmacological inhibition of GCS is the primary strategy for blocking GSL synthesis. This approach, often termed substrate reduction therapy, aims to decrease the production of GlcCer and all downstream GSLs.[7]

Key Inhibitors of Glucosylceramide Synthase

A variety of small molecule inhibitors targeting GCS have been developed for both research and therapeutic purposes. These compounds can be broadly categorized as ceramide analogues or imino sugars.[8]

  • D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP): A widely used ceramide analogue in preclinical research to study the effects of GSL depletion.[5][9]

  • Eliglustat (B216) (Genz-112638): A potent and specific GCS inhibitor approved for the treatment of Gaucher disease type 1.[7][10]

  • Genz-123346: A derivative of eliglustat used in preclinical studies to investigate the role of GSLs in diabetes and cancer.[6][11]

  • Miglustat (N-butyldeoxynojirimycin, NB-DNJ): An imino sugar that inhibits GCS and has been used in the treatment of Gaucher disease.[11]

Below is a diagram illustrating the GSL synthesis pathway and the point of action for GCS inhibitors.

GSL_Synthesis_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP-glucose GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Complex_GSLs Complex GSLs (Lactosylceramides, Gangliosides, etc.) GlcCer->Complex_GSLs Sequential glycosylations Inhibitors GCS Inhibitors (PDMP, Eliglustat, etc.) Inhibitors->GCS

Figure 1: Glycosphingolipid synthesis pathway and inhibition point.
Quantitative Data: Inhibitor Potency

The efficacy of GCS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50).

InhibitorTargetIC50 ValueCell/Assay SystemReference
PDMPGCS15 - 25 µMOsimertinib-resistant NSCLC cells[5]
EliglustatGCS24 nMIn vitro enzyme assay[3]
Genz-123346GCS14 nM (for GM1)In vitro assay[3]
EXEL-0346GCS2 nMIn vitro enzyme assay[3]
T-036human GCS31 nMIn vitro enzyme assay[4][11]
T-036mouse GCS51 nMIn vitro enzyme assay[4][11]
MiglustatGCS5 - 50 µMIn vitro enzyme assay[11]

Cellular Effects of GSL Synthesis Inhibition

Blocking the synthesis of GSLs triggers a cascade of cellular responses, primarily due to two main consequences: the depletion of GlcCer and downstream GSLs, and the potential accumulation of the substrate, ceramide.

Induction of Apoptosis

Ceramide is a well-established pro-apoptotic lipid second messenger.[12][13] By blocking its conversion to GlcCer, GCS inhibitors can lead to an accumulation of intracellular ceramide, thereby promoting apoptosis.[12][14] This is a key mechanism by which GCS inhibition exerts anti-cancer effects.

Apoptosis_Pathway cluster_GSL GSL Synthesis Ceramide Ceramide GCS GCS Ceramide->GCS GlcCer Glucosylceramide (Pro-survival) GCS->GlcCer Ceramide_Accumulation Ceramide Accumulation (Pro-apoptotic) GCS->Ceramide_Accumulation Inhibition leads to GCS_Inhibitor GCS Inhibitor GCS_Inhibitor->GCS Apoptosis Apoptosis Ceramide_Accumulation->Apoptosis

Figure 2: GCS inhibition and induction of apoptosis.

Quantitative Data: Effects on Apoptosis and Cell Viability

Cell LineInhibitorConcentrationEffectReference
Bufo arenarum embryosPPMP20 µM90% reduction in ganglioside synthesis, 65% reduction in neutral GSL synthesis[15]
Hepa 1-6Genz-1233461 µMSignificant decrease in cell proliferation[2][16]
3T3Genz-1233461 µMMarkedly reduced GSL levels (520 vs 3287 pmol/mg protein)[7]
Hepa 1-6Genz-1233461 µMMarkedly reduced GSL levels (93 vs 3635 pmol/mg protein)[7]
Cell Cycle Arrest

Inhibition of GSL synthesis has been shown to cause cell cycle arrest, particularly in cancer cells.[11][17] This effect contributes to the anti-proliferative properties of GCS inhibitors. For instance, treatment of colon cancer cells with Genz-123346 or genetic silencing of GCS leads to a significant arrest in the cell cycle.[11][17]

Quantitative Data: Effects on Cell Cycle

Cell LineTreatmentEffect on Cell CycleReference
Lovo (colon cancer)Genz-123346 / UGCG silencingMarked arrest of the cell cycle[11][17]
3T3Dapagliflozin (high conc.)Inhibition of cell cycle[7]
Hepa 1-6Dapagliflozin (high conc.)Inhibition of cell cycle[7]
Modulation of Insulin (B600854) Signaling

GSLs, particularly gangliosides, are known to modulate the activity of the insulin receptor.[6] Studies have shown that inhibiting GSL synthesis can improve insulin sensitivity and glycemic control in animal models of type 2 diabetes.[6] The GCS inhibitor Genz-123346 has been demonstrated to increase insulin signaling in the muscles of diabetic rats and mice, leading to improved glucose tolerance.[6] This is associated with increased phosphorylation of the insulin receptor and downstream effectors like Akt.

Insulin_Signaling_Pathway cluster_membrane Plasma Membrane Insulin_Receptor Insulin Receptor Insulin_Signaling Enhanced Insulin Signaling (p-Akt ↑) Insulin_Receptor->Insulin_Signaling GSLs Gangliosides (GSLs) GSLs->Insulin_Receptor Inhibitory Modulation GCS_Inhibitor GCS Inhibitor GSL_Depletion GSL Depletion GCS_Inhibitor->GSL_Depletion GSL_Depletion->GSLs Glucose_Uptake Increased Glucose Uptake Insulin_Signaling->Glucose_Uptake

Figure 3: Effect of GSL inhibition on insulin signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the cellular effects of GSL synthesis inhibition.

General Experimental Workflow

A typical workflow for investigating the effects of a GCS inhibitor involves cell culture, inhibitor treatment, and subsequent analysis of various cellular parameters.

Experimental_Workflow cluster_analysis start Cell Culture treatment Treatment with GCS Inhibitor start->treatment harvest Cell Harvesting treatment->harvest analysis Downstream Analysis harvest->analysis viability Cell Viability Assay (MTT, etc.) analysis->viability western Western Blot (p-Akt, etc.) analysis->western lipidomics Lipid Analysis (HPLC, MS) analysis->lipidomics facs Flow Cytometry (Apoptosis, Cell Cycle) analysis->facs

Figure 4: General experimental workflow.
Protocol: Cell Viability Assay (MTT)

This assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cells of interest

  • 96-well culture plates

  • GCS inhibitor stock solution

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the GCS inhibitor in culture medium. Replace the medium in the wells with 100 µL of the inhibitor dilutions or vehicle control.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol: Western Blot for Phosphorylated Akt (p-Akt)

This protocol is used to quantify the activation of the Akt signaling pathway.

Materials:

  • Treated and control cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-Akt Ser473, anti-total Akt)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Lysis: Wash treated cells with ice-cold PBS and lyse with ice-cold lysis buffer containing inhibitors. Centrifuge to pellet debris and collect the supernatant.[13][18]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli buffer and separate by SDS-PAGE.[13]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[18]

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt (Ser473), diluted in blocking buffer, overnight at 4°C with gentle agitation.[13][18]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[13]

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Detection: After further washes, apply the ECL substrate and capture the chemiluminescent signal using an imager.[18]

  • Analysis: Quantify band intensities using densitometry. Normalize the p-Akt signal to the total Akt signal for each sample.[13]

Protocol: Cellular Lipid Extraction and GSL Analysis by HPLC

This protocol allows for the quantification of cellular GSL levels.

Materials:

  • Cell pellets

  • Solvents: Chloroform, methanol, water (HPLC grade)

  • Ceramide glycanase

  • Fluorescent labeling agent (e.g., anthranilic acid, 2-AA)

  • HPLC system with a fluorescence detector and an amide-HILIC column

Procedure:

  • Lipid Extraction: Extract total lipids from cell pellets using a chloroform:methanol:water mixture (e.g., Bligh & Dyer method).[20][21]

  • Purification: Purify the GSL fraction from the total lipid extract, for example, by solid-phase extraction.

  • Glycan Release: Cleave the glycan headgroups from the ceramide backbone using ceramide glycanase.[12][22]

  • Fluorescent Labeling: Label the released glycans with a fluorescent tag like 2-AA.[22]

  • HPLC Analysis: Separate and quantify the 2-AA labeled glycans using a normal-phase HPLC system (e.g., Accucore-150-Amide-HILIC column) with fluorescence detection.[1][22]

  • Quantification: Use known standards to create a calibration curve and determine the molar quantities of individual GSL species in the original sample.[22]

Conclusion

The inhibition of glycosphingolipid synthesis represents a powerful tool for both basic research and therapeutic development. By targeting the central enzyme GCS, it is possible to profoundly alter cellular behavior, inducing apoptosis and cell cycle arrest in cancer cells while enhancing insulin sensitivity in metabolic contexts. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to explore the multifaceted roles of GSLs and to evaluate the efficacy of novel GCS inhibitors. As our understanding of the intricate functions of GSLs continues to grow, so too will the potential applications for modulating their synthesis in a variety of disease states.

References

The Role of D-threo-PPMP in Elucidating Ceramide Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide, a central hub in sphingolipid metabolism, is a critical bioactive lipid involved in a myriad of cellular processes, including apoptosis, autophagy, cell cycle arrest, and senescence. Dysregulation of ceramide metabolism is implicated in numerous pathologies, from cancer to neurodegenerative diseases. The study of these intricate pathways has been significantly advanced by the use of specific pharmacological inhibitors. Among these, D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) has emerged as a pivotal tool. This technical guide provides an in-depth overview of the role of this compound in studying ceramide metabolism, its mechanism of action, and its applications in dissecting ceramide-dependent signaling pathways. This document further presents quantitative data on its effects, detailed experimental protocols for its use, and visual representations of the associated cellular pathways and workflows.

Introduction: The Significance of Ceramide and the Utility of this compound

Ceramide sits (B43327) at the heart of sphingolipid metabolic pathways, serving as a precursor for the synthesis of complex sphingolipids such as sphingomyelin (B164518) and glycosphingolipids. Beyond its structural role in cellular membranes, ceramide functions as a potent second messenger, mediating cellular responses to a variety of stimuli, including stress, cytokines, and chemotherapeutic agents. The cellular fate—survival or death—is often dependent on the delicate balance of ceramide and its metabolites.

To unravel the complex roles of ceramide, researchers rely on tools that can acutely and specifically modulate its levels. This compound is a synthetic ceramide analog that has proven invaluable in this regard. By competitively inhibiting a key enzyme in ceramide metabolism, this compound allows for the controlled accumulation of endogenous ceramide, enabling the detailed study of its downstream effects.

Mechanism of Action of this compound

This compound acts as a potent and specific inhibitor of UDP-glucose:ceramide glucosyltransferase, more commonly known as glucosylceramide synthase (GCS). GCS catalyzes the first committed step in the biosynthesis of most glycosphingolipids, transferring a glucose molecule from UDP-glucose to ceramide to form glucosylceramide.

By inhibiting GCS, this compound effectively blocks the conversion of ceramide to glucosylceramide. This blockade leads to two major consequences:

  • Depletion of downstream glycosphingolipids: The inhibition of GCS prevents the synthesis of the entire family of glucosylceramide-based glycosphingolipids.

  • Accumulation of endogenous ceramide: With its primary metabolic exit blocked, ceramide accumulates within the cell. This accumulation is the key feature that makes this compound a powerful tool for studying ceramide-dependent signaling.

The D-threo stereoisomer of PPMP is the biologically active form, exhibiting a much higher inhibitory activity against GCS compared to its L-threo counterpart.

Data Presentation: Quantitative Effects of this compound

The efficacy of this compound as a GCS inhibitor and its impact on ceramide levels have been quantified in numerous studies. The following tables summarize key quantitative data.

Parameter Cell Line/System Value Reference
IC50 for GCS MDCK cell homogenates2 - 20 µM[1]
IC50 for GCS Mouse liver microsomes~20 µM (for DL-threo-PPMP)[2]
IC50 for GCS Mouse brain homogenates~20 µM (for DL-threo-PPMP)[2]

Table 1: IC50 Values of this compound for Glucosylceramide Synthase (GCS) Inhibition. The half-maximal inhibitory concentration (IC50) demonstrates the potency of this compound in inhibiting GCS activity in various in vitro systems.

Cell Line This compound Concentration Treatment Duration Effect on Ceramide Levels Reference
A549 cellsNot specified (DL-PDMP)17 hoursMarked increase in the nuclear envelope[3]
HeLa cellsNot specified24 hours8-fold increase in C16-ceramide, 10-fold increase in C22-ceramide[4]
Primary mouse neuronsNot specified (DL-threo-PPMP)Not specifiedIncreased autophagy flux, suggesting ceramide accumulation[2]
KB-V0.01 cells10 µM72 hoursIndirectly suggested by a 70% decrease in MDR1 expression[5][6]

Table 2: Effects of this compound on Cellular Ceramide Levels. This table highlights the significant accumulation of ceramide species in different cell lines following treatment with this compound or its analogs.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound to study ceramide metabolism.

Cell Culture and Treatment with this compound
  • Cell Seeding: Plate cells of interest (e.g., HeLa, A549, or primary neurons) in appropriate culture vessels (e.g., 6-well plates for protein analysis, 96-well plates for viability assays, or on coverslips for microscopy). Culture in complete medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation of this compound Stock Solution: Dissolve this compound hydrochloride in a suitable solvent, such as ethanol (B145695) or methanol (B129727), to prepare a stock solution of 1-10 mM. Store the stock solution at -20°C.

  • Cell Treatment: Once cells have reached the desired confluency (typically 70-80%), replace the culture medium with fresh medium containing the desired final concentration of this compound (typically in the range of 1-20 µM). A vehicle control (e.g., ethanol or methanol at the same final concentration as the this compound-treated samples) should always be included.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific experimental endpoint.

Ceramide Extraction and Quantification by LC-MS/MS
  • Cell Harvesting and Lipid Extraction:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Scrape the cells in PBS and centrifuge to obtain a cell pellet.

    • Resuspend the cell pellet in a mixture of chloroform (B151607):methanol (1:2, v/v).

    • Add an internal standard (e.g., C17:0 ceramide) to each sample for normalization.

    • Sonicate the samples briefly on ice to ensure complete cell lysis.

    • Add chloroform and water to induce phase separation.

    • Centrifuge and collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent for injection (e.g., methanol).

    • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Separate the different ceramide species using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).

    • Detect and quantify the different ceramide species using multiple reaction monitoring (MRM) in positive ion mode. The transition from the precursor ion (the protonated ceramide molecule) to a specific product ion (typically the sphingoid base fragment) is monitored for each ceramide species. .

    • Calculate the concentration of each ceramide species by comparing its peak area to that of the internal standard and a standard curve generated with known amounts of ceramide standards.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to the use of this compound in studying ceramide metabolism.

G Mechanism of Action of this compound cluster_inhibition Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Ceramide->GCS Ceramide_Accumulation Ceramide Accumulation UDP_Glucose UDP-Glucose UDP_Glucose->GCS Glucosylceramide Glucosylceramide GCS->Glucosylceramide D_threo_PPMP This compound D_threo_PPMP->GCS Glycosphingolipids Downstream Glycosphingolipids Glucosylceramide->Glycosphingolipids Signaling Downstream Signaling (Apoptosis, Autophagy) Ceramide_Accumulation->Signaling

Caption: this compound inhibits Glucosylceramide Synthase (GCS), leading to ceramide accumulation.

G Experimental Workflow for Studying Ceramide Metabolism Start Cell Culture Treatment Treatment with This compound Start->Treatment Harvest Cell Harvesting Treatment->Harvest Lipid_Extraction Lipid Extraction Harvest->Lipid_Extraction LC_MS LC-MS/MS Analysis Lipid_Extraction->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis Conclusion Biological Interpretation Data_Analysis->Conclusion

Caption: Workflow for analyzing ceramide changes after this compound treatment.

G Ceramide-Mediated Apoptosis Signaling Ceramide Ceramide Accumulation Mitochondria Mitochondria Ceramide->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Ceramide accumulation triggers the intrinsic apoptosis pathway.

G Ceramide-Induced Autophagy Signaling Ceramide Ceramide Accumulation Akt_mTOR Akt/mTORC1 Pathway Ceramide->Akt_mTOR Beclin1_Complex Beclin-1 Complex Activation Ceramide->Beclin1_Complex Akt_mTOR->Beclin1_Complex Autophagosome Autophagosome Formation Beclin1_Complex->Autophagosome Autophagy Autophagy Autophagosome->Autophagy

Caption: Ceramide induces autophagy by inhibiting Akt/mTORC1 and activating the Beclin-1 complex.

Conclusion

This compound has proven to be an indispensable pharmacological tool for investigating the multifaceted roles of ceramide in cellular physiology and pathology. Its specific inhibition of glucosylceramide synthase provides a reliable method for inducing the accumulation of endogenous ceramide, thereby allowing for the detailed dissection of ceramide-mediated signaling pathways. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further research into the intricate world of ceramide metabolism, with the ultimate goal of developing novel therapeutic strategies for diseases characterized by its dysregulation. As our understanding of the spatial and temporal dynamics of ceramide signaling continues to evolve, the utility of tools like this compound will undoubtedly remain central to future discoveries.

References

D-threo-PPMP: A Comprehensive Technical Guide to its Impact on Cellular Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) is a synthetic ceramide analog and a potent, specific inhibitor of glucosylceramide synthase (GCS). By blocking the initial step in the biosynthesis of most glycosphingolipids, this compound serves as a critical tool for investigating the roles of these complex lipids in a myriad of cellular processes. This technical guide provides an in-depth analysis of this compound's mechanism of action, its profound impact on key signaling pathways including Akt/mTOR, endoplasmic reticulum (ER) stress, and autophagy, and detailed methodologies for its application in research settings. Quantitative data on its efficacy and cellular effects are presented for comparative analysis, and critical signaling and experimental workflows are visualized to facilitate a deeper understanding of its molecular interactions.

Introduction

Glycosphingolipids (GSLs) are integral components of cellular membranes that play crucial roles in cell adhesion, recognition, and signal transduction. The biosynthesis of the vast majority of GSLs begins with the transfer of glucose to ceramide, a reaction catalyzed by glucosylceramide synthase (GCS, EC 2.4.1.80). Dysregulation of GSL metabolism has been implicated in numerous pathologies, including cancer, metabolic disorders, and lysosomal storage diseases.

This compound, a structural analog of ceramide, acts as a competitive inhibitor of GCS.[1] Its D-threo stereoisomer is the biologically active enantiomer.[2] By inhibiting GCS, this compound effectively depletes downstream GSLs and leads to an accumulation of the substrate, ceramide. This perturbation of sphingolipid metabolism triggers a cascade of downstream effects on cellular signaling, making this compound an invaluable pharmacological tool for elucidating the functions of GSLs and ceramide in health and disease.

Mechanism of Action

This compound's primary mechanism of action is the competitive inhibition of glucosylceramide synthase. It mimics the ceramide substrate, binding to the enzyme's active site and preventing the transfer of glucose from UDP-glucose to ceramide. This blockade has two major immediate consequences:

  • Depletion of Glucosylceramide and Downstream Glycosphingolipids: The inhibition of GCS leads to a significant reduction in the cellular levels of glucosylceramide (GlcCer) and, consequently, all GSLs derived from it, such as lactosylceramide (B164483) (LacCer) and gangliosides (e.g., GM3).[3][4]

  • Accumulation of Ceramide: As the precursor to GlcCer, ceramide levels increase within the cell upon GCS inhibition.[5][6] Ceramide is a bioactive lipid in its own right, known to be a key mediator of cellular stress responses, apoptosis, and autophagy.

Quantitative Data on this compound Activity

The efficacy of this compound and its analogs varies across different cell types and experimental conditions. The following tables summarize key quantitative data from the literature.

Inhibitor Target IC50 Value Cell/System Reference
DL-threo-PPMPGlucosylceramide Synthase2 - 20 µMGeneral[1]
D-threo-p-hydroxy-P4Glucosylceramide Synthase90 nMMDCK cell homogenates[7]
D-threo-p-methoxy-P4Glucosylceramide Synthase0.2 µMMDCK cell homogenates[7]
D-threo-P4Glucosylceramide Synthase0.5 µMMDCK cell homogenates[7]
DL-threo-PPMPP. falciparum growth0.85 µMErythrocytes[8]

Table 1: IC50 Values of this compound and Analogs

Inhibitor/Treatment Cell Line Effect Magnitude of Change Reference
D-threo-PDMP (40 µM)HepG2GM3 content reduction77.7% decrease[9]
D-threo-EtDO-P4 (1 µM)HepG2GM3 content reduction81.9% decrease[9]
DL-threo-PPMP (20 µM)MDCK cell homogenatesGCS inhibition70% inhibition[8]
DL-threo-PPMP (20 µM)Mouse liver microsomesGCS inhibition41% inhibition[8]
DL-threo-PPMP (20 µM)Mouse brain homogenatesGCS inhibition62% inhibition[8]
This compound (10 µM, 72h)KB-V0.01 cellsMDR1 expression70% decrease[10][11]
D-threo-PDMPB16 melanoma cellsGlcCer and LacCer levelsConsiderable decrease[4]
DL-PDMPA549 cellsPalmitoyl-Cer levelsMarked increase[5]

Table 2: Cellular Effects of this compound and Analogs

Impact on Signaling Pathways

The dual effect of GSL depletion and ceramide accumulation initiated by this compound triggers significant alterations in several key signaling pathways.

Akt/mTOR Pathway

The Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. This compound treatment has been shown to modulate this pathway. In HEK293 cells, DL-threo-PPMP reduces the phosphorylation of Akt and the downstream ribosomal protein S6.[8] Furthermore, in HepG2 cells, treatment with D-threo-PDMP led to a significant increase in the phosphorylation of Akt1 (286.0% of control).[9] This suggests that the depletion of GSLs, such as GM3, may relieve an inhibitory effect on the Akt pathway in certain cellular contexts. Some studies have also linked PDMP treatment to the inactivation of mTOR.[12]

Akt_mTOR_Pathway This compound This compound GCS Glucosylceramide Synthase (GCS) This compound->GCS Inhibits GlcCer Glucosylceramide (GlcCer) & other GSLs GCS->GlcCer Synthesizes Ceramide Ceramide Akt Akt Ceramide->Akt Accumulation may influence Akt GlcCer->Akt Depletion may activate Akt mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Activates CellGrowth Cell Growth & Proliferation S6K->CellGrowth Promotes

This compound's impact on the Akt/mTOR signaling pathway.
Endoplasmic Reticulum (ER) Stress

The accumulation of ceramide, a consequence of GCS inhibition by this compound, is a known inducer of endoplasmic reticulum (ER) stress. In A549 cells, treatment with DL-PDMP led to an increase in the expression of CAAT/enhancer-binding protein homologous protein (CHOP), a key marker of ER stress.[5] This suggests that the buildup of ceramide disrupts ER homeostasis, triggering the unfolded protein response (UPR).

ER_Stress_Pathway This compound This compound GCS Glucosylceramide Synthase (GCS) This compound->GCS Inhibits Ceramide Ceramide ER Endoplasmic Reticulum (ER) Ceramide->ER Accumulation induces stress UPR Unfolded Protein Response (UPR) ER->UPR Activates CHOP CHOP UPR->CHOP Upregulates Apoptosis Apoptosis CHOP->Apoptosis Promotes

Induction of ER stress by this compound via ceramide accumulation.
Autophagy and Apoptosis

This compound and its analogs are potent inducers of both autophagy and apoptosis. The accumulation of ceramide and the induction of ER stress are key upstream events that can trigger these processes. In A549 cells, DL-PDMP treatment resulted in a massive increase in microtubule-associated protein 1 light chain 3B (LC3B)-II expression, a hallmark of autophagosome formation, and a decrease in p62, indicating active autophagic flux.[5] This was accompanied by caspase-independent apoptosis.[5] In primary mouse neurons, DL-threo-PPMP was also shown to increase autophagy flux.[8]

Autophagy_Apoptosis_Pathway This compound This compound Ceramide Ceramide Accumulation This compound->Ceramide ER_Stress ER Stress (CHOP) Ceramide->ER_Stress Autophagy Autophagy Ceramide->Autophagy Induces Apoptosis Apoptosis Ceramide->Apoptosis Induces ER_Stress->Autophagy Induces ER_Stress->Apoptosis Induces LC3B LC3B-II Expression Autophagy->LC3B Increases p62 p62 Degradation Autophagy->p62 Increases

This compound-induced autophagy and apoptosis pathways.

Experimental Protocols

The following section provides generalized methodologies for key experiments involving this compound. Specific concentrations and incubation times may need to be optimized for different cell types and experimental goals.

Cell Culture and Treatment
  • Cell Seeding: Plate cells at a desired density (e.g., 5 x 10^6 cells per 15-cm dish) and allow them to adhere overnight.[13]

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO (e.g., 4 mM).[13]

  • Treatment: On the following day, replace the culture medium with fresh medium containing the desired final concentration of this compound (typically ranging from 1 to 40 µM).[9][13] A vehicle control (e.g., DMSO) should be run in parallel.

  • Incubation: Culture the cells for the desired period (e.g., 24 to 72 hours), depending on the endpoint being measured.[10][13]

Lipid Extraction and Analysis
  • Cell Harvesting: Wash cells with phosphate-buffered saline (PBS) and scrape them from the culture dish.[13]

  • Lipid Extraction: Extract total lipids using a two-step process with chloroform/methanol (B129727) mixtures (e.g., 2:1, v/v followed by 1:1, v/v).[13]

  • Drying and Saponification: Dry the combined lipid extracts under a stream of nitrogen. To remove glycerophospholipids, perform mild alkaline hydrolysis (e.g., 100 mM NaOH in methanol at 37°C for 2 hours).[13]

  • Analysis: Analyze the extracted lipids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to quantify ceramide and GSLs.[2][14]

Western Blotting for Signaling Proteins
  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, CHOP, LC3B, p62). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Analysis a Seed Cells b Treat with This compound a->b c Harvest Cells b->c d Lipid Extraction c->d e Cell Lysis c->e f TLC / HPLC (Lipids) d->f g Western Blot (Proteins) e->g

References

Investigating GlcCer Synthase Function with D-threo-PPMP: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Glucosylceramide (GlcCer) synthase and its potent inhibitor, D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP). This document details the critical role of GlcCer synthase in cellular processes, the mechanism of action of this compound, and its effects on various signaling pathways. It is designed to be a valuable resource for researchers investigating sphingolipid metabolism and its implications in disease, particularly in the context of cancer and multidrug resistance.

Introduction to Glucosylceramide Synthase

Glucosylceramide (GlcCer) synthase (GCS), also known as UDP-glucose:ceramide glucosyltransferase (UGCG), is a pivotal enzyme in sphingolipid metabolism. It catalyzes the transfer of a glucose molecule from UDP-glucose to ceramide, forming glucosylceramide. This is the initial and rate-limiting step in the biosynthesis of most glycosphingolipids (GSLs), a diverse class of lipids involved in various cellular functions, including cell signaling, membrane integrity, cell-cell recognition, and apoptosis.

The balance between the pro-apoptotic signaling molecule ceramide and the anti-apoptotic glucosylceramide is crucial for cell fate. Overexpression of GCS has been implicated in the development of multidrug resistance (MDR) in cancer cells by reducing intracellular ceramide levels and increasing the production of GSLs. This makes GCS a compelling target for therapeutic intervention.

This compound: A Potent Inhibitor of GlcCer Synthase

D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (this compound) is a specific and potent inhibitor of GlcCer synthase. It is the active enantiomer of the racemic mixture DL-threo-PPMP and acts as a ceramide analog, competitively inhibiting the enzyme. By blocking the synthesis of GlcCer, this compound leads to the accumulation of intracellular ceramide, which can trigger apoptosis, and a reduction in the levels of downstream GSLs. This targeted inhibition allows for the detailed investigation of the roles of GCS and GSLs in various cellular processes and disease models.

Quantitative Data on the Effects of this compound

The inhibitory effects of this compound on GlcCer synthase activity and its downstream cellular consequences have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: IC50 Values of this compound and its Analogs for GlcCer Synthase Inhibition

CompoundCell Line / SystemIC50 ValueReference
DL-threo-PPMPMDCK cell homogenates~2-20 µM[1]
This compoundMDCK kidney epithelial cellsInduces 70% reduction in cell growth at 20 µM; significantly inhibits DNA synthesis at 3 µM[2][3]
D-threo-P4 (a P4 derivative)MDCK cell homogenates0.5 µM[4]
D-threo-p-methoxy-P4MDCK cell homogenates0.2 µM[4]
D-threo-1-phenyl-2-benzyloxycarbonylamino-3-pyrrolidino-1-propanol (PBPP)In vitro0.3 µM[5]

Table 2: Effects of this compound on Cellular Components and Processes

ParameterCell Line / ConditionTreatmentObserved EffectReference
MDR1 ExpressionKB-V0.01 cells10 µM this compound for 72 h70% decrease in MDR1 expression[6][7]
GlcCer and LacCer LevelsB16 melanoma cellsD-threo-PDMP treatmentConsiderable decrease in GlcCer and lactosylceramide (B164483) levels[8]
Ceramide LevelsGiardia lamblia10 µM this compoundIncreased cellular levels of ceramide[9][10]
GlcCer SynthesisGiardia lamblia10 µM this compoundDose-dependent inhibition of GlcCer synthesis[9][10]
Cell GrowthMDCK kidney epithelial cells20 µM this compound70% reduction in cell growth[2][3]
Cell CycleNIH 3T3 cells overexpressing IGF-1 receptorD-threo-PDMP treatmentArrest at G1/S and G2/M transitions[4]
ApoptosisBone marrow cellsGreen-synthesized silver nanoparticles (comparison)Induction of apoptosis
ApoptosisL929, 67NR, and 4T1 cellsErica arborea L. extract (comparison)Increased percentage of apoptotic cells[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of GlcCer synthase and the effects of this compound.

GlcCer Synthase Activity Assay

This protocol is adapted from a method using a fluorescent ceramide analog to measure GCS activity in live cells.[12][13]

Materials:

  • Cells of interest

  • This compound (or other inhibitors)

  • NBD C6-Ceramide (fluorescent ceramide analog) complexed to BSA

  • Cell culture medium (e.g., RPMI-1640 with 5% FBS and 1% BSA)

  • 6-well plates

  • Solvents for lipid extraction (e.g., chloroform/methanol mixture)

  • Borate-impregnated HPTLC plates

  • TLC developing solvent (e.g., chloroform/methanol/water, 100:30:4, v/v/v)

  • Fluorescent spectrophotometer or UV transilluminator

Procedure:

  • Cell Seeding: Seed cells (e.g., 5 x 10^5 cells/well) in 6-well plates and incubate for 24 hours.

  • Inhibitor Treatment: Treat cells with the desired concentrations of this compound (e.g., 2.5 and 10 µM) in a suitable medium for a specified time (e.g., 4 hours).

  • Substrate Incubation: Replace the medium with a medium containing the fluorescent ceramide analog (e.g., 100 µM NBD C6-Cer) and incubate for a defined period (e.g., 2 hours).

  • Lipid Extraction: Wash the cells with PBS and extract the lipids using an appropriate solvent mixture (e.g., chloroform/methanol).

  • Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a borate-impregnated HPTLC plate. Develop the plate using a suitable solvent system to separate NBD C6-Ceramide from NBD C6-Glucosylceramide.

  • Quantification: Visualize the separated fluorescent lipids under UV light. Quantify the intensity of the NBD C6-Glucosylceramide spot using a fluorescent spectrophotometer. The ratio of GlcCer to Cer can be used to determine GCS activity.[12][13]

Lipid Extraction and Analysis by TLC

This protocol describes the general procedure for extracting and analyzing cellular ceramides (B1148491) and glucosylceramides.[14][15][16][17][18]

Materials:

  • Cell pellet or tissue sample

  • Chloroform

  • Methanol

  • Water

  • Silica (B1680970) gel TLC plates

  • TLC developing solvent (e.g., chloroform/methanol/acetic acid, 190/9/1, v/v/v for the first migration and diethyl ether/acetic acid, 100/1, v/v for the second migration for ceramides)

  • Primuline (B81338) spray for visualization

  • Ceramide and Glucosylceramide standards

Procedure:

  • Lipid Extraction: Homogenize the cell pellet or tissue sample in a chloroform/methanol mixture (e.g., 2:1, v/v). After incubation, add water to induce phase separation. Collect the lower organic phase containing the lipids.

  • Solvent Evaporation: Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • Thin-Layer Chromatography (TLC): Resuspend the dried lipid extract in a small volume of chloroform/methanol (2:1, v/v) and spot it onto a silica gel TLC plate alongside ceramide and glucosylceramide standards.

  • Chromatogram Development: Develop the TLC plate in a chamber containing the appropriate solvent system.

  • Visualization and Identification: After development, dry the plate and visualize the lipid spots by spraying with primuline and viewing under UV light. Identify the ceramide and glucosylceramide spots by comparing their migration with the standards.

  • Quantification (Optional): Scrape the identified spots from the plate, elute the lipids from the silica gel, and quantify them using appropriate methods such as gas chromatography or mass spectrometry.

Cell Viability Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[19][20][21][22][23]

Materials:

  • Cells of interest

  • This compound

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells at a desired density (e.g., 1 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Incubation: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Signaling Pathways and Experimental Workflows

The inhibition of GlcCer synthase by this compound has profound effects on several key signaling pathways, primarily due to the accumulation of ceramide and the depletion of GSLs.

GlcCer Synthase and Ceramide Metabolism

GCS_Metabolism Ceramide Ceramide GCS GlcCer Synthase (UGCG) Ceramide->GCS + Apoptosis Apoptosis Ceramide->Apoptosis Induces UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Catalyzes GSLs Complex Glycosphingolipids GlcCer->GSLs Precursor for D_threo_PPMP This compound D_threo_PPMP->GCS Inhibits

Caption: GlcCer synthase metabolic pathway and its inhibition by this compound.

Role in Multidrug Resistance (MDR)

Overexpression of GCS is a key mechanism of multidrug resistance in cancer. By converting ceramide to GlcCer, GCS reduces the pro-apoptotic signal induced by many chemotherapeutic drugs. Furthermore, the resulting GSLs can activate signaling pathways that promote drug efflux and cell survival. Inhibition of GCS with this compound can re-sensitize MDR cancer cells to chemotherapy.

MDR_Pathway cluster_cell Cancer Cell Chemotherapy Chemotherapeutic Drugs Ceramide Ceramide Chemotherapy->Ceramide Induces GCS GlcCer Synthase (Upregulated in MDR) Ceramide->GCS Apoptosis Apoptosis Ceramide->Apoptosis Promotes GlcCer GlcCer GCS->GlcCer MDR1 MDR1 (P-glycoprotein) Expression GlcCer->MDR1 Upregulates Drug_Efflux Drug Efflux MDR1->Drug_Efflux Increases Drug_Efflux->Chemotherapy Reduces intracellular concentration of D_threo_PPMP This compound D_threo_PPMP->GCS Inhibits

Caption: Role of GlcCer synthase in multidrug resistance and its reversal by this compound.

Impact on PI3K/Akt and MAPK/ERK Signaling Pathways

Inhibition of GCS and the subsequent alteration in sphingolipid composition can modulate key signaling pathways involved in cell survival, proliferation, and apoptosis, such as the PI3K/Akt and MAPK/ERK pathways. While the precise mechanisms are still under investigation, evidence suggests that GCS inhibition can lead to the downregulation of Akt and ERK phosphorylation.[24][25][26][27]

Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway GCS_inhibition GlcCer Synthase Inhibition (e.g., by this compound) Akt Akt GCS_inhibition->Akt Inhibits (reduces phosphorylation) ERK ERK GCS_inhibition->ERK Inhibits (reduces phosphorylation) PI3K PI3K PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Cell_Survival_Growth Cell Survival & Growth mTOR->Cell_Survival_Growth Promotes Ras Ras Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Promotes

Caption: Impact of GlcCer synthase inhibition on PI3K/Akt and MAPK/ERK signaling pathways.

Conclusion

GlcCer synthase is a critical enzyme in sphingolipid metabolism with significant implications for cell fate and the development of multidrug resistance in cancer. This compound serves as a powerful tool for investigating the function of GCS and the roles of its downstream products, glycosphingolipids. The quantitative data, detailed experimental protocols, and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the complex biology of GlcCer synthase and exploring its potential as a therapeutic target. The continued investigation into the interplay between GCS and cellular signaling pathways will undoubtedly pave the way for novel therapeutic strategies in oncology and other diseases.

References

D-threo-PPMP: A Technical Guide to its Applications in Cancer Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS), a pivotal enzyme in the biosynthesis of glycosphingolipids. By blocking the conversion of ceramide to glucosylceramide, this compound triggers the accumulation of intracellular ceramide, a bioactive lipid known to induce apoptosis and cell cycle arrest. This mechanism of action has positioned this compound as a compelling agent in cancer biology research, particularly in the context of overcoming multidrug resistance (MDR) and sensitizing cancer cells to conventional chemotherapeutics. This technical guide provides an in-depth overview of this compound's core applications in oncology research, detailing its mechanism of action, effects on key signaling pathways, and summarizing quantitative data from preclinical studies. Detailed experimental protocols for key assays and visualizations of the underlying molecular pathways are provided to facilitate further investigation into this promising anti-cancer strategy.

Core Mechanism of Action: Glucosylceramide Synthase Inhibition

This compound functions as a competitive inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the synthesis of most glycosphingolipids. GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide.

By inhibiting GCS, this compound leads to two primary cellular consequences with significant implications for cancer therapy:

  • Ceramide Accumulation: The blockage of its conversion to glucosylceramide results in a buildup of intracellular ceramide. Ceramide is a well-established second messenger that can initiate signaling cascades leading to apoptosis, cell cycle arrest, and autophagy.[1][2]

  • Depletion of Downstream Glycosphingolipids: Inhibition of GCS prevents the synthesis of glucosylceramide and, consequently, the entire series of downstream complex glycosphingolipids. These molecules are involved in various cellular processes, including cell adhesion, signaling, and modulation of membrane protein function.

Applications in Cancer Biology

Reversal of Multidrug Resistance (MDR)

One of the most significant applications of this compound in cancer research is its ability to reverse multidrug resistance. MDR is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or MDR1), which actively efflux chemotherapeutic drugs from cancer cells.

This compound has been shown to downregulate the expression of P-glycoprotein at both the mRNA and protein levels.[1][3] This leads to increased intracellular accumulation of chemotherapeutic agents in resistant cancer cells, thereby restoring their sensitivity to treatment. For instance, treatment of KB-V0.01 cells with 10 μM this compound for 72 hours resulted in a 70% decrease in MDR1 expression.[1][2][4][5]

Induction of Apoptosis

The accumulation of endogenous ceramide following GCS inhibition by this compound is a potent trigger for apoptosis.[2] Ceramide can activate various downstream effector pathways to initiate programmed cell death, including the activation of caspases.[6] Studies have shown that this compound treatment alone can induce apoptosis in cancer cell lines such as MDA-MB-435 human breast carcinoma cells.[2]

Inhibition of Pro-Survival Signaling Pathways

This compound has been demonstrated to modulate key pro-survival signaling pathways in cancer cells. Notably, its racemic mixture, DL-threo-PPMP, has been shown to reduce the phosphorylation of Akt and ribosomal protein S6 in HEK293 cells.[7] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition can sensitize cancer cells to apoptosis.[8][9] The accumulation of ceramide can also impede PI3K-mediated survival signals.[10]

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of this compound and its analogs in various cancer cell lines and preclinical models.

CompoundCell LineAssayIC50Reference
DL-threo-PPMP-Glucosylceramide Synthase Inhibition2-20 µM[11]
This compoundMDCKCell Growth InhibitionInduces 70% reduction at 20 µM[12][13]
This compoundMDCKDNA Synthesis InhibitionSignificant inhibition at 3 µM[12][13]
D-threo-PDMPB16 MelanomaCell Adhesion Inhibition10-15 µM[14]
CompoundCancer ModelTreatment DetailsOutcomeReference
This compoundMultidrug-Resistant KB-V0.01 cells10 µM for 72 hours70% decrease in MDR1 expression[1][2][4][5]
D,L-threo-PPMPEsophageal Cancer Patient-Derived Xenografts-Effectively suppressed tumor growth[10]

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cancer cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][15][16][17][18]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of P-glycoprotein (MDR1) Expression

This protocol outlines the steps for determining the effect of this compound on P-glycoprotein protein levels.[3][18]

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against P-glycoprotein (MDR1)

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer on ice.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against P-glycoprotein overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Incubate the membrane with the chemiluminescent substrate.

  • Capture the signal using an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to normalize the results.

In Vivo Subcutaneous Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a subcutaneous tumor xenograft model.[19][20][21][22][23][24]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Harvest cancer cells in their logarithmic growth phase and resuspend them in sterile PBS or serum-free medium, with or without Matrigel.

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer this compound to the treatment group via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. Administer the vehicle to the control group.

  • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

  • Monitor the body weight and overall health of the mice throughout the study.

  • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Visualization of Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

D_threo_PPMP_Mechanism cluster_membrane Cell Membrane UDP_Glucose UDP-Glucose GCS Glucosylceramide Synthase (GCS) UDP_Glucose->GCS Ceramide Ceramide Ceramide->GCS Apoptosis Apoptosis Ceramide->Apoptosis Induces GlcCer Glucosylceramide GCS->GlcCer Catalyzes PPMP This compound PPMP->GCS Inhibits

Caption: this compound inhibits GCS, leading to ceramide accumulation and apoptosis.

Reversal of Multidrug Resistance by this compound

MDR_Reversal PPMP This compound GCS GCS Inhibition PPMP->GCS Pgp_Expression P-glycoprotein (MDR1) Expression PPMP->Pgp_Expression Downregulates Ceramide Ceramide Accumulation GCS->Ceramide Akt_Phos Akt Phosphorylation Ceramide->Akt_Phos Inhibits Akt_Phos->Pgp_Expression Promotes Chemo_Efflux Chemotherapy Efflux Pgp_Expression->Chemo_Efflux Mediates Chemo_Accumulation Intracellular Chemotherapy Accumulation Cell_Death Cancer Cell Death Chemo_Accumulation->Cell_Death

Caption: this compound reverses MDR by inhibiting Akt and downregulating P-glycoprotein.

Experimental Workflow for In Vitro Analysis

In_Vitro_Workflow start Cancer Cell Culture treatment Treat with This compound start->treatment viability MTT Assay (Cell Viability) treatment->viability western Western Blot (P-gp Expression) treatment->western apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis end Data Analysis viability->end western->end apoptosis->end

Caption: Workflow for in vitro evaluation of this compound in cancer cells.

Conclusion and Future Directions

This compound represents a promising investigational agent in cancer research with a well-defined mechanism of action. Its ability to reverse multidrug resistance and induce apoptosis through the inhibition of glucosylceramide synthase and subsequent ceramide accumulation provides a strong rationale for its further development. The data summarized in this guide highlight its potential as a standalone therapy or in combination with existing chemotherapeutic agents to enhance their efficacy.

Future research should focus on elucidating the full spectrum of signaling pathways modulated by this compound-induced ceramide accumulation. Comprehensive preclinical studies across a wider range of cancer types are warranted to identify patient populations that would most benefit from this therapeutic strategy. While information on clinical trials is currently limited, the compelling preclinical data suggest that this compound and other GCS inhibitors hold significant promise for translation into novel cancer therapies. Further investigation into optimized drug delivery systems and combination regimens will be crucial in realizing the full therapeutic potential of this class of compounds.

References

The Role of D-threo-PPMP in Elucidating Neurodegenerative Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and other synucleinopathies, present a significant and growing challenge to global health. A common pathological hallmark of many of these diseases is the accumulation of misfolded proteins, such as amyloid-beta (Aβ) and α-synuclein, which leads to synaptic dysfunction and neuronal death. Understanding the cellular mechanisms that regulate the synthesis, trafficking, and degradation of these proteins is paramount for the development of effective therapeutic strategies. D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) has emerged as a critical pharmacological tool for investigating these processes. This technical guide provides a comprehensive overview of the application of this compound in neurodegenerative disease research, detailing its mechanism of action, experimental protocols, and key findings.

Core Mechanism of Action: Inhibition of Glucosylceramide Synthase

This compound is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids (GSLs)[1][2]. GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer). GlcCer serves as the precursor for the synthesis of a vast array of complex GSLs, including gangliosides and globosides, which are integral components of cellular membranes, particularly in the nervous system.

By inhibiting GCS, this compound effectively depletes the cellular pool of GlcCer and downstream complex GSLs. This perturbation of GSL homeostasis has profound effects on several cellular pathways implicated in neurodegeneration.

Diagram of the Glycosphingolipid Biosynthesis Pathway and the Site of this compound Inhibition

GSL_Biosynthesis Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS GlcCer GlcCer LCS Lactosylceramide Synthase GlcCer->LCS LacCer LacCer Glycosyltransferases Various Glycosyltransferases LacCer->Glycosyltransferases Complex_GSLs Complex GSLs (Gangliosides, etc.) UDP_Glucose UDP-Glucose UDP_Glucose->GCS GCS->GlcCer LCS->LacCer Glycosyltransferases->Complex_GSLs PPMP This compound PPMP->GCS

This compound inhibits Glucosylceramide Synthase (GCS).

Key Experimental Findings in Neurodegenerative Models

The application of this compound has yielded significant insights into the pathophysiology of neurodegenerative diseases. The following sections summarize key findings, with quantitative data presented in tabular format.

Stimulation of Autophagy and Lysosomal Function

A critical consequence of GCS inhibition by this compound in neuronal cells is the stimulation of autophagy, a cellular process responsible for the degradation of aggregated proteins and damaged organelles. This effect is primarily mediated through the inhibition of the Akt-mTOR signaling pathway.

Signaling Pathway: this compound-Induced Autophagy

Autophagy_Pathway cluster_inhibition GCS Inhibition cluster_signaling Signaling Cascade cluster_autophagy Autophagy Induction cluster_clearance Cellular Clearance PPMP This compound GCS GCS PPMP->GCS GlcCer Glucosylceramide (decreased) GCS->GlcCer Akt Akt (decreased phosphorylation) GlcCer->Akt downstream effects mTOR mTOR (decreased phosphorylation) Akt->mTOR Autophagy Autophagy Flux (increased) mTOR->Autophagy Lysosome Lysosomal Biogenesis (increased) mTOR->Lysosome AlphaSyn α-synuclein aggregates (clearance) Autophagy->AlphaSyn degradation

This compound stimulates autophagy via the Akt-mTOR pathway.
Parameter Cell/Animal Model This compound Concentration/Dose Treatment Duration Observed Effect Reference
Glucosylceramide Synthase (GCS) Inhibition (IC50) MDCK cell homogenates2 - 20 µMN/A50% inhibition of GCS activity.[3]
Akt Phosphorylation HEK293 cells20 µMNot specifiedReduction in Akt phosphorylation.[4]
Ribosomal protein S6 Phosphorylation HEK293 cells20 µMNot specifiedReduction in S6 phosphorylation (downstream of mTOR).[4]
Autophagy Flux Primary mouse neurons20 µMNot specifiedIncreased autophagy flux.[4]

Reduction of Pathological Protein Aggregates

In models of synucleinopathies, such as Parkinson's disease, this compound treatment has been shown to reduce the levels of α-synuclein, a protein prone to aggregation.

Parameter Cell/Animal Model This compound Concentration/Dose Treatment Duration Observed Effect Reference
α-synuclein levels Primary neuronsNot specifiedNot specifiedDecreased levels of mutant α-synuclein.
Insoluble α-synuclein Human iPSC-derived midbrain dopamine (B1211576) neurons treated with GCase inhibitors50 µM CBE or IFG7 daysIncreased insoluble α-synuclein with GCase inhibition.[5]
Modulation of Amyloid-Beta Pathology

In the context of Alzheimer's disease, GCS inhibition has been investigated for its potential to mitigate amyloid-beta (Aβ) pathology.

Parameter Cell/Animal Model This compound Concentration/Dose Treatment Duration Observed Effect Reference
Aβ Plaque Burden Tg2576 mice (Alzheimer's model)2.5 mg/kg/day (of a GSI)4-7 months of age~68% reduction in plaque burden in the frontal cortex and hippocampus.[6]
FA-solubilized Aβ levels Tg2576 mice2.5 mg/kg/day (of a GSI)4-7 months of age~60% reduction in formic acid-solubilized brain Aβ levels.[6]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

In Vitro Treatment of Neuronal Cultures

Workflow: In Vitro this compound Treatment and Analysis

InVitro_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Downstream Analysis start Primary Neurons or Neuronal Cell Line treat Treat with This compound (e.g., 5-20 µM) start->treat wb Western Blot (α-syn, p-Akt, p-mTOR) treat->wb via Cell Viability Assay (MTT, Trypan Blue) treat->via ms Mass Spectrometry (Glycosphingolipids) treat->ms autophagy Autophagy Flux Assay (LC3 turnover) treat->autophagy

Workflow for in vitro studies using this compound.

Materials:

  • Primary neuronal culture or neuronal cell line (e.g., SH-SY5Y)

  • This compound (hydrochloride salt is soluble in ethanol/methanol)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

Procedure:

  • Culture neuronal cells to the desired confluency in a suitable culture vessel (e.g., 6-well plate, 96-well plate).

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., 10 mM in ethanol).

  • Dilute the this compound stock solution in a complete culture medium to the desired final concentration (e.g., 5 µM, 10 µM, 20 µM). A vehicle control (medium with the same concentration of solvent) should be prepared in parallel.

  • Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Following incubation, proceed with downstream analyses such as cell viability assays, protein extraction for Western blotting, or lipid extraction for mass spectrometry.

Western Blot Analysis of Key Signaling Proteins

Procedure:

  • Protein Extraction: After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane. For α-synuclein, which is a small protein, fixation of the membrane with 4% paraformaldehyde after transfer can improve retention[7].

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies and dilutions include:

    • Rabbit anti-α-synuclein (e.g., Abcam ab212184, 1:1250)[5]

    • Rabbit anti-phospho-Akt (Ser473) (e.g., Cell Signaling Technology #4060, 1:1000)

    • Rabbit anti-Akt (pan) (e.g., Cell Signaling Technology #4691, 1:1000)

    • Rabbit anti-phospho-mTOR (Ser2448) (e.g., Cell Signaling Technology #5536, 1:1000)

    • Rabbit anti-mTOR (e.g., Cell Signaling Technology #2983, 1:1000)

    • Rabbit anti-LC3B (e.g., Novus Biologicals NB100-2220, 1:1000)

    • Mouse anti-β-actin (e.g., Sigma-Aldrich A5441, 1:5000) as a loading control.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG, anti-mouse IgG) for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT Assay)

Procedure:

  • Seed cells in a 96-well plate and treat with this compound as described in Protocol 1.

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Add 100 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Quantification of Glycosphingolipids by Mass Spectrometry

Procedure:

  • Lipid Extraction: After this compound treatment, harvest cells and perform lipid extraction using a modified Folch method with chloroform:methanol (2:1, v/v).

  • Sample Preparation: Dry the lipid extract under a stream of nitrogen and reconstitute in an appropriate solvent for mass spectrometry analysis (e.g., methanol).

  • LC-MS/MS Analysis: Analyze the lipid extract using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • Chromatography: Use a reverse-phase column (e.g., C18) with a gradient of solvents such as water, methanol, and acetonitrile (B52724) containing formic acid and ammonium (B1175870) formate (B1220265) to separate the different lipid species.

    • Mass Spectrometry: Employ a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ion modes to detect and identify GSLs based on their accurate mass and fragmentation patterns.

  • Data Analysis: Identify and quantify individual GSL species by comparing their mass-to-charge ratios (m/z) and retention times to known standards or by using specialized lipidomics software.

Conclusion

This compound is an invaluable tool for dissecting the complex cellular mechanisms underlying neurodegenerative disorders. Its specific inhibition of glucosylceramide synthase provides a powerful means to investigate the roles of glycosphingolipid metabolism in critical pathways such as autophagy, protein aggregation, and lysosomal function. The experimental protocols and findings detailed in this guide offer a solid foundation for researchers to employ this compound in their studies, with the ultimate goal of identifying novel therapeutic targets for these devastating diseases. As our understanding of the intricate interplay between lipid metabolism and neurodegeneration continues to evolve, the use of chemical probes like this compound will undoubtedly remain at the forefront of this vital area of research.

References

The Effect of D-threo-PPMP on Autophagy and Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) is a synthetic ceramide analog and a known inhibitor of glucosylceramide synthase (GCS). By blocking the conversion of ceramide to glucosylceramide, this compound leads to the intracellular accumulation of ceramide, a bioactive sphingolipid implicated in the regulation of various cellular processes. This technical guide provides an in-depth analysis of the effects of this compound on two critical cell fate pathways: autophagy and apoptosis. Drawing upon evidence from studies on the closely related compound D,L-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-PDMP), this document outlines the underlying molecular mechanisms, presents expected quantitative outcomes in tabular format, details relevant experimental protocols, and provides visual representations of the key signaling pathways and workflows.

Introduction

Glucosylceramide synthase (GCS) is a pivotal enzyme in sphingolipid metabolism, catalyzing the first step in the biosynthesis of most glycosphingolipids. Inhibition of GCS by molecules such as this compound disrupts this pathway, leading to an accumulation of the substrate, ceramide. Ceramide is a well-established second messenger that can trigger a range of cellular responses, including cell cycle arrest, senescence, apoptosis, and autophagy. Understanding the intricate interplay between this compound-induced ceramide accumulation and these cellular processes is of significant interest for basic research and for the development of novel therapeutics, particularly in oncology.

This guide focuses on the dual roles of this compound in modulating autophagy and apoptosis, two fundamental processes that are often interconnected and are critical for cellular homeostasis and disease pathogenesis.

Core Mechanism of Action

The primary mechanism of this compound involves the competitive inhibition of glucosylceramide synthase. This leads to a build-up of intracellular ceramide. Elevated ceramide levels are a known trigger for endoplasmic reticulum (ER) stress. The ER stress response, in turn, can activate downstream signaling cascades that initiate both autophagy and apoptosis.

Signaling Pathway

The proposed signaling cascade initiated by this compound is illustrated below. This compound inhibits GCS, leading to ceramide accumulation. This induces ER stress, characterized by the upregulation of the transcription factor C/EBP homologous protein (CHOP). CHOP can then promote both autophagy, as evidenced by the conversion of LC3-I to LC3-II and the degradation of p62, and a caspase-independent form of apoptosis.

PPMP This compound GCS Glucosylceramide Synthase (GCS) PPMP->GCS Inhibits Ceramide Ceramide Accumulation GCS->Ceramide Blocks conversion of ceramide to glucosylceramide ER_Stress Endoplasmic Reticulum (ER) Stress Ceramide->ER_Stress Induces CHOP CHOP Upregulation ER_Stress->CHOP Activates Autophagy Autophagy CHOP->Autophagy Promotes Apoptosis Caspase-Independent Apoptosis CHOP->Apoptosis Promotes LC3 LC3-I to LC3-II Conversion Autophagy->LC3 p62 p62 Degradation Autophagy->p62 cluster_0 Cell Lysis and Protein Quantification cluster_1 SDS-PAGE and Transfer cluster_2 Immunoblotting and Detection a Treat cells with this compound b Wash with PBS and lyse cells in RIPA buffer a->b c Centrifuge and collect supernatant b->c d Quantify protein concentration (e.g., BCA assay) c->d e Prepare protein samples with Laemmli buffer d->e f Separate proteins by SDS-PAGE e->f g Transfer proteins to a PVDF membrane f->g h Block membrane with 5% non-fat milk g->h i Incubate with primary antibodies (anti-LC3, anti-p62, anti-CHOP, anti-β-actin) h->i j Wash and incubate with HRP-conjugated secondary antibody i->j k Detect signal with ECL substrate and image j->k l Densitometric analysis of protein bands k->l start This compound Treatment gcs_inhibition GCS Inhibition start->gcs_inhibition ceramide_accumulation Ceramide Accumulation gcs_inhibition->ceramide_accumulation er_stress ER Stress ceramide_accumulation->er_stress autophagy Autophagy Induction er_stress->autophagy apoptosis Apoptosis Induction er_stress->apoptosis cell_fate Cell Fate Determination autophagy->cell_fate apoptosis->cell_fate

D-threo-PPMP: A Technical Guide to its Chemical Structure, Properties, and Cellular Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) is a synthetic ceramide analogue and a potent, specific inhibitor of glucosylceramide synthase (GCS). By blocking the initial step in the biosynthesis of most glycosphingolipids, this compound serves as a critical tool for investigating the cellular functions of these complex lipids. Its ability to induce the accumulation of endogenous ceramide has made it a valuable agent for studying ceramide-mediated signaling pathways, including apoptosis and autophagy. Furthermore, this compound has demonstrated potential in overcoming multidrug resistance in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, including detailed experimental protocols and visualization of its key signaling pathways.

Chemical Structure and Physicochemical Properties

This compound is the biologically active enantiomer of the racemic mixture DL-threo-PPMP. Its structure features a phenyl group, a palmitoylamino side chain, and a morpholino ring attached to a propanol (B110389) backbone.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide
Synonyms D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol
Molecular Formula C₂₉H₅₀N₂O₃
Molecular Weight 474.72 g/mol
CAS Number 139889-53-5
Appearance Solid
Purity ≥98%
Solubility Soluble in ethanol (B145695) and methanol. Soluble in DMSO to 10 mM.[1]
Storage Store at -20°C under desiccating conditions. Stable for ≥ 4 years.

Note: The hydrochloride salt of this compound (CAS: 139889-65-9) has a molecular weight of 511.2 g/mol .

Mechanism of Action and Biological Activity

This compound acts as a competitive inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide. This is the committed step in the biosynthesis of most glycosphingolipids (GSLs).

The inhibition of GCS by this compound leads to two primary cellular consequences:

  • Depletion of Glycosphingolipids: By blocking their synthesis, this compound reduces the cellular levels of glucosylceramide and downstream GSLs.

  • Accumulation of Ceramide: The substrate for GCS, ceramide, accumulates within the cell. Ceramide is a bioactive lipid that acts as a second messenger in various signaling pathways.

These molecular effects translate into a range of biological activities, as summarized in the table below.

Table 2: Biological Activities and Quantitative Data for this compound and its Racemic Mixture

Biological ActivityOrganism/Cell LineConcentration/IC₅₀Effect
Glucosylceramide Synthase InhibitionNot specifiedIC₅₀ between 2 and 20 µM (for DL-threo-PPMP)Inhibition of enzyme activity.[2]
Cell Growth ReductionMadin-Darby canine kidney (MDCK) cells20 µM70% reduction in cell growth.[3]
DNA Synthesis InhibitionMadin-Darby canine kidney (MDCK) cells3 µMSignificant inhibition of DNA synthesis.[3]
Overcoming Multidrug ResistanceKB-V0.01 cells10 µM (72 h)70% decrease in MDR1 expression.[1]

Signaling Pathways Modulated by this compound

The accumulation of ceramide induced by this compound triggers several interconnected signaling pathways, primarily leading to apoptosis and autophagy.

Ceramide-Induced Apoptosis and Autophagy

Inhibition of glucosylceramide synthase by this compound leads to an accumulation of cellular ceramide. This accumulation can induce endoplasmic reticulum (ER) stress, a condition that activates the unfolded protein response (UPR). Prolonged ER stress is a known trigger for both apoptosis (programmed cell death) and autophagy (a cellular degradation and recycling process).

G D_threo_PPMP This compound GCS Glucosylceramide Synthase (GCS) D_threo_PPMP->GCS inhibits GlcCer Glucosylceramide GCS->GlcCer produces Ceramide Ceramide Ceramide->GCS substrate ER_Stress Endoplasmic Reticulum (ER) Stress Ceramide->ER_Stress induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR activates Autophagy Autophagy UPR->Autophagy triggers Apoptosis Apoptosis UPR->Apoptosis triggers

Caption: this compound inhibits GCS, leading to ceramide accumulation, ER stress, and subsequent autophagy and apoptosis.

Regulation of mTOR Signaling

The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and survival. The accumulation of ceramide and the induction of cellular stress by this compound can lead to the inhibition of the mTORC1 signaling pathway, a key negative regulator of autophagy. Inhibition of mTORC1 derepresses autophagy.

G D_threo_PPMP This compound Ceramide Ceramide Accumulation D_threo_PPMP->Ceramide Cellular_Stress Cellular Stress Ceramide->Cellular_Stress mTORC1 mTORC1 Cellular_Stress->mTORC1 inhibits Autophagy Autophagy mTORC1->Autophagy inhibits

Caption: this compound-induced cellular stress can inhibit mTORC1, leading to the activation of autophagy.

Experimental Protocols

In Vitro Glucosylceramide Synthase Activity Assay

This protocol is adapted from methodologies designed to measure the activity of glucosylceramide synthase in cell lysates.

Materials:

  • Cell lysate containing glucosylceramide synthase

  • Fluorescently labeled ceramide (e.g., NBD-C₆-ceramide)

  • UDP-glucose

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 25 mM KCl, and 5 mM MgCl₂)

  • This compound (or other inhibitors) dissolved in a suitable solvent (e.g., ethanol)

  • Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel 60)

  • TLC developing solvent (e.g., chloroform:methanol:water, 65:25:4, v/v/v)

  • Fluorescence imaging system

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube by adding the reaction buffer, fluorescently labeled ceramide, and the desired concentration of this compound or vehicle control.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding UDP-glucose and the cell lysate.

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1, v/v) to extract the lipids.

  • Vortex the mixture and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

  • Resuspend the dried lipid extract in a small volume of chloroform/methanol (2:1, v/v).

  • Spot the resuspended extract onto a TLC plate.

  • Develop the TLC plate in the developing solvent until the solvent front reaches the top.

  • Air-dry the TLC plate.

  • Visualize the fluorescently labeled glucosylceramide and ceramide bands using a fluorescence imaging system.

  • Quantify the intensity of the bands to determine the amount of product formed and calculate the enzyme activity. The inhibitory effect of this compound can be determined by comparing the activity in its presence to the vehicle control.

G Start Prepare Reaction Mixture (Buffer, NBD-Ceramide, this compound) Pre_incubation Pre-incubate at 37°C Start->Pre_incubation Reaction_start Add UDP-glucose and Cell Lysate Pre_incubation->Reaction_start Incubation Incubate at 37°C Reaction_start->Incubation Stop_reaction Stop Reaction with Chloroform/Methanol Incubation->Stop_reaction Extraction Lipid Extraction Stop_reaction->Extraction Drying Dry Lipid Extract Extraction->Drying Resuspend Resuspend in Solvent Drying->Resuspend TLC_spotting Spot on TLC Plate Resuspend->TLC_spotting TLC_development Develop TLC Plate TLC_spotting->TLC_development Visualization Visualize and Quantify Fluorescent Bands TLC_development->Visualization

Caption: Workflow for the in vitro glucosylceramide synthase activity assay.

Synthesis of this compound

The synthesis of this compound can be achieved through a stereoselective route starting from D-serine. The following is a generalized workflow based on the synthesis of analogous compounds.

Key Steps:

  • Protection of D-serine: The amino and carboxyl groups of D-serine are protected.

  • Formation of an epoxide or aziridine (B145994): The protected D-serine is converted to a chiral epoxide or aziridine intermediate.

  • Ring-opening with morpholine (B109124): The epoxide or aziridine ring is opened by nucleophilic attack with morpholine to introduce the morpholino group.

  • Introduction of the phenyl group: A phenyl group is introduced, often via a Grignard reaction.

  • Deprotection of the amino group: The protecting group on the amino functionality is removed.

  • Acylation with palmitoyl (B13399708) chloride: The free amino group is acylated with palmitoyl chloride to introduce the C16 fatty acid chain.

  • Final deprotection and purification: Any remaining protecting groups are removed, and the final product is purified, typically by column chromatography.

G D_Serine D-Serine Protected_Serine Protected D-Serine D_Serine->Protected_Serine Protection Epoxide_Aziridine Chiral Epoxide or Aziridine Protected_Serine->Epoxide_Aziridine Conversion Morpholino_intermediate Intermediate with Morpholine Epoxide_Aziridine->Morpholino_intermediate Ring Opening Phenyl_intermediate Intermediate with Phenyl Group Morpholino_intermediate->Phenyl_intermediate Phenyl Addition Amino_intermediate Deprotected Amino Intermediate Phenyl_intermediate->Amino_intermediate Deprotection Acylated_intermediate Acylated Intermediate Amino_intermediate->Acylated_intermediate Acylation D_threo_PPMP This compound Acylated_intermediate->D_threo_PPMP Final Deprotection & Purification

Caption: Generalized synthetic workflow for this compound starting from D-serine.

Conclusion

This compound is an indispensable pharmacological tool for the study of glycosphingolipid biology and ceramide-mediated signaling. Its specific inhibition of glucosylceramide synthase allows for the controlled manipulation of cellular GSL and ceramide levels, providing valuable insights into their roles in health and disease. The detailed information on its chemical properties, biological activities, and associated experimental protocols provided in this guide will aid researchers in effectively utilizing this compound in their scientific investigations. Further research into the nuanced effects of this compound on various signaling cascades will continue to uncover the intricate roles of sphingolipids in cellular regulation.

References

An In-Depth Technical Guide to the Solubility and Stability of D-threo-PPMP Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride (D-threo-PPMP hydrochloride) is a potent and specific inhibitor of glucosylceramide synthase (GCS), a key enzyme in the biosynthesis of glycosphingolipids. By blocking the conversion of ceramide to glucosylceramide, this compound hydrochloride leads to the accumulation of intracellular ceramide, a bioactive lipid that plays a crucial role in various cellular processes, including apoptosis and autophagy. This technical guide provides a comprehensive overview of the solubility and stability of this compound hydrochloride, along with detailed experimental protocols and an exploration of the signaling pathways it modulates. This information is intended to support researchers and drug development professionals in the effective use of this compound in their studies.

Physicochemical Properties

This compound hydrochloride is the D-threo enantiomer, which is the active form of the racemic mixture DL-threo-PPMP. It is a white to off-white solid.

PropertyValue
Chemical Formula C₂₉H₅₀N₂O₃ · HCl
Molecular Weight 511.2 g/mol
CAS Number 139889-65-9
Appearance Solid

Solubility

The solubility of this compound hydrochloride is a critical factor for its use in in vitro and in vivo studies. While specific quantitative solubility data for this compound hydrochloride is not extensively published, data from closely related compounds and qualitative descriptions provide a strong indication of its solubility profile.

Qualitative Solubility

This compound hydrochloride is described as being soluble in organic solvents such as ethanol (B145695) and methanol.[1]

Quantitative Solubility of Related Compounds

Quantitative solubility data for the racemic mixture, DL-threo-PPMP hydrochloride, and a related compound, DL-threo-PDMP hydrochloride, offer valuable insights into the expected solubility of this compound hydrochloride.

SolventDL-threo-PPMP hydrochlorideDL-threo-PDMP hydrochloride
Dimethylformamide (DMF) 5 mg/mL25 mg/mL[2]
Dimethyl sulfoxide (B87167) (DMSO) 20 mg/mL30 mg/mL[2]
Ethanol 10 mg/mL50 mg/mL[2]
Aqueous Buffer (1:5 Ethanol:PBS, pH 7.2) Not available0.05 mg/mL[2][3]

Based on this data, this compound hydrochloride is expected to have good solubility in polar organic solvents like DMSO and ethanol, but limited solubility in aqueous buffers. For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the aqueous culture medium.

Experimental Protocol for Solubility Determination

Two common methods for determining solubility are the kinetic and thermodynamic solubility assays.

2.3.1. Kinetic Solubility Assay (Shake-Flask Method)

This method is a high-throughput approach to estimate the solubility of a compound from a DMSO stock solution.

Methodology:

  • Prepare a 10 mM stock solution of this compound hydrochloride in DMSO.

  • Add a small volume (e.g., 2 µL) of the DMSO stock solution to a series of wells in a 96-well plate.

  • Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve a range of final compound concentrations.

  • Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).

  • Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

  • Alternatively, the samples can be filtered or centrifuged, and the concentration of the dissolved compound in the supernatant can be determined by HPLC-UV.[4][5][6]

2.3.2. Thermodynamic Solubility Assay (Equilibrium Shake-Flask Method)

This method determines the equilibrium solubility of the solid compound and is considered the gold standard.

Methodology:

  • Add an excess amount of solid this compound hydrochloride to a vial containing a known volume of the desired solvent (e.g., water, PBS pH 7.4).

  • Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, check for the presence of undissolved solid to confirm that a saturated solution has been achieved.

  • Separate the undissolved solid from the solution by filtration or centrifugation.

  • Determine the concentration of this compound hydrochloride in the clear filtrate or supernatant using a validated analytical method, such as HPLC-UV.[7][8][9]

Stability

Understanding the stability of this compound hydrochloride under various conditions is essential for ensuring the accuracy and reproducibility of experimental results.

Solid-State Stability

When stored as a solid at -20°C, this compound hydrochloride is reported to be stable for at least four years.[1] It is recommended to store the compound under desiccating conditions.[10]

Solution Stability

The stability of this compound hydrochloride in solution is less well-documented. However, for the related compound DL-threo-PDMP hydrochloride, it is recommended not to store aqueous solutions for more than one day, suggesting potential for hydrolysis or degradation in aqueous environments.[2] It is advisable to prepare fresh solutions for each experiment or to conduct stability studies to determine the acceptable storage duration for stock solutions.

Experimental Protocol for Stability Assessment (Forced Degradation Study)

Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Methodology:

  • Preparation of Solutions: Prepare solutions of this compound hydrochloride in various solvents (e.g., water, methanol, acetonitrile) at a known concentration.

  • Stress Conditions: Subject the solutions to a range of stress conditions, including:

    • Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store the solid compound and solutions at elevated temperatures (e.g., 60°C).

    • Photostability: Expose the solid compound and solutions to UV and visible light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC-UV method. The method should be capable of separating the intact this compound hydrochloride from any degradation products.

  • Quantification: Quantify the amount of remaining this compound hydrochloride and any major degradation products at each time point.

  • Mass Balance: Calculate the mass balance to ensure that all major degradation products have been accounted for.

Signaling Pathways Modulated by this compound Hydrochloride

The primary mechanism of action of this compound hydrochloride is the inhibition of glucosylceramide synthase. This leads to a decrease in the synthesis of most glycosphingolipids and an accumulation of the substrate, ceramide. Ceramide is a potent second messenger that can trigger apoptosis and autophagy.

Inhibition of Glucosylceramide Synthase and Ceramide Accumulation

GCS_Inhibition Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Glucosylceramide Glucosylceramide Glycosphingolipids Complex Glycosphingolipids Glucosylceramide->Glycosphingolipids GCS->Glucosylceramide PPMP This compound hydrochloride PPMP->GCS Inhibits Apoptosis_Pathway cluster_upstream Upstream Events cluster_mitochondria Mitochondrial Regulation cluster_downstream Downstream Execution PPMP This compound HCl GCS GCS Inhibition PPMP->GCS Ceramide Ceramide Accumulation GCS->Ceramide Bcl2 Bcl-2 (Anti-apoptotic) Ceramide->Bcl2 Inhibits Bax_Bak Bax/Bak (Pro-apoptotic) Ceramide->Bax_Bak Activates Bcl2->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Activates Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Autophagy_Pathway cluster_upstream Upstream Events cluster_beclin Beclin-1 Regulation cluster_mTOR mTOR Pathway cluster_autophagosome Autophagosome Formation PPMP This compound HCl GCS GCS Inhibition PPMP->GCS Ceramide Ceramide Accumulation GCS->Ceramide JNK JNK Ceramide->JNK Activates Akt Akt Ceramide->Akt Beclin1_Bcl2 Beclin-1:Bcl-2 Complex Beclin1_free Free Beclin-1 Beclin1_Bcl2->Beclin1_free PI3KC3_complex PI3KC3 Complex Beclin1_free->PI3KC3_complex Activates JNK->Beclin1_Bcl2 Dissociates mTORC1 mTORC1 Akt->mTORC1 mTORC1->PI3KC3_complex LC3_I LC3-I PI3KC3_complex->LC3_I LC3_II LC3-II (Lipidated) LC3_I->LC3_II Converts to Autophagosome Autophagosome LC3_II->Autophagosome

References

Methodological & Application

D-threo-PPMP: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS).[1][2] GCS is a key enzyme in the biosynthesis of glycosphingolipids, catalyzing the transfer of glucose to ceramide to form glucosylceramide, the precursor for most glycosphingolipids. By inhibiting GCS, this compound serves as a valuable tool for studying the roles of glycosphingolipids in various cellular processes, including cell growth, differentiation, apoptosis, and multidrug resistance.[3][4] These application notes provide detailed protocols for the use of this compound in cell culture experiments.

Mechanism of Action

This compound acts as a competitive inhibitor of glucosylceramide synthase. This inhibition leads to a decrease in the synthesis of glucosylceramide and downstream glycosphingolipids. Consequently, there is an accumulation of the substrate, ceramide, which is a bioactive lipid known to be involved in signaling pathways that can lead to apoptosis and autophagy.[1][4]

Data Presentation

The following table summarizes the quantitative data on the effects of this compound and its racemic mixture, DL-threo-PPMP, in various cell lines and enzymatic assays.

CompoundCell Line / SystemEffectConcentration / IC50DurationReference
This compoundKB-V0.01 (multidrug-resistant)70% decrease in MDR1 expression10 µM72 h[2]
This compoundMDCK (kidney epithelial)70% reduction in cell growth20 µMNot Specified[5]
This compoundMDCK (kidney epithelial)Significant inhibition of DNA synthesis3 µMNot Specified[5]
DL-threo-PPMPGeneralInhibition of glucosylceramide synthase activityIC50: 2 - 20 µMNot Specified[1]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[5]

  • Reagents:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO), sterile

  • Procedure:

    • To prepare a 10 mM stock solution, dissolve 4.75 mg of this compound (MW: 474.7 g/mol ) in 1 mL of sterile DMSO.

    • Vortex until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C.

Cell Viability Assay (MTT Assay)

This protocol is adapted from a general MTT assay protocol and can be used to assess the effect of this compound on cell viability.[6][7][8]

  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • Complete cell culture medium

    • This compound stock solution (10 mM in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete medium from the stock solution. It is recommended to test a range of concentrations (e.g., 1 µM to 50 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan (B1609692) crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate the plate at room temperature in the dark for 2-4 hours or overnight.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on a general Annexin V-FITC/PI apoptosis assay and is suitable for detecting apoptosis induced by this compound.[9][10][11][12]

  • Materials:

    • Cells of interest

    • 6-well cell culture plates

    • Complete cell culture medium

    • This compound stock solution (10 mM in DMSO)

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of the experiment.

    • Treat the cells with the desired concentrations of this compound (e.g., 10 µM, 20 µM) or vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).

    • Harvest the cells by trypsinization (for adherent cells) and collect any floating cells from the medium.

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour of staining.

      • Live cells: Annexin V-FITC negative, PI negative

      • Early apoptotic cells: Annexin V-FITC positive, PI negative

      • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Autophagy Detection (LC3-II Western Blot)

This protocol provides a method to detect the induction of autophagy by this compound through the analysis of LC3-I to LC3-II conversion.[13][14][15]

  • Materials:

    • Cells of interest

    • 6-well cell culture plates

    • Complete cell culture medium

    • This compound stock solution (10 mM in DMSO)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels (e.g., 15% acrylamide)

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

    • Primary antibody against LC3 (to detect both LC3-I and LC3-II)

    • Primary antibody against a loading control (e.g., β-actin or GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Western blot imaging system

  • Procedure:

    • Seed cells in 6-well plates and treat with this compound (e.g., 10 µM) and vehicle control for the desired time (e.g., 24 hours). To confirm autophagic flux, a lysosomal inhibitor like chloroquine (B1663885) (50 µM) can be added for the last 4 hours of this compound treatment.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the proteins by SDS-PAGE on a high-percentage acrylamide (B121943) gel to resolve LC3-I (approx. 16-18 kDa) and LC3-II (approx. 14-16 kDa).

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

    • Quantify the band intensities to determine the LC3-II/LC3-I ratio or the ratio of LC3-II to the loading control. An increase in this ratio indicates the induction of autophagy.

Visualizations

D_threo_PPMP_Signaling_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Apoptosis Apoptosis Ceramide->Apoptosis Autophagy Autophagy Ceramide->Autophagy UGC UDP-Glucose UGC->GCS GlcCer Glucosylceramide GCS->GlcCer   + D_threo_PPMP This compound D_threo_PPMP->GCS Glycosphingolipids Complex Glycosphingolipids GlcCer->Glycosphingolipids Cell_Functions Cell Growth, Adhesion, Signaling Glycosphingolipids->Cell_Functions

Caption: this compound inhibits Glucosylceramide Synthase (GCS), blocking the synthesis of Glucosylceramide.

D_threo_PPMP_Experimental_Workflow Start Start Cell_Culture Seed Cells in Appropriate Plate Start->Cell_Culture Incubation1 Incubate (24h) for Attachment Cell_Culture->Incubation1 Treatment Treat with this compound and Controls Incubation1->Treatment Incubation2 Incubate for Desired Duration Treatment->Incubation2 Assay Perform Assay Incubation2->Assay Viability Cell Viability (e.g., MTT) Assay->Viability Apoptosis Apoptosis (e.g., Annexin V/PI) Assay->Apoptosis Autophagy Autophagy (e.g., Western Blot) Assay->Autophagy Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Apoptosis->Data_Analysis Autophagy->Data_Analysis

Caption: General experimental workflow for studying the effects of this compound in cell culture.

References

Preparation of D-threo-PPMP Stock Solution: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP), a potent inhibitor of glucosylceramide synthase (GCS). Accurate preparation of this stock solution is critical for ensuring reproducibility and reliability in experimental studies ranging from cell culture to in vivo research.

Introduction

This compound is a widely used pharmacological tool for investigating the role of glycosphingolipids in various cellular processes. By inhibiting GCS, this compound blocks the conversion of ceramide to glucosylceramide, the precursor for most glycosphingolipids. This inhibition leads to the accumulation of ceramide, a bioactive lipid known to mediate cellular stress responses, including apoptosis and autophagy. Understanding the precise methodology for preparing this compound solutions is fundamental for its effective application in research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound hydrochloride is presented in Table 1. This information is essential for accurate calculation of concentrations and for understanding the handling and storage requirements of the compound.

PropertyValueReference
Synonyms D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol hydrochloride[1]
CAS Number 139889-65-9[1][2]
Molecular Formula C₂₉H₅₀N₂O₃ • HCl[1]
Molecular Weight 511.2 g/mol [1][2]
Appearance Solid[1]
Purity ≥98%[2]
Storage -20°C[1][2]
Stability ≥ 4 years at -20°C[1]

Solubility Data

SolventSolubility (DL-threo-PPMP HCl)Reference
DMSO 20 mg/mL[3]
Ethanol (B145695) 10 mg/mL[3]
Methanol Soluble[1][2]

Based on this data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration primary stock solution. Ethanol can also be used, though the achievable concentration is lower.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound hydrochloride in DMSO.

Materials:

  • This compound hydrochloride (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound hydrochloride to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh out the desired amount of this compound hydrochloride using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.112 mg of the compound.

    • Calculation:

      • Molecular Weight (MW) = 511.2 g/mol = 511.2 mg/mmol

      • Desired Concentration = 10 mM = 10 mmol/L = 0.01 mmol/mL

      • Mass (mg) = Desired Concentration (mmol/mL) x MW (mg/mmol) x Volume (mL)

      • Mass (mg) = 0.01 mmol/mL x 511.2 mg/mmol x 1 mL = 5.112 mg

  • Dissolution: Add the weighed this compound hydrochloride to a sterile microcentrifuge tube or vial. Add the calculated volume of DMSO to the tube. For 5.112 mg of this compound, add 1 mL of DMSO.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Sterilization (Optional): If required for your application (e.g., direct addition to sterile cell cultures), the stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.

Application Notes and Best Practices

  • Working Concentration: The effective working concentration of this compound in cell culture typically ranges from 3 µM to 20 µM.[4] The optimal concentration should be determined empirically for each cell line and experimental condition.

  • Dilution in Aqueous Media: When preparing working solutions, dilute the DMSO stock solution in the appropriate cell culture medium or buffer. It is crucial to ensure that the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Precipitation: this compound has low aqueous solubility. To minimize the risk of precipitation when diluting the stock solution, add the stock solution to the aqueous medium while vortexing or mixing.

  • Control Experiments: Always include a vehicle control (medium containing the same final concentration of DMSO as the this compound-treated samples) in your experiments to account for any effects of the solvent.

Signaling Pathway

This compound's primary mechanism of action is the inhibition of glucosylceramide synthase (GCS). This leads to a buildup of its substrate, ceramide, a key signaling lipid. Elevated ceramide levels can trigger a cascade of downstream events, including the induction of apoptosis (programmed cell death) and autophagy.

D_threo_PPMP_Signaling_Pathway D_threo_PPMP This compound GCS Glucosylceramide Synthase (GCS) D_threo_PPMP->GCS Inhibits Glucosylceramide Glucosylceramide GCS->Glucosylceramide Ceramide Ceramide Ceramide->GCS Apoptosis Apoptosis Ceramide->Apoptosis Autophagy Autophagy Ceramide->Autophagy Stress_Response Cellular Stress Response Ceramide->Stress_Response Glycosphingolipids Glycosphingolipids Glucosylceramide->Glycosphingolipids

Caption: this compound inhibits GCS, leading to ceramide accumulation and downstream cellular responses.

Experimental Workflow

The following diagram illustrates the general workflow for preparing and using a this compound stock solution in a typical cell culture experiment.

Experimental_Workflow start Start weigh Weigh this compound Hydrochloride start->weigh dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot and Store at -20°C dissolve->aliquot thaw Thaw Aliquot aliquot->thaw dilute Prepare Working Solution in Cell Culture Medium thaw->dilute treat Treat Cells dilute->treat analyze Analyze Experimental Outcome treat->analyze end End analyze->end

Caption: Workflow for preparing and using this compound stock solution in cell culture experiments.

References

Optimal Concentration of D-threo-PPMP for Treating Cancer Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids. By blocking the conversion of ceramide to glucosylceramide, this compound leads to the accumulation of intracellular ceramide and a reduction in downstream glycosphingolipids. This modulation of lipid metabolism has significant implications for cancer therapy, as both ceramide and glycosphingolipids are key players in cell signaling pathways that regulate cell growth, proliferation, apoptosis, and drug resistance. These notes provide a comprehensive overview of the effective concentrations of this compound and its analogs in various cancer cell lines, detailed experimental protocols, and a summary of the underlying signaling pathways.

Data Presentation: Efficacy of PPMP Analogs in Cancer Cell Lines

The following table summarizes the effective concentrations of this compound and its closely related analogs in various cancer cell lines. Due to the limited availability of specific IC50 values for the D-threo isomer in the public literature, data for the L-threo isomer and the related compound D-threo-PDMP are also included to provide a broader context for its potential efficacy. Researchers should consider this as a starting point for their own dose-response experiments.

CompoundCell LineCancer TypeEffective ConcentrationEffectCitation
L-threo-PPMPMCF-7Breast CancerED50: 4 µMInhibition of cell growth[1]
L-threo-PPMPMDA-MB-468Breast CancerED50: 7 µMInhibition of cell growth[1]
L-threo-PPMPSK-BR-3Breast CancerED50: 6 µMInhibition of cell growth[1]
This compoundKB-V0.01Oral Epidermoid Carcinoma10 µM (72h)70% decrease in MDR1 expression[2][3]
DL-threo-PPMPU937, HL-60LeukemiaNot specifiedProtection from doxorubicin-induced apoptosis
D-threo-PDMPB16Melanoma10-15 µM (20h)Inhibition of cell adhesion[4]
D-threo-PDMPPancreatic Cancer CellsPancreatic CancerNot specifiedSensitization to MEK/ERK inhibitor AZD-6244
D-threo-PDMPGlomerular Mesangial Cells-20 µM (24h)Stimulation of proliferation
D-threo-PDMPRat Explants-5-20 µM (2 days)Dose-dependent inhibition of neurite growth
D-threo-PDMPCortical Neurons-5-40 µM (8 days)Reduction in synchronous Ca2+ oscillations

Signaling Pathways Affected by this compound

This compound's primary mechanism of action is the inhibition of glucosylceramide synthase. This leads to a decrease in the synthesis of glycosphingolipids and an accumulation of the substrate, ceramide. These changes in lipid composition have profound effects on cellular signaling, ultimately impacting cancer cell survival and proliferation.

GCS_Inhibition_Pathway Signaling Pathway of this compound in Cancer Cells cluster_input Drug Action cluster_enzyme Enzymatic Inhibition cluster_lipid_metabolism Lipid Metabolism Shift cluster_downstream Downstream Cellular Effects This compound This compound GCS Glucosylceramide Synthase (GCS) This compound->GCS Inhibits Ceramide Ceramide Accumulation GCS->Ceramide Leads to Accumulation Glucosylceramide Glucosylceramide Depletion GCS->Glucosylceramide Blocks Synthesis MDR Decreased MDR1 (P-glycoprotein) Expression GCS->MDR Impacts Expression Apoptosis Apoptosis Induction Ceramide->Apoptosis ERK_AKT Inhibition of ERK and AKT/mTOR Pathways Glucosylceramide->ERK_AKT Modulates CellCycle Cell Cycle Arrest (G1/S) ERK_AKT->CellCycle Regulates

Caption: this compound inhibits GCS, leading to ceramide accumulation and glycosphingolipid depletion, which in turn induces apoptosis, cell cycle arrest, and reduces drug resistance.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in cancer cells.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic or cytostatic effects of this compound on cancer cells.

MTT_Workflow MTT Assay Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in a 96-well plate (5,000-10,000 cells/well) incubate_24h Incubate for 24h to allow attachment seed_cells->incubate_24h prepare_ppmp Prepare serial dilutions of this compound (e.g., 0.1 to 100 µM) incubate_24h->prepare_ppmp treat_cells Replace media with this compound dilutions prepare_ppmp->treat_cells incubate_treatment Incubate for 24, 48, or 72h treat_cells->incubate_treatment add_mtt Add MTT solution (5 mg/mL) to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h at 37°C add_mtt->incubate_mtt add_dmso Add DMSO to dissolve formazan (B1609692) crystals incubate_mtt->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_viability Calculate % viability and IC50 values read_absorbance->calculate_viability

Caption: Workflow for assessing cell viability after this compound treatment using the MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium from a stock solution. It is recommended to start with a wide range of concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

  • Carefully remove the medium from the wells and replace it with 100 µL of the this compound dilutions or control medium.

  • Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol allows for the detection and quantification of apoptotic cells following this compound treatment.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound (based on IC50 values from the viability assay) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Western Blot for MDR1 (P-glycoprotein) Expression

This protocol is to assess the effect of this compound on the expression of the multidrug resistance protein MDR1.

Materials:

  • Cancer cell line known to express MDR1 (e.g., KB-V0.01)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against MDR1/P-glycoprotein

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound (e.g., 10 µM for 72 hours) as described in the previous protocols.

  • Lyse the cells and quantify the protein concentration.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against MDR1 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Detect the signal using an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

  • Quantify the band intensities to determine the relative change in MDR1 expression.

Conclusion

This compound represents a promising therapeutic agent for cancer treatment due to its ability to modulate critical lipid signaling pathways. The provided data and protocols offer a solid foundation for researchers to investigate the efficacy of this compound in various cancer models. It is crucial to perform dose-response and time-course experiments for each specific cell line to determine the optimal treatment conditions. Further investigation into the downstream effects of this compound will likely unveil additional therapeutic opportunities and combination strategies to combat cancer.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP), a potent inhibitor of glucosylceramide synthase (GCS), in neuronal research. Understanding the optimal treatment duration and concentration is critical for achieving desired experimental outcomes, which primarily involve the depletion of downstream glycosphingolipids (GSLs) and the accumulation of ceramide.

Mechanism of Action

This compound acts as a specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the biosynthesis of most GSLs, including gangliosides. By blocking this enzyme, this compound leads to a significant reduction in the cellular levels of glucosylceramide and downstream GSLs.[1][2] This inhibition consequently results in the accumulation of the upstream substrate, ceramide.[2] In neurons, GSLs, particularly gangliosides, are crucial for various functions, including neurite outgrowth, synapse formation, and signal transduction.[3][4] Therefore, this compound is a valuable tool for investigating the roles of GSLs in neuronal development, function, and pathology.

Recommended Treatment Durations and Concentrations

The optimal treatment duration and concentration of this compound for neurons are dependent on the specific cell type and the desired biological endpoint. Below is a summary of effective concentrations and durations reported in various neuronal models.

Cell/Tissue ModelConcentration RangeTreatment DurationObserved Effects
Rat Neocortical Explants5 - 20 µM2 daysDose-dependent inhibition of neurite growth.[1][4]
Primary Cortical Neurons5 - 40 µM8 daysSignificant reduction in the frequency of synchronous Ca2+ oscillations.[1]
SH-SY5Y CellsNot specifiedNot specifiedDecreased neurite initiation, elongation, and branching.[5]
B16 Melanoma Cells (for GSL synthesis inhibition)10 - 25 µM20 hoursInhibition of cell adhesion and glycolipid synthesis.[1][6]
In vivo (Rats)40 mg/kg (i.p.)6 days (twice a day)Did not improve spatial memory recall after ischemia, unlike its L-threo enantiomer.[2]

Note: It is highly recommended to perform a dose-response and time-course experiment for each specific neuronal cell line or primary culture to determine the optimal conditions.

Experimental Protocols

Protocol 1: Inhibition of Neurite Outgrowth in Rat Neocortical Explants

This protocol is based on methodologies demonstrating the inhibitory effect of this compound on neurite extension.[4]

Materials:

  • This compound hydrochloride (soluble in ethanol (B145695)/methanol)[6][7]

  • Primary rat neocortical explants

  • Neuronal culture medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)

  • Culture plates/dishes

  • Microscope with imaging capabilities

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile ethanol or methanol (B129727). For example, a 10 mM stock solution. Store at -20°C.

  • Cell Plating: Culture primary rat neocortical explants according to standard laboratory protocols.

  • Treatment: After allowing the explants to adhere and begin extending neurites (typically 24-48 hours), replace the culture medium with fresh medium containing the desired final concentration of this compound (e.g., 5, 10, 15, and 20 µM).[4] Include a vehicle control (medium with the same concentration of ethanol or methanol used for the stock solution).

  • Incubation: Incubate the cultures for 48 hours.[1]

  • Analysis: Following incubation, fix the cells and quantify neurite outgrowth using immunofluorescence microscopy and appropriate image analysis software. Measure parameters such as the number of neurite-bearing explants, the length of the longest neurite, and the total neurite length.[5]

Protocol 2: Reduction of Synaptic Activity in Primary Cortical Neurons

This protocol is designed to assess the effect of prolonged this compound treatment on functional synapse formation, as measured by synchronous calcium oscillations.[1]

Materials:

  • This compound hydrochloride

  • Primary cortical neurons

  • Neuronal culture medium

  • Calcium imaging reagents (e.g., Fura-2 AM)

  • Fluorescence microscope equipped for calcium imaging

Procedure:

  • Preparation of this compound Stock Solution: As described in Protocol 1.

  • Cell Plating: Plate primary cortical neurons at an appropriate density for calcium imaging experiments.

  • Treatment: On day in vitro (DIV) 1, add this compound to the culture medium at final concentrations ranging from 5 to 40 µM.[1] Include a vehicle control.

  • Incubation: Culture the neurons for 8 days, replacing the medium with fresh this compound-containing or control medium every 2-3 days.[1]

  • Calcium Imaging: On DIV 9, load the neurons with a calcium indicator dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

  • Analysis: Record spontaneous calcium transients from multiple neurons simultaneously. Analyze the frequency and synchronicity of calcium oscillations to assess functional synaptic activity. A reduction in the frequency of synchronous oscillations is expected in this compound-treated cultures.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its application in neuronal cultures.

D_threo_PPMP_Mechanism Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Substrate Glucosylceramide Glucosylceramide GSLs Glycosphingolipids (e.g., Gangliosides) Glucosylceramide->GSLs Neuronal_Functions Neuronal Functions (Neurite Outgrowth, Synapse Formation) GSLs->Neuronal_Functions Modulates GCS->Glucosylceramide Catalyzes D_PPMP This compound D_PPMP->GCS Inhibits

Caption: Mechanism of this compound action in neurons.

Experimental_Workflow start Start: Prepare Neuronal Culture prepare_ppmp Prepare this compound Stock Solution start->prepare_ppmp treat_cells Treat Neurons with this compound (and Vehicle Control) start->treat_cells prepare_ppmp->treat_cells incubate Incubate for Defined Duration (e.g., 2-8 days) treat_cells->incubate analyze Analyze Neuronal Phenotype incubate->analyze imaging Microscopy & Imaging (Neurite length, Ca2+) analyze->imaging biochem Biochemical Assays (GSL levels) analyze->biochem end End: Data Interpretation imaging->end biochem->end

Caption: General experimental workflow for this compound treatment.

References

Application Notes and Protocols for In Vivo Administration of D-threo-PPMP in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) is a potent and specific inhibitor of glucosylceramide synthase (UGCG), the key enzyme responsible for the initial step in the biosynthesis of most glycosphingolipids. By blocking the formation of glucosylceramide, this compound effectively depletes downstream glycosphingolipids, which are crucial components of cell membranes involved in various cellular processes, including signal transduction, cell growth, differentiation, and apoptosis. This document provides detailed application notes and experimental protocols for the in vivo administration of this compound in mouse models, with a focus on its application in cancer research.

Mechanism of Action

This compound acts as a competitive inhibitor of UGCG, mimicking the ceramide substrate. This inhibition leads to a reduction in the cellular levels of glucosylceramide and, consequently, a decrease in the synthesis of complex glycosphingolipids. The depletion of these lipids can disrupt the integrity and function of lipid rafts in the cell membrane, thereby affecting the activity of various signaling receptors and downstream pathways. One of the key pathways modulated by changes in glycosphingolipid metabolism is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in cancer and plays a central role in cell survival, proliferation, and metabolism.

Data Presentation

The following tables summarize the quantitative data from a representative in vivo study using this compound in human neuroblastoma murine xenograft models.

Table 1: In Vivo Efficacy of this compound in Combination with Fenretinide (B1684555) (4-HPR) in a Mass Disease Neuroblastoma Model (CHLA-140 Xenograft)

Treatment GroupDoseAdministration RouteScheduleNumber of Mice with Prolonged SurvivalNotes
Control-----
4-HPR120 mg/kg/dayIntraperitoneal (i.p.), BID5 days on, every other week for 4-5 courses3/121 durable complete response
This compound80 mg/kg/dayIntraperitoneal (i.p.), BID5 days on, every other week for 4-5 courses1/12-
4-HPR + this compound120 mg/kg/day + 80 mg/kg/dayIntraperitoneal (i.p.), BID5 days on, every other week for 4-5 courses7/121 durable complete response

Table 2: In Vivo Efficacy of this compound in Combination with Fenretinide (4-HPR) in a Minimal Residual Disease Neuroblastoma Model (CHLA-136 Xenograft)

Treatment GroupDoseAdministration RouteScheduleNumber of Mice with Prolonged SurvivalNotes
Control-----
4-HPR + this compound (High Dose)120 mg/kg/day + 88 mg/kg/dayIntraperitoneal (i.p.), BIDEvery other week for 2 courses3/51 durable complete response
4-HPR + this compound (Low Dose)80 mg/kg/day + 80 mg/kg/dayIntraperitoneal (i.p.), BIDEvery other week for 4 courses3/6-

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a this compound solution suitable for intraperitoneal injection in mice.

Materials:

  • This compound hydrochloride (powder)

  • Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS) or 0.9% Saline

  • Sterile, pyrogen-free microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (25-27 gauge)

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 80 mg/kg/day) and the number and weight of the mice to be treated, calculate the total amount of this compound needed.

  • Prepare a stock solution:

    • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

    • Add a small volume of sterile DMSO to dissolve the powder completely. This compound is soluble in DMSO.

    • Vortex thoroughly to ensure complete dissolution.

  • Prepare the final injection solution:

    • On the day of injection, dilute the DMSO stock solution with sterile PBS or saline to the final desired concentration.

    • Note: The final concentration of DMSO in the injection solution should be kept to a minimum (ideally less than 10%) to avoid toxicity.

    • For example, to prepare a 10 mg/mL solution, you can dilute a 100 mg/mL DMSO stock 1:10 with sterile PBS.

    • Vortex the final solution gently to mix.

  • Administration:

    • Draw the required volume of the final this compound solution into a sterile syringe fitted with a 25-27 gauge needle.

    • The injection volume should not exceed 10 mL/kg of body weight. For a 25g mouse, the maximum injection volume is 0.25 mL.

Protocol 2: In Vivo Administration of this compound in a Neuroblastoma Xenograft Mouse Model

This protocol is based on a study demonstrating the efficacy of this compound in combination with fenretinide in a murine neuroblastoma model.[1]

Animal Model:

  • Immunocompromised mice (e.g., athymic nude mice) bearing human neuroblastoma xenografts (e.g., CHLA-140, KCNR, or CHLA-136).

Treatment Regimen:

  • Dose: 80 mg/kg/day of this compound.

  • Administration: The total daily dose is divided into two intraperitoneal (i.p.) injections per day (BID).

  • Schedule: Administer for 5 consecutive days, followed by a 9-day break (treatment every other week). The treatment can be repeated for 4-5 courses.

Procedure:

  • Animal Handling: Acclimatize the tumor-bearing mice to the experimental conditions. Monitor tumor growth and the general health of the animals regularly.

  • Preparation of this compound: Prepare the this compound injection solution as described in Protocol 1.

  • Intraperitoneal Injection:

    • Gently restrain the mouse.

    • Locate the injection site in the lower right or left quadrant of the abdomen.

    • Insert the needle at a 10-20 degree angle, ensuring it penetrates the peritoneum without damaging internal organs.

    • Inject the calculated volume of the this compound solution slowly.

    • Withdraw the needle and return the mouse to its cage.

  • Monitoring:

    • Monitor the mice daily for any signs of toxicity, such as weight loss, lethargy, or ruffled fur.

    • Measure tumor volume regularly (e.g., twice a week) using calipers.

    • Monitor survival over the course of the experiment.

  • Endpoint: The experiment may be terminated when tumors reach a predetermined size, or when the animals show signs of significant distress, in accordance with institutional animal care and use guidelines.

Mandatory Visualization

Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects UGCG Glucosylceramide Synthase (UGCG) Glucosylceramide Glucosylceramide UGCG->Glucosylceramide Synthesizes Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates D_threo_PPMP This compound D_threo_PPMP->UGCG Inhibits Glycosphingolipids Complex Glycosphingolipids Glucosylceramide->Glycosphingolipids Glycosphingolipids->Receptor Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival mTOR->CellSurvival Proliferation Proliferation mTOR->Proliferation Metabolism Metabolism mTOR->Metabolism

Caption: this compound inhibits UGCG, leading to altered signaling.

Experimental Workflow

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis A Establish Neuroblastoma Xenografts in Mice B Randomize Mice into Treatment Groups A->B C Prepare this compound Solution (e.g., 80 mg/kg/day) B->C D Administer via Intraperitoneal Injection (BID, 5 days/course) C->D E Monitor Animal Health and Body Weight D->E F Measure Tumor Volume (e.g., 2x/week) D->F G Monitor Survival D->G H Collect Tissues for Pharmacodynamic Analysis G->H

Caption: Workflow for in vivo this compound administration.

References

Application Note & Protocol: Quantification of D-threo-PPMP by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed methodology for the quantification of D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PPMP), a potent inhibitor of glucosylceramide synthase, in biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection.

Introduction

This compound is a synthetic ceramide analogue that competitively inhibits UDP-glucose:ceramide glucosyltransferase (glucosylceramide synthase), a key enzyme in the biosynthesis of most glycosphingolipids. By blocking the formation of glucosylceramide from ceramide, this compound leads to an accumulation of intracellular ceramide, which can induce apoptosis and other cellular responses. This makes this compound a valuable tool for studying the roles of glycosphingolipids in various physiological and pathological processes, including cancer biology and lysosomal storage disorders. Accurate quantification of this compound in biological samples is crucial for pharmacokinetic, pharmacodynamic, and dose-response studies.

This application note describes a robust and reliable reversed-phase HPLC (RP-HPLC) method for the determination of this compound in plasma and liver tissue.

Signaling Pathway of this compound Action

This compound's primary mechanism of action is the inhibition of glucosylceramide synthase, which is a critical step in the sphingolipid metabolic pathway. This inhibition leads to a shift in the balance of key signaling lipids.

G cluster_0 Sphingolipid Metabolism cluster_1 Inhibitory Action Ceramide Ceramide GlcCer Glucosylceramide Ceramide->GlcCer Glucosylceramide Synthase (GCS) Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Sphingomyelin Synthase Apoptosis Apoptosis Induction Ceramide->Apoptosis ComplexGSLs Complex Glycosphingolipids (e.g., Gangliosides, Globosides) GlcCer->ComplexGSLs PPMP This compound PPMP->Ceramide

Caption: this compound inhibits Glucosylceramide Synthase, leading to ceramide accumulation and apoptosis.

Experimental Protocols

Materials and Reagents
  • This compound standard (≥98% purity)

  • Internal Standard (IS): D-threo-1-phenyl-2-pentadecanoylamino-3-morpholino-1-propanol (PC15MP) or other suitable analogue

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate (B84403) monobasic (ACS grade)

  • Orthophosphoric acid (85%)

  • Water (HPLC grade)

  • Human or mouse plasma (heparinized)

  • Liver tissue

Instrumentation
  • HPLC system with a UV detector

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Sample evaporator (e.g., nitrogen evaporator)

  • Tissue homogenizer

Chromatographic Conditions
ParameterCondition
HPLC Column Luna Phenyl-Hexyl, 5 µm, 250 x 4.6 mm
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (45:55, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection UV at 210 nm
Run Time Approximately 15 minutes
Preparation of Standard Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound and the internal standard in 10 mL of methanol, respectively.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with the mobile phase to obtain concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution with methanol.

Sample Preparation
  • Pipette 200 µL of plasma into a clean microcentrifuge tube.

  • Add 20 µL of the 10 µg/mL internal standard working solution and vortex briefly.

  • Add 1 mL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

  • Accurately weigh approximately 100 mg of liver tissue.

  • Add 1 mL of ice-cold phosphate-buffered saline (PBS) and homogenize using a tissue homogenizer.

  • Transfer the homogenate to a microcentrifuge tube.

  • Add 20 µL of the 10 µg/mL internal standard working solution.

  • Perform a liquid-liquid extraction by adding 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3,000 x g for 15 minutes to separate the phases.

  • Carefully collect the lower organic phase.

  • Evaporate the organic solvent to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase, vortex, and transfer to an HPLC vial.

Experimental Workflow

The overall experimental process from sample receipt to data analysis is outlined below.

G cluster_0 Sample Handling & Preparation cluster_1 HPLC Analysis cluster_2 Data Processing & Quantification Sample Plasma or Liver Tissue Sample Spike Spike with Internal Standard Sample->Spike Extraction Extraction (LLE or Homogenization) Spike->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Inject Sample into HPLC Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection at 210 nm Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

Method Validation and Quantitative Data

The described HPLC method was validated for linearity, sensitivity, precision, and accuracy. The results are summarized in the tables below.

Linearity and Sensitivity
ParameterResult
Linearity Range 0.3 - 10 µg/mL
Correlation Coefficient (r²) ≥ 0.998
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision and Accuracy
Concentration (µg/mL)Precision (Intra-day %RSD, n=6)Precision (Inter-day %RSD, n=6)Accuracy (% Recovery)
0.5< 10%< 12%95 - 105%
2.5< 8%< 10%97 - 103%
7.5< 5%< 8%98 - 102%

Note: Intra- and inter-day precision for all coefficients of variation were found to be less than 15%. The accuracy data presented are representative values for a validated HPLC method.

Conclusion

The HPLC method detailed in this application note is suitable for the reliable quantification of this compound in plasma and liver tissue. The method is linear, sensitive, precise, and accurate over the specified concentration range. This protocol provides researchers, scientists, and drug development professionals with a robust tool for investigating the pharmacological properties of this compound.

Measuring Glucosylceramide Synthase Activity Following D-threo-PPMP Treatment: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for measuring the activity of glucosylceramide synthase (GCS), a key enzyme in glycosphingolipid biosynthesis, following treatment with the potent inhibitor D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP). The protocol outlines a cell-based assay utilizing a fluorescent ceramide analog, NBD C6-ceramide, followed by lipid extraction and quantification using thin-layer chromatography (TLC) and spectrophotometry. This method allows for the direct and quantitative assessment of GCS inhibition in a cellular context, which is crucial for studying the roles of GCS in various physiological and pathological processes, including cancer drug resistance.

Introduction

Glucosylceramide synthase (GCS), also known as UDP-glucose:N-acylsphingosine glucosyltransferase, catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the synthesis of most glycosphingolipids.[1] GCS is a critical enzyme implicated in various cellular processes and is considered a therapeutic target for several diseases, including Gaucher's disease and certain types of cancer.[2][3] this compound is a well-characterized and potent inhibitor of GCS, making it a valuable tool for studying the functional consequences of reduced GCS activity.[4][5] Accurate measurement of GCS activity after this compound treatment is essential to validate its inhibitory effect and to understand the downstream cellular responses.

This application note details a robust and reproducible method to quantify GCS activity in cultured cells treated with this compound. The described protocol is based on the cellular uptake and conversion of a fluorescent ceramide substrate, NBD C6-ceramide, to NBD C6-glucosylceramide.[2][6] The subsequent separation and quantification of the fluorescent lipid species provide a direct measure of cellular GCS activity.[7]

Signaling Pathway and Inhibition

GCS_Pathway cluster_reaction GCS Catalyzed Reaction Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer UDP UDP GCS->UDP PPMP This compound PPMP->GCS

Quantitative Data Summary

The inhibitory effect of this compound on GCS activity is dose-dependent. The following table summarizes typical inhibitory concentrations reported in the literature.

Cell LineThis compound ConcentrationDuration of TreatmentObserved Effect on GCS/Downstream PathwaysReference(s)
KB-V0.0110 µM72 hoursDecreased MDR1 expression by 70%.[4]
NCI/ADR-RESNot SpecifiedNot SpecifiedUsed as a chemical inhibitor to validate a cell-based fluorescent method for assessing ceramide glycosylation.[6]
Giardia lamblia10 µM3 hoursDecreased synthesis of GlcCer, leading to an increase in cellular ceramide levels.[8][9][8][9]
Giardia lambliaDose-dependentNot SpecifiedDose-dependent inhibition of GlcCer synthesis.[10][10]
HEK 29320 µM48 hoursA 50% reduction in influenza virus infection, indicating a role for UGCG (the gene encoding GCS) in viral infection.[11][11]
KKU-213A (CCA)10 µMNot SpecifiedCo-treatment with cisplatin (B142131) enhanced cisplatin-induced apoptosis and reduced phosphorylation of ERK.[12][12]
General2 - 20 µM (IC50)Not SpecifiedThe IC50 value for DL-threo-PPMP inhibition of glucosylceramide synthase activity is between 2 and 20 µM.[13][13]

Experimental Workflow

GCS_Assay_Workflow Start Start: Seed Cells Cell_Culture Cell Culture (24h) Start->Cell_Culture PPMP_Treatment Treat with this compound (or vehicle control) Cell_Culture->PPMP_Treatment NBD_Cer_Incubation Incubate with NBD C6-Ceramide PPMP_Treatment->NBD_Cer_Incubation Cell_Harvest Harvest Cells NBD_Cer_Incubation->Cell_Harvest Lipid_Extraction Lipid Extraction Cell_Harvest->Lipid_Extraction TLC Thin-Layer Chromatography (TLC) Separation Lipid_Extraction->TLC Quantification Spectrophotometric Quantification TLC->Quantification End End: Analyze Data Quantification->End

Detailed Experimental Protocol

This protocol is adapted from methodologies described for cell-based fluorescent determination of GCS activity.[2][6][7]

Materials and Reagents
  • Cell Line: Appropriate cell line of interest (e.g., NCI/ADR-RES, HEK 293).

  • Cell Culture Medium: As required for the specific cell line (e.g., RPMI-1640 or DMEM), supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound: Stock solution in a suitable solvent (e.g., ethanol (B145695) or DMSO).

  • NBD C6-ceramide: Stock solution in a suitable solvent (e.g., ethanol).

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Chloroform (B151607)

  • Methanol (B129727)

  • TLC plates (silica gel)

  • TLC developing solvent: e.g., chloroform/methanol/water (65:25:4, v/v/v).

  • Spectrophotometer or plate reader capable of fluorescence measurement.

Procedure

1. Cell Seeding and Culture: a. Seed the cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will result in 70-80% confluency after 24 hours. b. Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

2. This compound Treatment: a. After 24 hours, replace the culture medium with fresh medium containing the desired concentration of this compound. A vehicle control (e.g., ethanol or DMSO) should be run in parallel. b. The concentration of this compound and the duration of treatment should be optimized for the specific cell line and experimental goals (refer to the data table for guidance). A typical starting point is 10 µM for 24-48 hours.

3. NBD C6-ceramide Labeling: a. Following this compound treatment, wash the cells once with warm PBS. b. Replace the medium with serum-free medium containing 1% BSA and NBD C6-ceramide. A final concentration of 5 µM NBD C6-ceramide is a common starting point. c. Incubate the cells for 2 hours at 37°C to allow for uptake and metabolism of the fluorescent substrate.

4. Cell Harvesting: a. After incubation, wash the cells three times with ice-cold PBS to remove excess NBD C6-ceramide. b. Detach the cells using trypsin-EDTA and collect them by centrifugation at a low speed (e.g., 500 x g for 5 minutes) at 4°C. c. Wash the cell pellet once with ice-cold PBS.

5. Lipid Extraction: a. Resuspend the cell pellet in a known volume of PBS. An aliquot can be taken for protein quantification (e.g., using a BCA assay) to normalize the results. b. Extract the lipids by adding chloroform and methanol to the cell suspension to achieve a final ratio of chloroform:methanol:water of 2:1:0.8. c. Vortex the mixture vigorously and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to separate the phases. d. Carefully collect the lower organic phase containing the lipids into a fresh tube.

6. Thin-Layer Chromatography (TLC): a. Spot the extracted lipids onto a silica (B1680970) TLC plate. Also, spot standards of NBD C6-ceramide and NBD C6-glucosylceramide for identification. b. Develop the TLC plate in a chamber pre-equilibrated with the developing solvent (e.g., chloroform/methanol/water, 65:25:4). c. Allow the solvent front to migrate to near the top of the plate. d. Remove the plate from the chamber and allow it to air dry completely.

7. Quantification: a. Visualize the fluorescent spots under a UV lamp. The spots corresponding to NBD C6-ceramide and NBD C6-glucosylceramide should be clearly separated. b. Scrape the silica containing the fluorescent spots into separate tubes. c. Elute the lipids from the silica using a suitable solvent (e.g., chloroform:methanol, 2:1). d. Quantify the amount of fluorescence in the eluates using a spectrophotometer or a fluorescent plate reader. The excitation and emission wavelengths for NBD are typically around 460 nm and 536 nm, respectively.

8. Data Analysis: a. Calculate the amount of NBD C6-glucosylceramide produced in both the control and this compound-treated samples. b. Normalize the amount of product to the total protein content of the cell lysate. c. Express the GCS activity as pmol of NBD C6-glucosylceramide formed per mg of protein per hour. d. The percentage of GCS inhibition by this compound can be calculated as follows: % Inhibition = [1 - (GCS activity in treated cells / GCS activity in control cells)] x 100

Conclusion

The protocol described provides a reliable and quantitative method for assessing the activity of glucosylceramide synthase in cultured cells following treatment with the inhibitor this compound. This assay is a valuable tool for researchers investigating the role of GCS in cellular physiology and disease, as well as for professionals in drug development screening for and characterizing novel GCS inhibitors. The use of a fluorescent substrate offers a safer and more convenient alternative to radioactive methods while providing robust and reproducible data.

References

Application Notes and Protocols for Performing a Cell Viability Assay with D-threo-PPMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS), a key enzyme in the biosynthesis of glycosphingolipids.[1] GCS catalyzes the transfer of glucose to ceramide, the initial step in the formation of a diverse array of glycosphingolipids that play crucial roles in cell signaling, proliferation, and survival.[1][2] By inhibiting GCS, this compound leads to the intracellular accumulation of ceramide, a bioactive lipid known to induce apoptosis (programmed cell death) in various cancer cell lines.[3][4][5] This pro-apoptotic effect makes this compound a valuable tool for cancer research and a potential therapeutic agent. Furthermore, inhibition of GCS has been linked to the inactivation of the mTOR signaling pathway, a central regulator of cell growth and proliferation.[6][7]

These application notes provide a comprehensive guide to performing cell viability assays using this compound, including detailed protocols for the MTT assay and a caspase-3 activity assay, as well as a summary of its effects on various cancer cell lines.

Mechanism of Action

This compound acts as a competitive inhibitor of glucosylceramide synthase. This inhibition blocks the conversion of ceramide to glucosylceramide, leading to an accumulation of intracellular ceramide. Elevated ceramide levels can trigger the intrinsic apoptotic pathway through the modulation of the Bcl-2 family of proteins, leading to the activation of executioner caspases, such as caspase-3, and subsequent cell death.[3] Additionally, the accumulation of specific lipids due to GCS inhibition can lead to the dissociation of the mTOR complex from the lysosomal surface, resulting in its inactivation and contributing to the anti-proliferative effects.[6][7]

GCS_Inhibition_Pathway cluster_cell Cell Membrane D_threo_PPMP This compound GCS Glucosylceramide Synthase (GCS) D_threo_PPMP->GCS Inhibits Ceramide Ceramide Glucosylceramide Glucosylceramide GCS->Glucosylceramide Synthesizes Ceramide->GCS Substrate Apoptosis Apoptosis Ceramide->Apoptosis Induces mTOR_inactivation mTOR Inactivation Ceramide->mTOR_inactivation Leads to

Caption: this compound inhibits GCS, leading to ceramide accumulation, which induces apoptosis and mTOR inactivation.

Data Presentation

The following tables summarize the inhibitory effects of this compound and its widely studied analog, D-threo-PDMP, on various cancer cell lines.

Table 1: IC50 Values of D-threo-PDMP in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HTB-26Breast Cancer10 - 50[8]
PC-3Pancreatic Cancer10 - 50[8]
HepG2Hepatocellular Carcinoma10 - 50[8]

Note: D-threo-PDMP (D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol) is a closely related and frequently used inhibitor of glucosylceramide synthase.

Table 2: Effects of this compound on Specific Cancer Cell Lines

Cell LineCancer TypeConcentration (µM)Incubation TimeObserved EffectReference
KB-V0.01Oral Epidermoid Carcinoma1072 hours70% decrease in MDR1 expression[9]

Experimental Protocols

MTT Cell Viability Assay

This protocol is a colorimetric assay that measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase. The resulting purple formazan (B1609692) is solubilized, and its concentration is determined by optical density, which is directly proportional to the number of viable cells.

Materials:

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting or shaking to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A Seed Cells (96-well plate) B Treat with this compound A->B C Incubate (24-72 hours) B->C D Add MTT Reagent C->D E Incubate (2-4 hours) D->E F Add Solubilization Solution E->F G Read Absorbance (570 nm) F->G

Caption: Workflow for the MTT cell viability assay.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway. The assay utilizes a synthetic substrate that releases a fluorescent or colorimetric molecule upon cleavage by active caspase-3.

Materials:

  • This compound

  • Caspase-3 colorimetric or fluorometric assay kit (commercial kits are recommended)

  • Cell lysis buffer (provided in the kit)

  • 96-well plate (black or clear, depending on the assay type)

  • Microplate reader (fluorometer or spectrophotometer)

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound as described in the MTT assay protocol (Steps 1 and 2).

  • Cell Lysis: After the desired incubation period, centrifuge the plate (if using suspension cells) and remove the supernatant. For adherent cells, aspirate the medium. Add the recommended volume of cell lysis buffer to each well and incubate on ice for 10-15 minutes.

  • Lysate Collection: Centrifuge the plate to pellet the cell debris. Transfer the supernatant (cell lysate) to a fresh, pre-chilled 96-well plate.

  • Assay Reaction: Prepare the reaction mixture according to the manufacturer's instructions, which typically includes a reaction buffer and the caspase-3 substrate. Add the reaction mixture to each well containing the cell lysate.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Signal Measurement: Measure the fluorescence (e.g., Ex/Em = 400/505 nm) or absorbance (e.g., 405 nm) using a microplate reader. The signal intensity is proportional to the caspase-3 activity.

Caspase3_Assay_Workflow cluster_workflow Caspase-3 Assay Workflow A Seed and Treat Cells B Lyse Cells A->B C Collect Lysate B->C D Add Reaction Mix (Buffer + Substrate) C->D E Incubate (1-2 hours) D->E F Read Signal (Fluorescence/Absorbance) E->F

Caption: Workflow for the Caspase-3 activity assay.

Conclusion

This compound is a valuable pharmacological tool for studying the roles of glycosphingolipids and ceramide in cell viability and apoptosis. The provided protocols offer a starting point for researchers to investigate the effects of this compound in their specific cellular models. It is recommended to optimize experimental conditions, such as cell density, compound concentration, and incubation time, for each cell line to obtain reliable and reproducible results.

References

Application Note: Protocol for Analyzing Autophagy Flux Following D-threo-PPMP Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first step in the synthesis of most glycosphingolipids.[1][2][3] GCS catalyzes the transfer of glucose to ceramide to form glucosylceramide.[4][5] By inhibiting this enzyme, this compound leads to the cellular accumulation of its substrate, ceramide.[6][7] Sphingolipids, including ceramide, are critical signaling molecules that have been shown to regulate fundamental cellular processes, most notably autophagy.[8][9][10] The accumulation of ceramide can induce endoplasmic reticulum (ER) stress, a known trigger of the autophagic pathway.[6]

Autophagy is a catabolic "self-eating" process essential for cellular homeostasis, where cytoplasmic components are degraded and recycled via the lysosome.[11] Autophagic flux refers to the complete, dynamic process, from the formation of the initial sequestering vesicle (autophagosome) to its fusion with the lysosome and the subsequent degradation of its contents.[12][13] Measuring autophagic flux is critical, as a static assessment of autophagosome numbers can be misleading; an accumulation of autophagosomes could signify either an increase in their formation (autophagy induction) or a blockage in their degradation.[13][14]

This application note provides a detailed protocol to accurately measure autophagic flux in response to this compound treatment using the LC3 turnover assay and p62 degradation analysis.

Signaling Pathway Diagram

The following diagram illustrates the mechanism by which this compound is proposed to influence autophagy.

D_threo_PPMP_Pathway PPMP This compound GCS Glucosylceramide Synthase (GCS) PPMP->GCS GlcCer Glucosylceramide GCS->GlcCer Ceramide Ceramide Ceramide->GCS ER_Stress ER Stress Ceramide->ER_Stress Autophagy Autophagy Modulation ER_Stress->Autophagy Autophagy_Flux_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_processing Processing & Analysis A 1. Seed Cells (e.g., in 6-well plates) B1 Group 1: Vehicle Control A->B1 B2 Group 2: This compound A->B2 B3 Group 3: Vehicle + Lysosomal Inhibitor A->B3 B4 Group 4: This compound + Lysosomal Inhibitor A->B4 C 2. Cell Lysis (RIPA Buffer) B1->C B2->C B3->C B4->C D 3. Protein Quantification (BCA Assay) C->D E 4. Western Blot (LC3, p62, Loading Control) D->E F 5. Densitometry & Normalization E->F G 6. Calculate Autophagic Flux & Interpret Results F->G

References

Application Notes: Western Blot Analysis of Apoptosis Markers Following D-threo-PPMP Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS).[1][2] GCS is a critical enzyme that catalyzes the first step in the biosynthesis of most glycosphingolipids by transferring glucose to ceramide. Inhibition of this enzyme by this compound leads to the intracellular accumulation of its substrate, ceramide.[3][4] Ceramide is a bioactive sphingolipid that acts as a key second messenger in various cellular signaling pathways, including the induction of apoptosis or programmed cell death.[5]

The accumulation of ceramide can trigger the intrinsic apoptotic pathway, making this compound a valuable tool for studying apoptosis and a potential therapeutic agent. Western blotting is a widely used and powerful technique to detect and quantify the expression levels of key proteins involved in the apoptotic cascade. These application notes provide a detailed protocol for treating cells with this compound and subsequently analyzing hallmark apoptosis markers—including the cleavage of caspase-3 and PARP, and the expression ratio of Bax to Bcl-2—by Western blot.

Signaling Pathway of this compound-Induced Apoptosis

This compound inhibits glucosylceramide synthase, preventing the conversion of ceramide to glucosylceramide. The resulting accumulation of ceramide is a stress signal that primarily initiates the intrinsic (mitochondrial) pathway of apoptosis. Elevated ceramide levels can lead to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio increases the permeability of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase-3. Active caspase-3 is responsible for cleaving numerous cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological and biochemical changes of apoptosis.[6][7][8]

D_threo_PPMP_Apoptosis_Pathway cluster_0 cluster_1 cluster_2 This compound This compound GCS Glucosylceramide Synthase (GCS) This compound->GCS Inhibits Ceramide Ceramide GlcCer Glucosylceramide Ceramide->GlcCer Catalyzed by GCS Bax Bax (Pro-apoptotic) Ceramide->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Ceramide->Bcl2 Downregulates Mito Mitochondrial Permeability ↑ Bax->Mito Bcl2->Mito Inhibits CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol is a general guideline and should be optimized for your specific cell line.

  • Materials:

    • Appropriate cancer cell line (e.g., HeLa, A549, Jurkat)

    • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

    • This compound (powder)

    • DMSO (sterile)

    • Phosphate-Buffered Saline (PBS), sterile

    • 6-well culture plates

  • Procedure:

    • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).

    • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

    • Treatment: On the following day, dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., 10, 25, 50 µM). It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions.

    • Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (DMSO at the same final concentration as the highest this compound dose).

    • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Protein Extraction and Quantification
  • Materials:

    • Ice-cold PBS

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails

    • Cell scraper

    • Microcentrifuge tubes

    • BCA Protein Assay Kit

  • Procedure:

    • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer (e.g., 100-150 µL per well of a 6-well plate).

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (containing the protein) to a new tube.

    • Determine the protein concentration using a BCA Protein Assay Kit according to the manufacturer's instructions.

Western Blot Analysis

Western_Blot_Workflow start Start: Cell Lysates protein_quant 1. Protein Quantification (BCA Assay) start->protein_quant sample_prep 2. Sample Preparation (Add Laemmli Buffer, Boil) protein_quant->sample_prep sds_page 3. SDS-PAGE (Protein Separation by Size) sample_prep->sds_page transfer 4. Protein Transfer (Gel to PVDF Membrane) sds_page->transfer blocking 5. Membrane Blocking (5% Non-fat Milk or BSA) transfer->blocking primary_ab 6. Primary Antibody Incubation (e.g., anti-Caspase-3, overnight at 4°C) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation (HRP-conjugated, 1 hour at RT) primary_ab->secondary_ab detection 8. Chemiluminescent Detection (ECL Substrate) secondary_ab->detection imaging 9. Imaging and Densitometry detection->imaging end End: Data Analysis imaging->end

Caption: General workflow for Western blot analysis.

  • Materials & Reagents:

    • Laemmli sample buffer (4x or 2x)

    • SDS-PAGE gels (e.g., 4-20% gradient gels)

    • Running buffer (Tris-Glycine-SDS)

    • Transfer buffer

    • PVDF or nitrocellulose membranes

    • Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)

    • TBST (Tris-Buffered Saline with 0.1% Tween-20)

    • Primary antibodies (see Table 1)

    • HRP-conjugated secondary antibody

    • Enhanced Chemiluminescence (ECL) detection reagents

  • Procedure:

    • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

    • SDS-PAGE: Load the denatured protein samples and a pre-stained protein ladder onto an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.[9]

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane. Confirm the transfer efficiency using Ponceau S staining.[10]

    • Blocking: Wash the membrane with TBST and then block with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[10][11]

    • Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C with gentle agitation.[10]

    • Washing: Wash the membrane three times for 10 minutes each with TBST.

    • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[9]

    • Washing: Wash the membrane again three times for 10 minutes each with TBST.

    • Detection: Apply ECL detection reagents to the membrane according to the manufacturer's protocol.

    • Imaging: Capture the chemiluminescent signal using a digital imaging system. The intensity of the bands can be quantified using software like ImageJ. Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).

Data Presentation and Interpretation

The following tables provide a template for presenting quantitative Western blot data and list the key antibodies for analysis.

Table 1: Recommended Primary Antibodies for Apoptosis Analysis

Target ProteinExpected Size(s)Function in ApoptosisRecommended Dilution
Caspase-3 Pro-form: ~35 kDaCleaved: ~17/19 kDaExecutioner caspase; cleavage indicates activation.[12]1:1000
PARP Full-length: ~116 kDaCleaved: ~89 kDaDNA repair enzyme; cleavage by Caspase-3 is a hallmark of apoptosis.[10]1:1000
Bax ~21 kDaPro-apoptotic Bcl-2 family member; promotes mitochondrial permeabilization.[8]1:1000
Bcl-2 ~26 kDaAnti-apoptotic Bcl-2 family member; inhibits apoptosis.[11]1:1000
β-actin / GAPDH ~42 kDa / ~37 kDaLoading control for data normalization.1:5000

Table 2: Hypothetical Quantitative Analysis of Apoptosis Markers

Treatment GroupCleaved Caspase-3 / Total Caspase-3 (Fold Change)Cleaved PARP / Total PARP (Fold Change)Bax / Bcl-2 Ratio (Fold Change)
Vehicle Control 1.01.01.0
This compound (10 µM) 2.52.12.3
This compound (25 µM) 4.84.24.5
This compound (50 µM) 7.26.86.9

Data are presented as fold change relative to the vehicle control and should be derived from densitometric analysis of at least three independent experiments.

Interpreting the Results:

  • Caspase-3 Activation: A significant increase in the band intensity of cleaved caspase-3 (~17 kDa) accompanied by a decrease in the pro-caspase-3 band (~35 kDa) confirms the activation of this executioner caspase.[6][13]

  • PARP Cleavage: The appearance or increased intensity of the 89 kDa cleaved PARP fragment is a definitive marker of ongoing apoptosis.[7][14]

  • Bax/Bcl-2 Ratio: An increased Bax/Bcl-2 ratio indicates a shift in the cellular balance towards apoptosis, suggesting the involvement of the intrinsic mitochondrial pathway.[8][15]

References

Troubleshooting & Optimization

Troubleshooting D-threo-PPMP insolubility in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-threo-PPMP. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its solubility in aqueous media.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous buffer. What is the recommended procedure?

A1: this compound is sparingly soluble in aqueous solutions. Therefore, it is crucial to first dissolve it in an organic solvent before preparing your final aqueous working solution. The recommended solvents are ethanol, methanol, or DMSO. For cell culture experiments, creating a high-concentration stock solution in one of these organic solvents is the standard and recommended practice.

Q2: What are the recommended organic solvents for creating a this compound stock solution, and what are their typical final concentrations in cell culture media?

A2: Ethanol, methanol, and DMSO are all suitable solvents for creating a this compound stock solution. When preparing a working solution for cell culture, it is critical to keep the final concentration of the organic solvent as low as possible to avoid cytotoxicity. Generally, the final concentration of DMSO should be kept at or below 0.5%, although some cell lines may tolerate up to 1%.[1][2][3] For ethanol, a final concentration of up to 1% is generally considered safe for most cell lines, though some are more sensitive.[4][5] It is always best practice to include a vehicle control (media with the same final concentration of the organic solvent) in your experiments.

Q3: My this compound precipitates out of solution when I add it to my cell culture medium. How can I prevent this?

A3: Precipitation upon dilution, often called "crashing out," is a common issue with hydrophobic compounds like this compound.[6] To prevent this, follow these steps:

  • Use a high-concentration stock: Prepare a concentrated stock solution of this compound in 100% DMSO or ethanol.

  • Pre-warm your media: Always add the compound to cell culture media that has been pre-warmed to 37°C.

  • Perform serial dilutions: Instead of adding the highly concentrated stock directly to your full volume of media, perform one or more intermediate dilution steps in pre-warmed media.

  • Mix thoroughly and quickly: When adding the this compound solution to the media, vortex or gently swirl the media to ensure rapid and thorough mixing.

Q4: What is the recommended storage condition for this compound stock solutions?

A4: this compound stock solutions in organic solvents should be stored at -20°C for long-term stability.[7] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not recommended for storage and should be prepared fresh for each experiment.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound (hydrochloride) (MW: 511.2 g/mol ) in DMSO.

Materials:

  • This compound (hydrochloride) solid

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound (hydrochloride) solid in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.11 mg.

  • Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO for every 5.11 mg of this compound.

  • Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C.

Protocol 2: Preparation of a this compound Working Solution for Cell Culture

This protocol describes the preparation of a 10 µM working solution of this compound in cell culture medium from a 10 mM DMSO stock solution.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile conical tubes

Procedure:

  • Intermediate Dilution (to 100 µM):

    • In a sterile conical tube, add 990 µL of pre-warmed complete cell culture medium.

    • Add 10 µL of the 10 mM this compound stock solution to the medium.

    • Immediately cap the tube and vortex gently to mix. This results in a 100 µM intermediate solution with 1% DMSO.

  • Final Dilution (to 10 µM):

    • In a new sterile conical tube, add the desired volume of pre-warmed complete cell culture medium. For example, for 10 mL of final working solution, add 9 mL of medium.

    • Add the required volume of the 100 µM intermediate solution. In this example, add 1 mL of the 100 µM solution.

    • Cap the tube and invert several times to mix. This results in a 10 µM working solution with a final DMSO concentration of 0.1%.

  • Use the freshly prepared working solution to treat your cells immediately.

Data Presentation

Table 1: Solubility of this compound and Related Compounds in Various Solvents

CompoundSolventSolubilityReference
This compound (hydrochloride)EthanolSoluble[7]
This compound (hydrochloride)MethanolSoluble[7]
D,L-threo-PPMPDMSOto 10 mM
DL-threo-PPMP (hydrochloride)Ethanol10 mg/mL[8]
DL-threo-PPMP (hydrochloride)DMSO20 mg/mL[8]

Table 2: Recommended Maximum Final Solvent Concentrations in Cell Culture

SolventMaximum Recommended ConcentrationNotesReference
DMSO≤ 0.5%Some cell lines may tolerate up to 1%. Primary cells are more sensitive. Always use a vehicle control.[1][2][3]
Ethanol≤ 1%Cell line dependent. Always perform a dose-response experiment to determine the optimal concentration for your specific cells.[4][5]

Visualizations

This compound Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting this compound Insolubility start Start: this compound Insolubility Issue check_solvent Is an organic solvent (DMSO/Ethanol) being used for initial dissolution? start->check_solvent use_organic_solvent Action: Dissolve this compound in 100% DMSO or Ethanol to create a stock solution. check_solvent->use_organic_solvent No check_precipitation Does precipitation occur upon dilution in aqueous media? check_solvent->check_precipitation Yes use_organic_solvent->check_precipitation troubleshoot_precipitation Troubleshooting Steps check_precipitation->troubleshoot_precipitation Yes success Success: Soluble this compound working solution check_precipitation->success No serial_dilution 1. Perform serial dilutions in pre-warmed (37°C) media. troubleshoot_precipitation->serial_dilution slow_addition 2. Add stock solution slowly while vortexing. troubleshoot_precipitation->slow_addition check_concentration 3. Check if final concentration exceeds solubility limit. troubleshoot_precipitation->check_concentration serial_dilution->success slow_addition->success check_concentration->success end End success->end

Caption: A flowchart outlining the steps to troubleshoot the insolubility of this compound in aqueous media.

This compound Signaling Pathway

D_threo_PPMP_Signaling_Pathway This compound Mechanism of Action cluster_inhibition Inhibition of Glycosphingolipid Synthesis cluster_downstream Downstream Cellular Effects D_threo_PPMP This compound GCS Glucosylceramide Synthase (GCS) D_threo_PPMP->GCS inhibits Glucosylceramide Glucosylceramide GCS->Glucosylceramide catalyzes Increased_Ceramide Increased Intracellular Ceramide Levels Ceramide Ceramide Ceramide->GCS Ceramide->Increased_Ceramide accumulation Glycosphingolipids Complex Glycosphingolipids Glucosylceramide->Glycosphingolipids Apoptosis Apoptosis Increased_Ceramide->Apoptosis Autophagy Autophagy Increased_Ceramide->Autophagy Cell_Cycle_Arrest Cell Cycle Arrest Increased_Ceramide->Cell_Cycle_Arrest

Caption: The signaling pathway of this compound, illustrating its inhibition of glucosylceramide synthase and the resulting downstream cellular effects.

References

Technical Support Center: D-threo-PPMP in Primary Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using D-threo-PPMP in primary cell culture. The information focuses on understanding and mitigating the off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target effect of this compound?

A1: this compound is a potent inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the first step in the biosynthesis of most glycosphingolipids by transferring glucose to ceramide.[1][2] Its primary on-target effect is the depletion of glucosylceramide and downstream glycosphingolipids.[3]

Q2: What are the major off-target or downstream effects of this compound treatment in primary cells?

A2: The most significant downstream effect of GCS inhibition is the accumulation of its substrate, ceramide.[4] Elevated ceramide levels can trigger several signaling pathways, leading to off-target effects such as apoptosis (programmed cell death) and autophagy.[5][6] Additionally, this compound has been reported to alter cellular cholesterol homeostasis independently of its effects on glycosphingolipid synthesis.[3] It can also inhibit neurite outgrowth in primary neurons and affect the expression of P-glycoprotein (MDR1).[4][7]

Q3: Is the stereoisomer of PPMP important?

A3: Yes, the stereoisomer is critical. This compound is the active enantiomer that inhibits GCS.[8] In contrast, the L-threo enantiomer (L-threo-PDMP) has been shown to have opposite, stimulatory effects on glycosphingolipid biosynthesis and neurite outgrowth in some studies.[4][9] Therefore, using the correct, high-purity stereoisomer is crucial for interpreting experimental results.

Q4: In which primary cell types has this compound been used?

A4: this compound and its analogs have been used in a variety of cell types, including primary cultured rat neocortical explants, primary mouse neurons, and fibroblasts.[3][4][5][10]

Troubleshooting Guides

Issue 1: High levels of cytotoxicity and cell death observed in my primary neuron culture after this compound treatment.

Possible Cause Troubleshooting Steps
Ceramide Accumulation The inhibition of GCS leads to the accumulation of its substrate, ceramide, which is a known inducer of apoptosis.[10][11] 1. Perform a dose-response and time-course experiment: Determine the lowest effective concentration and shortest incubation time needed to achieve GCS inhibition without excessive cell death. 2. Measure ceramide levels: Quantify intracellular ceramide to confirm its accumulation coincides with the observed cytotoxicity. 3. Assess markers of apoptosis: Use assays such as TUNEL staining, caspase-3 activation, or Annexin V staining to confirm if the cell death is apoptotic.
Inappropriate Concentration The optimal concentration of this compound can vary significantly between different primary cell types and even between different donors. 1. Titrate the concentration: Start with a low concentration (e.g., 1-5 µM) and gradually increase it. In some primary neurons, inhibitory effects on neurite outgrowth are seen in the 5-20 µM range.[4] 2. Consult the literature for your specific cell type: Look for publications that have used this compound in a similar primary cell model to guide your starting concentration.
Poor Health of Primary Culture Primary cells are often more sensitive to chemical treatments than cell lines. 1. Ensure high viability of cultures before treatment: Only use cultures with high viability and appropriate morphology for your experiments. 2. Optimize culture conditions: Ensure that the medium, supplements, and substrate are optimal for your specific primary cell type.

Issue 2: I am not observing the expected inhibition of glycosphingolipid synthesis.

Possible Cause Troubleshooting Steps
Compound Inactivity The compound may have degraded. 1. Check storage conditions: this compound should be stored at -20°C under desiccating conditions.[12][13] 2. Use a fresh stock solution: Prepare a fresh stock solution in an appropriate solvent like DMSO or ethanol.[12]
Insufficient Concentration or Incubation Time The concentration or duration of treatment may be insufficient for your cell type. 1. Increase the concentration and/or incubation time: Systematically increase the dose and duration of treatment to find the optimal conditions for GCS inhibition in your specific primary cell culture.
Cell-Specific Differences The metabolic rate and expression level of GCS can vary between different primary cell types. 1. Confirm GCS expression: Verify that your primary cells express GCS at a reasonable level. 2. Use a positive control: If possible, use a cell type in which this compound has a known inhibitory effect as a positive control.

Issue 3: I am observing unexpected phenotypic changes in my cells that don't seem related to glycosphingolipid depletion, such as altered cell adhesion or morphology.

Possible Cause Troubleshooting Steps
Alteration of Cholesterol Homeostasis This compound can affect cellular cholesterol homeostasis, which can impact membrane properties and cell adhesion.[3] 1. Measure cellular cholesterol levels: Assess free cholesterol and cholesterol ester levels to see if they are altered by the treatment. 2. Use the L-threo stereoisomer as a control: L-threo-PDMP does not inhibit GCS but may still share some off-target effects.[3] Comparing the effects of both isomers can help distinguish between GCS-dependent and independent effects.
Induction of Autophagy This compound has been shown to induce autophagy in primary neurons.[5] 1. Assess markers of autophagy: Monitor the conversion of LC3-I to LC3-II by Western blot or immunofluorescence to quantify autophagosome formation.[2]
Effects on Cell Adhesion Molecules Inhibition of glycosphingolipid synthesis can affect the function of cell surface receptors and adhesion molecules. Treatment with a related compound, D-threo-PDMP, was shown to decrease cell adhesion to laminin (B1169045) and type IV collagen.[14] 1. Perform cell adhesion assays: Test the ability of your treated cells to adhere to different extracellular matrix components.

Quantitative Data Summary

Table 1: Inhibitory Concentrations of this compound and Related Compounds

CompoundCell Type/SystemEffectConcentration
DL-threo-PPMPMDCK cell homogenates70% inhibition of GCS20 µM[5]
DL-threo-PPMPMouse liver microsomes41% inhibition of GCS20 µM[5]
DL-threo-PPMPMouse brain homogenates62% inhibition of GCS20 µM[5]
D-threo-PDMPPrimary cultured rat neocortical explantsInhibition of neurite outgrowth5-20 µM[4]
(+)-D-threo-PDMPEnzyme assay50% inhibition of GCS (IC50)5 µM[15]

Table 2: Observed Off-Target and Downstream Effects of this compound/PDMP

EffectCell TypeCompoundConcentration
Induction of autophagy fluxPrimary mouse neuronsDL-threo-PPMPNot specified[5]
Inhibition of DNA synthesisMDCK cellsThis compound3 µM[8]
Reduction in cell growthMDCK cellsThis compound20 µM[8]
Decreased MDR1 expressionKB-V0.01 cellsThis compound10 µM[7]
Altered cholesterol homeostasisCultured fibroblastsD-threo-PDMPNot specified[3]

Experimental Protocols

Protocol 1: Assessing Cytotoxicity using MTT Assay

  • Cell Plating: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24-48 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Quantification of Autophagy by LC3-II Immunoblotting

  • Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a 12-15% SDS-polyacrylamide gel and perform electrophoresis.

  • Western Blotting: Transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against LC3 overnight at 4°C. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Identify the bands corresponding to LC3-I (approx. 16 kDa) and LC3-II (approx. 14 kDa). Quantify the band intensities and express the level of autophagy as the ratio of LC3-II to a loading control like β-actin or GAPDH. An increase in the LC3-II/LC3-I ratio indicates an induction of autophagy.[2]

Diagrams of Signaling Pathways and Workflows

GCS_Pathway cluster_input Substrates Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP_Glucose UDP_Glucose->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Downstream Downstream Glycosphingolipids (e.g., Lactosylceramide, Gangliosides) GlcCer->Downstream PPMP This compound PPMP->GCS Ceramide_Apoptosis PPMP This compound GCS GCS Inhibition PPMP->GCS Ceramide Ceramide Accumulation GCS->Ceramide leads to MAPK p38 MAPK Activation & ERK1/2 Dephosphorylation Ceramide->MAPK Mitochondria Mitochondria MAPK->Mitochondria Proteins Release of Cytochrome c, SMAC, AIF, Omi Mitochondria->Proteins Caspase3 Caspase-3 Activation Proteins->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Cholesterol_Homeostasis PPMP D-threo-PDMP/PPMP LAL Lysosomal Acid Lipase (LAL) Activation PPMP->LAL LDL LDL Degradation LAL->LDL inhibition of degradation Cholesterol_Accumulation Accumulation of Free Cholesterol & Cholesterol Esters in Late Endosomes/Lysosomes LDL->Cholesterol_Accumulation leads to Esterification Inhibition of LDL-derived Cholesterol Esterification Cholesterol_Accumulation->Esterification Surface_Cholesterol Decrease in Cell Surface Cholesterol Esterification->Surface_Cholesterol Experimental_Workflow Start Start: Primary Cell Culture Treatment Treat with this compound (Dose-response & Time-course) Start->Treatment OnTarget Assess On-Target Effect Treatment->OnTarget OffTarget Assess Off-Target Effects Treatment->OffTarget GCS_Assay Measure Glycosphingolipid Levels (e.g., by HPTLC or LC-MS) OnTarget->GCS_Assay Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) OffTarget->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Caspase-3, Annexin V) OffTarget->Apoptosis Autophagy Autophagy Assay (e.g., LC3 Immunoblot) OffTarget->Autophagy Phenotype Phenotypic Assays (e.g., Neurite Outgrowth, Cell Adhesion) OffTarget->Phenotype Analysis Data Analysis & Interpretation GCS_Assay->Analysis Cytotoxicity->Analysis Apoptosis->Analysis Autophagy->Analysis Phenotype->Analysis

References

Technical Support Center: D-threo-PPMP Cytotoxicity Determination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-threo-PPMP. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist you in accurately determining the cytotoxic concentration of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol) is a potent inhibitor of the enzyme glucosylceramide synthase (GCS). GCS is responsible for the first step in the synthesis of most glycosphingolipids, as it catalyzes the transfer of glucose to ceramide. By inhibiting GCS, this compound leads to the intracellular accumulation of ceramide, a bioactive lipid known to induce apoptosis (programmed cell death) and autophagy in various cell types.

Q2: How do I determine the appropriate concentration range of this compound for my cytotoxicity experiments?

A2: The cytotoxic concentration of this compound can vary significantly depending on the cell line and experimental duration. Based on available literature, a starting point for concentration ranges could be between 1 µM and 50 µM. For instance, the related compound L-threo-PPMP has shown effective doses (ED50) for growth inhibition in the range of 4-7 µM in breast cancer cell lines.[1] It is recommended to perform a dose-response experiment with a wide range of concentrations to determine the optimal range for your specific cell line.

Q3: Which cytotoxicity assays are recommended for use with this compound?

A3: Several colorimetric and luminescence-based assays are suitable for assessing the cytotoxicity of this compound. Commonly used methods include the MTT, LDH, and Neutral Red Uptake assays. The choice of assay may depend on the specific research question and the expected mechanism of cell death.

Q4: I am not observing the expected cytotoxic effects. What are some potential troubleshooting steps?

A4: If you are not observing cytotoxicity, consider the following:

  • Compound Stability and Storage: Ensure that your this compound stock solution is properly stored, typically at -20°C, and has not undergone multiple freeze-thaw cycles.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. Consider testing a different cell line known to be sensitive or increasing the concentration range and/or incubation time.

  • Assay Interference: Some compounds can interfere with the chemical reactions of cytotoxicity assays. For example, compounds that alter cellular metabolism might affect the MTT assay. Consider using a different assay, such as the LDH assay, which measures membrane integrity.

  • Mechanism of Action: this compound's primary mechanism is the induction of apoptosis through ceramide accumulation. If your cell line has defects in apoptotic signaling pathways, it may be resistant.

Data Presentation: Cytotoxic Concentrations of PPMP Analogs

The following table summarizes reported cytotoxic and effective concentrations of this compound and its analogs in various cell lines and organisms. Note that IC50 (half-maximal inhibitory concentration) and ED50 (half-maximal effective dose) values can differ based on the assay and endpoint measured.

CompoundCell Line / OrganismConcentrationEffectReference
L-threo-PPMPMCF-7 (Breast Cancer)ED50: 4 µMGrowth Inhibition[1]
L-threo-PPMPMDA-MB-468 (Breast Cancer)ED50: 7 µMGrowth Inhibition[1]
L-threo-PPMPSK-BR-3 (Breast Cancer)ED50: 6 µMGrowth Inhibition[1]
DL-threo-PPMPPlasmodium falciparumIC50: 0.85 µMGrowth Inhibition[2]
This compoundMDCK (Kidney Epithelial)20 µM70% reduction in cell growth[3]
This compoundKB-V0.0110 µM (72h)70% decrease in MDR1 expression[4][5]
DL-PDMPA549 (Lung Cancer)Not specifiedLDH release (cytotoxicity)[6]

Experimental Protocols

Below are detailed methodologies for commonly used cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is often correlated with cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound for the desired incubation period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Assay

This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2). It is crucial to have controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After treatment, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.

  • LDH Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

Neutral Red Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Neutral Red Incubation: After treatment, remove the medium and add medium containing a known concentration of neutral red (e.g., 50 µg/mL). Incubate for 2-3 hours.

  • Dye Extraction: Remove the neutral red-containing medium, wash the cells with PBS, and then add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.

  • Absorbance Measurement: Gently shake the plate for 10 minutes to extract the dye and measure the absorbance at 540 nm.

Mandatory Visualizations

Experimental Workflow for Determining Cytotoxic Concentration

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_mtt MTT Assay cluster_ldh LDH Assay cluster_nr Neutral Red Assay cluster_analysis Data Analysis start Start seed Seed cells in 96-well plate start->seed adhere Allow cells to adhere overnight seed->adhere treat Treat cells with a serial dilution of this compound adhere->treat incubate Incubate for desired time (e.g., 24, 48, 72h) treat->incubate assay_choice Select Assay incubate->assay_choice add_mtt Add MTT reagent assay_choice->add_mtt collect_sup Collect supernatant assay_choice->collect_sup add_nr Add neutral red assay_choice->add_nr solubilize Solubilize formazan add_mtt->solubilize read_mtt Read absorbance (570nm) solubilize->read_mtt analyze Calculate % viability vs. control read_mtt->analyze add_ldh Add LDH reaction mix collect_sup->add_ldh read_ldh Read absorbance (490nm) add_ldh->read_ldh read_ldh->analyze extract_dye Extract dye add_nr->extract_dye read_nr Read absorbance (540nm) extract_dye->read_nr read_nr->analyze ic50 Determine IC50 value analyze->ic50

Caption: Workflow for determining the cytotoxic concentration of this compound.

Signaling Pathway of this compound-Induced Apoptosis

G cluster_inhibition Inhibition of Glycosphingolipid Synthesis cluster_accumulation Ceramide Accumulation cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_apoptosis Apoptosis cluster_p53 p53-Dependent Pathway (in mutant p53 cells) ppmp This compound gcs Glucosylceramide Synthase (GCS) ppmp->gcs ceramide Ceramide gcs->ceramide accumulation bcl2 Bcl-2 (Anti-apoptotic) ceramide->bcl2 inhibits bax Bax (Pro-apoptotic) ceramide->bax activates p53 Phosphorylated p53 ceramide->p53 cyto_c Cytochrome c release bax->cyto_c casp9 Caspase-9 cyto_c->casp9 activates casp3 Caspase-3 casp9->casp3 activates apoptosis Apoptosis casp3->apoptosis p21 p21 p53->p21 bax_p53 Bax p53->bax_p53 puma Puma p53->puma bax_p53->cyto_c puma->cyto_c

Caption: this compound induces apoptosis via GCS inhibition and ceramide accumulation.

References

How to minimize experimental variability with D-threo-PPMP

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability when using D-threo-PPMP, a potent inhibitor of glucosylceramide synthase (GCS).

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (this compound) is a synthetic ceramide analog.[1] Its primary mechanism of action is the potent and specific inhibition of the enzyme glucosylceramide synthase (GCS), which is responsible for the first committed step in the biosynthesis of most glycosphingolipids (GSLs).[2] By inhibiting GCS, this compound blocks the formation of glucosylceramide (GlcCer) from ceramide and UDP-glucose, leading to a reduction in the cellular levels of GlcCer and downstream GSLs.[3][4] This inhibition can lead to an accumulation of ceramide, which may trigger cellular responses such as apoptosis and autophagy.[2][4] this compound is the active enantiomer of the racemic mixture DL-threo-PPMP.[5][6]

2. What are the common experimental applications of this compound?

This compound is widely used to investigate the roles of glycosphingolipids in various cellular processes, including:

  • Cell growth and proliferation[5]

  • Apoptosis (programmed cell death)[7]

  • Autophagy[1]

  • Multidrug resistance in cancer cells[8][9]

  • Neurite outgrowth[10]

  • Viral replication[11]

3. How should I prepare and store this compound stock solutions?

Proper preparation and storage of this compound are crucial for maintaining its activity and ensuring experimental reproducibility.

  • Solubility: this compound hydrochloride is soluble in organic solvents such as ethanol (B145695) and methanol.[5] The DL-threo form is also soluble in DMSO. It is sparingly soluble in aqueous buffers.[9]

  • Stock Solution Preparation: To prepare a stock solution, dissolve this compound hydrochloride in a suitable organic solvent like ethanol or methanol.[5] For the DL-threo form, DMSO can be used to prepare a stock solution up to 10 mM. It is recommended to purge the solvent with an inert gas before dissolving the compound.[9]

  • Storage: Store the solid compound at -20°C for long-term stability (≥ 4 years).[5][7] Stock solutions should be stored at -20°C or -80°C. One source suggests that at -20°C, the stock solution is stable for up to 1 month, and at -80°C for up to 6 months when stored under nitrogen and protected from moisture.[12] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage for more than one day.[9]

Troubleshooting Guide

Issue 1: High variability in experimental results.

High variability can arise from several factors related to the compound itself, experimental design, or cellular system.

Potential Cause Troubleshooting Suggestion
Incorrect Stereoisomer Ensure you are using the D-threo enantiomer, which is the active inhibitor of GCS.[5][6] The L-threo and DL-erythro stereoisomers are generally used as negative controls as they have minimal to no inhibitory effect on GCS.[3]
Compound Instability Prepare fresh working solutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Inconsistent Cell Culture Conditions Maintain consistent cell density, passage number, and media composition between experiments, as these factors can influence cellular lipid metabolism.
Variable Treatment Time Optimize the treatment duration for your specific cell type and experimental endpoint. Short-term and long-term treatments can yield different results due to the dynamics of sphingolipid metabolism.

Issue 2: Determining the optimal working concentration.

The effective concentration of this compound can vary significantly depending on the cell type, experimental duration, and the specific biological question.

Cell Line / System Effective Concentration Range Observed Effect Reference
MDCK (Madin-Darby Canine Kidney)3 µMSignificant inhibition of DNA synthesis[5][6]
MDCK (Madin-Darby Canine Kidney)20 µM70% reduction in cell growth[5][6]
KB-V0.01 (Human oral carcinoma)10 µM70% decrease in MDR1 expression after 72h[8][9]
B16 Melanoma Cells10-25 µMInhibition of cell binding to laminin (B1169045) and collagen[8]
Breast Cancer Cells (MCF-7, MDA-MB-468, SK-BR-3)4-7 µM (ED50 for L-threo-PPMP)Induction of apoptosis[7]
In vivo (ischemic rats)40 mg/kg, i.p., twice dailyIncreased memory impairment[12]

Recommendations:

  • Perform a dose-response curve: Start with a broad range of concentrations (e.g., 1 µM to 50 µM) to determine the optimal concentration for your specific cell line and desired effect.

  • Assess cytotoxicity: Always perform a cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the observed effects are not due to general toxicity.

Issue 3: How to confirm the inhibitory effect of this compound on GCS?

It is essential to verify that this compound is effectively inhibiting GCS in your experimental system.

Verification Method Experimental Protocol
Metabolic Labeling 1. Pre-treat cells with this compound for the desired time. 2. Add a radiolabeled precursor, such as [³H]palmitic acid or a fluorescently tagged ceramide analog. 3. Incubate for a few hours to allow for metabolic incorporation. 4. Extract total lipids from the cells. 5. Separate the lipids using thin-layer chromatography (TLC). 6. Visualize and quantify the labeled glucosylceramide and ceramide. A decrease in labeled GlcCer and an increase in labeled ceramide indicate GCS inhibition.[4]
GCS Enzyme Activity Assay 1. Prepare cell or tissue homogenates. 2. Incubate the homogenates with a fluorescent or radioactive ceramide substrate and UDP-glucose. 3. Measure the formation of the fluorescent or radioactive glucosylceramide product. Compare the activity in this compound-treated samples to untreated controls.
Western Blotting While not a direct measure of GCS activity, you can assess downstream signaling pathways affected by GCS inhibition. For example, in some systems, GCS inhibition leads to reduced phosphorylation of Akt and ribosomal protein S6.[1]

Issue 4: Potential off-target effects and unexpected results.

While this compound is a specific GCS inhibitor, high concentrations or prolonged treatment may lead to off-target effects.

  • Alteration of Cholesterol Homeostasis: this compound has been shown to affect cellular cholesterol homeostasis independently of its effect on GSL synthesis. It can inhibit the degradation of low-density lipoprotein (LDL), leading to the accumulation of cholesterol in late endosomes/lysosomes.[13]

  • Impact on Other Sphingolipid Metabolizing Enzymes: At high concentrations, there is a possibility of affecting other enzymes in the sphingolipid pathway. For instance, DL-threo-PPMP has been reported to inhibit sphingomyelin (B164518) synthase in malaria parasites.[1]

  • Accumulation of Ceramide: Inhibition of GCS leads to the accumulation of its substrate, ceramide.[4] Ceramide is a bioactive lipid that can induce apoptosis, cell cycle arrest, and other cellular responses.[10] It is crucial to consider whether the observed phenotype is a direct result of GSL depletion or a consequence of ceramide accumulation.

Experimental Controls:

  • Vehicle Control: Always include a vehicle control (e.g., ethanol, methanol, or DMSO) at the same final concentration used to dissolve this compound.

  • Inactive Stereoisomer Control: Use an inactive stereoisomer, such as L-threo-PPMP or DL-erythro-PPMP, as a negative control to demonstrate the specificity of the observed effects for GCS inhibition.[3]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the compound's mechanism of action, the following diagrams are provided.

G cluster_prep Stock Solution Preparation cluster_exp Cell-Based Experiment D_PPMP This compound (solid) Solvent Ethanol or Methanol D_PPMP->Solvent Dissolve Stock Stock Solution (e.g., 10 mM) Solvent->Stock Prepare Store_Stock Store at -20°C or -80°C Stock->Store_Stock Working_Sol Prepare Working Solution (Dilute Stock in Media) Store_Stock->Working_Sol Use Aliquot Culture Cell Culture Treatment Treat Cells Culture->Treatment Working_Sol->Treatment Assay Perform Assay (e.g., Viability, Lipid analysis) Treatment->Assay

Caption: Experimental workflow for using this compound.

G Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Cellular_Response Cellular Responses (e.g., Apoptosis, Autophagy) Ceramide->Cellular_Response Accumulation Induces UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Synthesizes D_PPMP This compound D_PPMP->GCS Inhibits GSLs Glycosphingolipids (GSLs) GlcCer->GSLs Further Metabolism GSLs->Cellular_Response Modulates

Caption: this compound mechanism of action.

References

Optimizing D-threo-PPMP incubation time for maximum inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-threo-PPMP (D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol), a potent inhibitor of glucosylceramide synthase (GCS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments for maximum inhibition and reliable results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a specific inhibitor of the enzyme glucosylceramide synthase (GCS), also known as UDP-glucose:ceramide glucosyltransferase.[1][2] GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, which is the initial and rate-limiting step in the biosynthesis of most glycosphingolipids (GSLs). By inhibiting GCS, this compound effectively depletes the cellular levels of glucosylceramide and downstream GSLs.

Q2: What is the optimal incubation time for achieving maximum inhibition of GCS with this compound?

A2: The optimal incubation time for this compound is highly dependent on the specific experimental goals and the downstream effects being measured. While direct enzymatic inhibition may occur relatively quickly, observing significant changes in downstream metabolites and cellular processes takes longer. Studies have shown that the cellular concentrations of glucosylceramide and gangliosides are gradually reduced by GCS inhibitors, reaching a new equilibrium within 36 hours. For observing effects on gene expression, such as the 70% decrease in MDR1 expression in KB-V0.01 cells, an incubation time of 72 hours with 10 µM this compound has been used. In contrast, effects on calcium transport have been observed in as little as 15 minutes, with changes in enzyme activity noted at 4 hours and impacts on cell viability appearing after 12 hours. Therefore, a time-course experiment is highly recommended to determine the optimal incubation period for your specific cell type and endpoint.

Q3: What is a typical working concentration for this compound?

A3: The effective concentration of this compound can vary between cell lines and experimental conditions. The IC50 value for GCS inhibition is generally in the low micromolar range. For example, in MDCK cell homogenates, a 70% inhibition of GCS was observed at a concentration of 20 µM. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific application.

Q4: How should I prepare and store this compound?

A4: this compound is typically soluble in organic solvents such as ethanol, methanol, and DMSO. For cell culture experiments, it is common to prepare a concentrated stock solution in one of these solvents and then dilute it to the final working concentration in the culture medium. Stock solutions should be stored at -20°C or -80°C to ensure stability. Always refer to the manufacturer's instructions for specific storage recommendations.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no inhibitory effect observed. Suboptimal Incubation Time: The incubation period may be too short to observe the desired downstream effect.Perform a time-course experiment (e.g., 4, 12, 24, 48, 72 hours) to determine the optimal incubation time for your specific endpoint.
Suboptimal Concentration: The concentration of this compound may be too low for the cell type being used.Conduct a dose-response experiment (e.g., 1, 5, 10, 20, 50 µM) to determine the IC50 in your experimental system.
Inhibitor Instability: The this compound stock solution may have degraded.Prepare a fresh stock solution and store it appropriately. Avoid repeated freeze-thaw cycles.
Cell Line Resistance: Some cell lines may be less sensitive to GCS inhibition.Verify the expression and activity of GCS in your cell line. Consider using a different cell line if necessary.
High cell toxicity or off-target effects. Concentration Too High: The concentration of this compound may be cytotoxic.Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration range and use a concentration well below this for your experiments.
Solvent Toxicity: The final concentration of the organic solvent (e.g., DMSO) in the culture medium may be too high.Ensure the final solvent concentration is non-toxic to your cells (typically <0.1-0.5%). Include a vehicle control in your experiments.
Off-Target Effects: this compound may have effects independent of GCS inhibition.Consider using a structurally different GCS inhibitor as a control to confirm that the observed effects are due to GCS inhibition.
Inconsistent results between experiments. Variability in Cell Culture: Differences in cell passage number, confluency, or growth conditions can affect results.Maintain consistent cell culture practices. Use cells within a defined passage number range and seed them at a consistent density.
Inaccurate Pipetting: Errors in preparing dilutions can lead to variability.Calibrate your pipettes regularly and use proper pipetting techniques.
Incomplete Dissolution: this compound may not be fully dissolved in the stock solution.Ensure the compound is completely dissolved in the solvent before further dilution. Gentle warming or vortexing may be necessary.

Experimental Protocols

Protocol 1: Determining the Optimal Incubation Time for GCS Inhibition

  • Cell Seeding: Plate your cells of interest in a multi-well plate at a density that will allow for logarithmic growth throughout the duration of the experiment.

  • This compound Treatment: The following day, treat the cells with a predetermined effective concentration of this compound (based on literature or a prior dose-response experiment). Include a vehicle control (solvent only).

  • Time Points: Incubate the cells for a range of time points (e.g., 4, 8, 12, 24, 36, 48, and 72 hours).

  • Cell Lysis: At each time point, wash the cells with cold PBS and lyse them using a suitable lysis buffer.

  • GCS Activity Assay or Glucosylceramide Measurement:

    • GCS Activity Assay: Measure the GCS activity in the cell lysates using a commercially available kit or an established protocol, which typically involves monitoring the incorporation of a labeled glucose analog into ceramide.

    • Glucosylceramide Measurement: Extract the lipids from the cell lysates and quantify the levels of glucosylceramide using techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or mass spectrometry (MS).

  • Data Analysis: Plot the percentage of GCS inhibition or the relative glucosylceramide levels against the incubation time to determine the time point at which maximum inhibition is achieved and sustained.

Data Presentation

Table 1: Summary of this compound Incubation Times and Observed Effects

Incubation TimeConcentrationCell Line/SystemObserved Effect
15 minutesNot SpecifiedThymocytes (derivatives)Changes in Ca2+ transport
4 hoursNot SpecifiedThymocytes (derivatives)Effects on UGCG activity
12 hoursNot SpecifiedThymocytes (derivatives)Effects on cell viability
36 hoursNot SpecifiedVarious cell typesEquilibrium of glucosylceramide and ganglioside levels reached
72 hours10 µMKB-V0.01 cells70% decrease in MDR1 expression
Not Specified20 µMMDCK cell homogenates70% inhibition of GCS

Visualizations

GCS_Inhibition_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP_Glucose UDP_Glucose->GCS Glucosylceramide Glucosylceramide GCS->Glucosylceramide D_threo_PPMP This compound D_threo_PPMP->GCS Glycosphingolipids Complex Glycosphingolipids Glucosylceramide->Glycosphingolipids

Caption: this compound inhibits Glucosylceramide Synthase (GCS).

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis Cell_Seeding 1. Seed Cells Prepare_PPMP 2. Prepare this compound Stock Solution Treat_Cells 3. Treat Cells with This compound Prepare_PPMP->Treat_Cells Incubate 4. Incubate for Desired Time Points Treat_Cells->Incubate Harvest_Cells 5. Harvest Cells Incubate->Harvest_Cells Assay 6. Perform Assay (e.g., GCS activity, Lipidomics) Harvest_Cells->Assay Analyze_Data 7. Analyze and Interpret Results Assay->Analyze_Data

Caption: Workflow for optimizing this compound incubation time.

References

D-threo-PPMP degradation and storage best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use, storage, and troubleshooting of D-threo-PPMP (D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol), a potent inhibitor of glucosylceramide synthase (GCS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic ceramide analog that acts as a specific and potent inhibitor of the enzyme glucosylceramide synthase (GCS).[1][2][3] GCS is a key enzyme in the synthesis of most glycosphingolipids, as it catalyzes the transfer of glucose to ceramide, the first step in this pathway.[4][5] By inhibiting GCS, this compound effectively depletes cells of glucosylceramide and downstream glycosphingolipids, leading to an accumulation of cellular ceramide. This modulation of sphingolipid metabolism can impact various cellular processes.[4][6]

Q2: What are the common research applications of this compound?

A2: this compound is widely used in research to investigate the roles of glucosylceramide and glycosphingolipids in various biological processes. Common applications include:

  • Cancer Biology: Studying the involvement of glycosphingolipids in tumor growth, apoptosis, and multidrug resistance.[2]

  • Neuroscience: Investigating the role of sphingolipids in neuronal function and neurodegenerative diseases.[1]

  • Infectious Diseases: Exploring the role of host cell sphingolipids in the life cycle of viruses and parasites.[7][8]

  • Metabolic Diseases: Examining the link between glycosphingolipid metabolism and metabolic syndromes.[9]

Q3: What is the recommended long-term storage condition for solid this compound?

A3: For long-term stability, solid this compound should be stored at -20°C.[1][10] Under these conditions, it is reported to be stable for at least four years.[1]

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is soluble in organic solvents such as ethanol, methanol, and DMSO.[1][10] For detailed solubility information, please refer to the table below. It is recommended to prepare a concentrated stock solution in one of these solvents. For an analog, D-threo-PDMP, stock solutions in an organic solvent can be stored at -20°C for up to one month or at -80°C for up to six months. It is crucial to note that aqueous solutions of similar compounds are not recommended to be stored for more than one day.[6] Therefore, it is best practice to prepare fresh dilutions in your aqueous experimental medium from the organic stock solution just before use.

Data Summary Tables

Table 1: this compound Storage and Stability

FormStorage TemperatureReported Stability
Solid-20°C≥ 4 years[1]
Stock Solution (in organic solvent)-20°CUp to 1 month (based on analog data)[6]
-80°CUp to 6 months (based on analog data)[6]
Aqueous SolutionRoom Temperature or 4°CNot recommended for storage > 24 hours[6]

Table 2: this compound Solubility

SolventSolubility
EthanolSoluble[1][10]
MethanolSoluble[1][10]
DMSOSoluble (up to 10 mM for D,L-threo-PPMP)
Aqueous BuffersSparingly soluble[6]

Experimental Protocols & Methodologies

Protocol 1: General Cell Culture Treatment with this compound

This protocol provides a general guideline for treating adherent mammalian cells with this compound. Optimization may be required for specific cell lines and experimental goals.

  • Stock Solution Preparation:

    • Aseptically prepare a 10 mM stock solution of this compound in sterile DMSO or ethanol.

    • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C.

  • Cell Seeding:

    • Seed your cells of interest in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 50-70%).

  • Treatment Preparation:

    • On the day of the experiment, thaw a fresh aliquot of the this compound stock solution.

    • Prepare the desired final concentration of this compound by diluting the stock solution in fresh, pre-warmed cell culture medium. It is critical to add the this compound solution to the medium and mix well before adding to the cells to avoid localized high concentrations. The final concentration of the organic solvent should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of the solvent) should always be included in your experiments.

  • Cell Treatment:

    • Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis:

    • Following incubation, the cells can be harvested for various downstream analyses, such as viability assays, protein extraction for Western blotting, RNA isolation for qPCR, or lipid extraction for mass spectrometry.

Signaling Pathways and Workflows

GCS_Inhibition_Pathway This compound Mechanism of Action D_threo_PPMP This compound GCS Glucosylceramide Synthase (GCS) D_threo_PPMP->GCS Inhibits Glucosylceramide Glucosylceramide GCS->Glucosylceramide Synthesizes Ceramide Ceramide Ceramide->GCS Apoptosis Apoptosis Ceramide->Apoptosis Induces Bcl2 Bcl-2 (Anti-apoptotic) Ceramide->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Ceramide->Bax Upregulates Glycosphingolipids Glycosphingolipids Glucosylceramide->Glycosphingolipids cSrc c-Src Glycosphingolipids->cSrc Activates MDR Multidrug Resistance Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes beta_catenin β-catenin cSrc->beta_catenin Activates beta_catenin->MDR Promotes

Caption: this compound inhibits GCS, leading to ceramide accumulation and glycosphingolipid depletion, which in turn can induce apoptosis and reduce multidrug resistance.

Experimental_Workflow General Experimental Workflow with this compound start Start prepare_stock Prepare this compound Stock Solution start->prepare_stock prepare_treatment Prepare Treatment and Vehicle Control Media prepare_stock->prepare_treatment seed_cells Seed Cells seed_cells->prepare_treatment treat_cells Treat Cells prepare_treatment->treat_cells incubate Incubate for Desired Time treat_cells->incubate harvest Harvest Cells incubate->harvest analysis Downstream Analysis (e.g., Viability, Western Blot, etc.) harvest->analysis end End analysis->end

Caption: A typical workflow for a cell-based experiment using this compound.

Troubleshooting Guide

Problem 1: Inconsistent or No Effect of this compound Treatment

  • Possible Cause 1: Degraded this compound.

    • Solution: this compound in aqueous solutions is not stable for extended periods.[6] Always prepare fresh dilutions from a frozen organic stock solution immediately before each experiment. Avoid using previously prepared and stored aqueous solutions. Ensure the solid compound has been stored correctly at -20°C.

  • Possible Cause 2: Incorrect Concentration.

    • Solution: The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Concentrations typically range from 1 µM to 50 µM.

  • Possible Cause 3: Cell Line Insensitivity.

    • Solution: Some cell lines may have lower GCS expression or activity, or they may have compensatory pathways that make them less sensitive to GCS inhibition. Confirm GCS expression in your cell line. Consider using a positive control cell line known to be sensitive to this compound.

Problem 2: Observed Cellular Toxicity in Vehicle Control

  • Possible Cause 1: High Solvent Concentration.

    • Solution: The organic solvent (DMSO or ethanol) used to dissolve this compound can be toxic to cells at higher concentrations. Ensure the final solvent concentration in your culture medium is non-toxic (typically ≤ 0.1%). Run a solvent toxicity curve for your specific cell line to determine the maximum tolerated concentration.

  • Possible Cause 2: Contamination.

    • Solution: Ensure that your stock solution of this compound and all reagents are sterile. Microbial contamination can cause cell death and confound experimental results.

Problem 3: Off-Target Effects Observed

  • Possible Cause 1: Non-specific Effects at High Concentrations.

    • Solution: While this compound is a specific GCS inhibitor, very high concentrations may lead to off-target effects. Use the lowest effective concentration determined from your dose-response studies. A related compound, D-threo-PDMP, has been shown to alter cellular cholesterol homeostasis independently of GCS inhibition.[11] Be mindful of potential lipid metabolism alterations beyond the direct GCS pathway.

  • Possible Cause 2: Use of Racemic Mixture.

    • Solution: Ensure you are using the D-threo enantiomer, which is the active inhibitor of GCS.[1] The L-threo isomer does not inhibit GCS but may have other cellular effects.[12] If using a DL-threo mixture, be aware that only a portion of the compound is active as a GCS inhibitor.

Troubleshooting_Logic Troubleshooting this compound Experiments start Start Troubleshooting inconsistent_effect Inconsistent or No Effect? start->inconsistent_effect check_degradation Check for Degradation (Prepare Fresh Solution) inconsistent_effect->check_degradation Yes vehicle_toxicity Vehicle Control Toxicity? inconsistent_effect->vehicle_toxicity No check_concentration Verify Concentration (Dose-Response) check_degradation->check_concentration check_sensitivity Assess Cell Line Sensitivity check_concentration->check_sensitivity end Resolution check_sensitivity->end check_solvent Check Solvent Concentration vehicle_toxicity->check_solvent Yes off_target Off-Target Effects? vehicle_toxicity->off_target No check_contamination Check for Contamination check_solvent->check_contamination check_contamination->end lower_concentration Use Lowest Effective Concentration off_target->lower_concentration Yes off_target->end No check_isomer Verify Enantiomer (D-threo) lower_concentration->check_isomer check_isomer->end

Caption: A logical guide for troubleshooting common issues in this compound experiments.

References

Interpreting unexpected results from D-threo-PPMP experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer troubleshooting strategies for experiments involving this potent glucosylceramide synthase (GCS) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and specific inhibitor of the enzyme glucosylceramide synthase (GCS).[1][2][3] GCS is responsible for the first committed step in the biosynthesis of most glycosphingolipids (GSLs), catalyzing the transfer of glucose to ceramide to form glucosylceramide. By inhibiting GCS, this compound effectively depletes the cellular levels of glucosylceramide and downstream GSLs.

Q2: What is the difference between this compound and D-threo-PDMP?

A2: this compound and D-threo-PDMP are both inhibitors of glucosylceramide synthase. The primary difference lies in the length of their fatty acid chains. This compound has a palmitoyl (B13399708) (C16) chain, while D-threo-PDMP has a decanoyl (C10) chain. This difference in chain length can affect their potency and potentially their off-target effects.

Q3: How should I store this compound?

A3: this compound is typically supplied as a solid or lyophilized powder. For long-term storage, it is recommended to store it at -20°C under desiccating conditions.[4] The stability of the compound in solution depends on the solvent, but stock solutions in DMSO, ethanol, or methanol (B129727) should also be stored at -20°C or -80°C for long-term use.[4][5] Repeated freeze-thaw cycles should be avoided.

Q4: What are the common solvents for dissolving this compound?

A4: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol.[4][5] For cell culture experiments, it is common to prepare a concentrated stock solution in one of these solvents and then dilute it to the final working concentration in the culture medium. It is crucial to ensure the final concentration of the organic solvent in the culture medium is low enough to not affect the cells (typically <0.1%).

Troubleshooting Guide

Issue 1: Lower than Expected Inhibition of Glucosylceramide Synthase
Potential Cause Troubleshooting Steps
Compound Degradation Ensure proper storage of this compound (solid at -20°C, protected from light and moisture). Prepare fresh stock solutions regularly. Avoid repeated freeze-thaw cycles.
Incorrect Concentration Verify the calculations for preparing the stock and working solutions. Use a calibrated pipette.
Suboptimal Assay Conditions Optimize the glucosylceramide synthase activity assay. Ensure the substrate concentrations are appropriate and that the assay is in the linear range.
Cell Type-Specific Differences The expression and activity of GCS can vary between cell lines. Titrate the concentration of this compound to determine the optimal inhibitory concentration for your specific cell line.
High Serum Concentration in Culture Medium Serum proteins may bind to this compound, reducing its effective concentration. Consider reducing the serum concentration during the treatment period, if compatible with your experimental design.
Issue 2: Unexpected Cytotoxicity or Cell Death
Potential Cause Troubleshooting Steps
High Concentration of this compound Perform a dose-response experiment to determine the optimal non-toxic concentration range for your cell line.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cells. Run a vehicle control (medium with solvent only).
Ceramide Accumulation Inhibition of GCS can lead to an accumulation of its substrate, ceramide.[6] Elevated ceramide levels are known to induce apoptosis and autophagy.[6] Consider measuring intracellular ceramide levels.
Off-Target Effects At higher concentrations, this compound may have off-target effects. For example, the related compound D-threo-PDMP has been shown to alter cholesterol homeostasis.[7]
Induction of Endoplasmic Reticulum (ER) Stress The accumulation of ceramide can lead to ER stress, which can trigger apoptosis.[6] Assess markers of ER stress (e.g., CHOP expression).
Issue 3: Unexpected Phenotypic Changes Unrelated to GSL Depletion
Potential Cause Troubleshooting Steps
Off-Target Effects on Lipid Metabolism As mentioned, D-threo-PDMP can affect cholesterol metabolism.[7] Consider that this compound may have similar off-target effects.
Use of an Inactive Enantiomer Ensure you are using the active D-threo enantiomer. The L-threo enantiomer does not inhibit GCS but may have other cellular effects.[8]
Alteration of Membrane Microdomains Glycosphingolipids are important components of lipid rafts. Their depletion can alter the structure and function of these microdomains, leading to a variety of cellular changes.
Effects on Neurite Outgrowth Both D- and L-isomers of PDMP have been shown to inhibit neurite outgrowth, suggesting that this effect may not be solely due to GCS inhibition.[9]

Experimental Protocols

Glucosylceramide Synthase (GCS) Activity Assay

This protocol is a generalized method and may require optimization for specific cell types or tissues.

  • Preparation of Cell Lysate:

    • Culture cells to the desired confluency.

    • Treat cells with this compound or vehicle control for the desired time.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable buffer (e.g., 25 mM HEPES, pH 7.4, 125 mM KCl, 2.5 mM MgCl2, 1 mM DTT, and protease inhibitors).

    • Homogenize the lysate and determine the protein concentration.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the cell lysate (containing a specific amount of protein, e.g., 50-100 µg) with the reaction buffer.

    • The reaction buffer should contain a fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide) and UDP-glucose.

    • Incubate the reaction mixture at 37°C for a specific time (e.g., 1-2 hours).

  • Lipid Extraction and Analysis:

    • Stop the reaction by adding a chloroform/methanol mixture (e.g., 2:1 v/v).

    • Vortex and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

    • Resuspend the lipids in a suitable solvent.

    • Separate the fluorescently labeled glucosylceramide from the unreacted ceramide substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantify the fluorescent signal of the glucosylceramide product.

MTT Cell Viability Assay

This is a colorimetric assay to assess cell metabolic activity.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.

    • Allow cells to adhere overnight.

  • Treatment:

    • Treat cells with various concentrations of this compound and a vehicle control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL).

    • Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[10]

Data Presentation

Table 1: Solubility and Storage of this compound

Parameter Information Source
Molecular Weight 511.2 g/mol (hydrochloride salt)[4]
Purity >98%[4]
Form Solid / Lyophilized[4]
Solubility Soluble in DMSO, Ethanol, Methanol[4][5]
Storage -20°C, desiccated[4]
Stability ≥ 4 years at -20°C[5]

Table 2: Example of this compound Effects on Cell Growth

Cell Line Concentration Effect Source
MDCK3 µMSignificant inhibition of DNA synthesis
MDCK20 µM70% reduction in cell growth
KB-V0.0110 µM (72 h)70% decrease in MDR1 expression[1][3]

Visualizations

G cluster_synthesis Glycosphingolipid Synthesis cluster_inhibition Inhibition Pathway cluster_effects Cellular Effects Ceramide Ceramide GlcCer Glucosylceramide Ceramide->GlcCer Glucosylceramide Synthase (GCS) GCS_Inhibited Glucosylceramide Synthase (GCS) ComplexGSLs Complex Glycosphingolipids (e.g., Lactosylceramide, Gangliosides) GlcCer->ComplexGSLs PPMP This compound PPMP->GCS_Inhibited Inhibits GSL_Depletion GSL Depletion Ceramide_Accumulation Ceramide Accumulation AlteredSignaling Altered Cell Signaling GSL_Depletion->AlteredSignaling Apoptosis Apoptosis / Autophagy Ceramide_Accumulation->Apoptosis

Caption: this compound inhibits Glucosylceramide Synthase (GCS).

G cluster_troubleshooting Troubleshooting Checkpoints start Start Experiment prep_cells Prepare Cells (Seed and Culture) start->prep_cells prep_ppmp Prepare this compound (Stock and Working Solutions) start->prep_ppmp treatment Treat Cells with This compound prep_cells->treatment prep_ppmp->treatment check_solubility Check PPMP Solubility and Stability prep_ppmp->check_solubility incubation Incubate for Desired Duration treatment->incubation check_concentration Verify Concentrations treatment->check_concentration run_controls Include Vehicle and Positive/Negative Controls treatment->run_controls assay Perform Assay (e.g., Viability, GCS activity, Lipidomics) incubation->assay data_analysis Data Analysis assay->data_analysis interpretation Interpret Results data_analysis->interpretation

Caption: A generalized experimental workflow for using this compound.

G cluster_low_inhibition Causes for Low Inhibition cluster_high_cytotoxicity Causes for High Cytotoxicity cluster_other_phenotype Causes for Other Phenotypes unexpected_result Unexpected Result Observed low_inhibition Lower than Expected Inhibition unexpected_result->low_inhibition high_cytotoxicity High Cytotoxicity unexpected_result->high_cytotoxicity other_phenotype Unexplained Phenotype unexpected_result->other_phenotype degradation Compound Degradation low_inhibition->degradation concentration_error Concentration Error low_inhibition->concentration_error assay_issue Assay Problem low_inhibition->assay_issue high_concentration Concentration Too High high_cytotoxicity->high_concentration solvent_toxicity Solvent Toxicity high_cytotoxicity->solvent_toxicity ceramide_accumulation Ceramide Accumulation high_cytotoxicity->ceramide_accumulation off_target Off-Target Effects (e.g., on cholesterol) other_phenotype->off_target inactive_isomer Inactive Isomer Effects other_phenotype->inactive_isomer membrane_effects Membrane Disruption other_phenotype->membrane_effects

Caption: A logical flowchart for troubleshooting unexpected results.

References

Technical Support Center: Managing D-threo-PPMP-Induced Cellular Stress Responses

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-threo-PPMP. The information is designed to address specific issues that may be encountered during experiments involving the induction of cellular stress responses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol) is a potent and specific inhibitor of the enzyme glucosylceramide synthase (GCS).[1][2][3] GCS is a critical enzyme in the biosynthesis of glycosphingolipids, as it catalyzes the transfer of glucose to ceramide, the first committed step in this pathway.[2] By inhibiting GCS, this compound leads to the accumulation of the substrate, ceramide, and a depletion of downstream glycosphingolipids. This disruption of sphingolipid metabolism is a primary driver of the cellular stress responses observed with this compound treatment.

Q2: What cellular stress responses are typically induced by this compound?

A2: this compound-mediated inhibition of GCS and subsequent accumulation of ceramide can induce several interconnected cellular stress responses, including:

  • Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): Ceramide accumulation can disrupt ER calcium homeostasis and inhibit protein folding, leading to the activation of the three branches of the UPR: IRE1α, PERK, and ATF6.[4][5]

  • Autophagy: As a cellular recycling mechanism, autophagy is often induced in response to ER stress and ceramide accumulation.[2] This is characterized by the formation of autophagosomes and the processing of LC3-I to LC3-II.

  • Apoptosis: Prolonged or severe ER stress and high levels of ceramide can trigger programmed cell death, or apoptosis. This can occur through both caspase-dependent and -independent pathways.

Q3: What is a suitable starting concentration and treatment duration for this compound in cell culture experiments?

A3: The optimal concentration and duration of this compound treatment are highly cell-type dependent. It is recommended to perform a dose-response and time-course experiment for your specific cell line. However, based on published data, a starting point for many cancer cell lines is in the range of 10-50 µM for 24-72 hours.[6] For example, in MDCK kidney epithelial cells, 20 µM this compound caused a 70% reduction in cell growth.[3][7]

Data Presentation

Table 1: Effective Concentrations of this compound and its Analogs in Various Cell Lines

CompoundCell LineEffectConcentrationTreatment Duration
This compoundMDCK (Madin-Darby Canine Kidney)70% reduction in cell growth20 µMNot specified
This compoundMDCK (Madin-Darby Canine Kidney)Significant inhibition of DNA synthesis3 µMNot specified
This compoundKB-V0.01 (Human oral carcinoma)70% decrease in MDR1 expression10 µM72 hours
D-threo-PDMPGlomerular Mesangial Cells (GMC)Stimulated proliferation20 µM24 hours
D-threo-PDMPB16 MelanomaInhibition of cell adhesion10-15 µM20 hours
L-threo-PPMPMCF-7 (Breast Cancer)ED504 µMNot specified
L-threo-PPMPMDA-MB-468 (Breast Cancer)ED507 µMNot specified
L-threo-PPMPSK-BR-3 (Breast Cancer)ED506 µMNot specified

Signaling Pathways

The primary mechanism of this compound-induced cellular stress is the inhibition of glucosylceramide synthase (GCS), leading to an accumulation of ceramide. This accumulation triggers a cascade of downstream signaling events, primarily originating from the endoplasmic reticulum.

GCS_Inhibition_Pathway D_PPMP This compound GCS Glucosylceramide Synthase (GCS) D_PPMP->GCS Inhibits Glycosphingolipids Glycosphingolipid Depletion GCS->Glycosphingolipids Produces Ceramide Ceramide Accumulation ER_Stress ER Stress Ceramide->ER_Stress Induces Apoptosis Apoptosis Ceramide->Apoptosis UPR Unfolded Protein Response (UPR) ER_Stress->UPR Autophagy Autophagy ER_Stress->Autophagy IRE1a IRE1α UPR->IRE1a PERK PERK UPR->PERK ATF6 ATF6 UPR->ATF6 XBP1s XBP1s IRE1a->XBP1s Slices XBP1 mRNA eIF2a p-eIF2α PERK->eIF2a Phosphorylates ATF6n Cleaved ATF6 ATF6->ATF6n Cleavage CHOP CHOP Expression XBP1s->CHOP ATF4 ATF4 eIF2a->ATF4 Translational Upregulation ATF4->CHOP ATF6n->CHOP CHOP->Apoptosis LC3 LC3-I → LC3-II Autophagy->LC3 Caspases Caspase Activation Apoptosis->Caspases

Caption: this compound signaling cascade.

Experimental Protocols & Workflows

Experimental Workflow for Assessing this compound-Induced Cellular Stress

Experimental_Workflow start Start: Seed Cells treat Treat with this compound (and controls) start->treat harvest Harvest Cells at Different Time Points treat->harvest analysis Downstream Analysis harvest->analysis viability Cell Viability Assay (e.g., MTT, Trypan Blue) analysis->viability western Western Blot analysis->western qpcr RT-qPCR analysis->qpcr caspase_assay Caspase Activity Assay analysis->caspase_assay

Caption: General experimental workflow.
Protocol 1: Western Blot Analysis of UPR Markers

Objective: To detect the activation of the three branches of the UPR (IRE1α, PERK, and ATF6) following this compound treatment.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA assay).

  • SDS-PAGE gels and running buffer.

  • PVDF membrane.

  • Transfer buffer.

  • Blocking buffer (5% BSA in TBST for phospho-antibodies, 5% non-fat milk in TBST for other antibodies).

  • Primary antibodies: anti-phospho-IRE1α (Ser724), anti-IRE1α, anti-phospho-PERK (Thr980), anti-PERK, anti-ATF6 (recognizes both full-length and cleaved forms), anti-CHOP, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with supplemented lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Use a lower percentage gel (e.g., 6-8%) for high molecular weight proteins like IRE1α and PERK.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with the appropriate blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.

Protocol 2: RT-PCR for XBP1 Splicing

Objective: To detect the splicing of XBP1 mRNA as an indicator of IRE1α activation.

Materials:

  • RNA extraction kit.

  • Reverse transcription kit.

  • PCR primers flanking the 26-nucleotide intron of XBP1.

  • Taq polymerase.

  • Agarose (B213101) gel and electrophoresis equipment.

Procedure:

  • RNA Extraction: Extract total RNA from this compound-treated and control cells.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA.

  • PCR Amplification: Perform PCR using primers that flank the XBP1 splice site.

  • Gel Electrophoresis: Separate the PCR products on a 2.5-3% agarose gel. The unspliced XBP1 will appear as a larger band, while the spliced XBP1 will be a smaller band (due to the removal of the 26-nucleotide intron).

Protocol 3: Autophagy Assessment by LC3-II Western Blot

Objective: To measure the conversion of LC3-I to LC3-II as a marker of autophagosome formation.

Procedure: Follow the Western Blot protocol above (Protocol 1) with the following modifications:

  • Gel Electrophoresis: Use a higher percentage gel (e.g., 15% or a 4-20% gradient gel) to effectively separate the LC3-I (~16-18 kDa) and LC3-II (~14-16 kDa) bands.

  • Primary Antibody: Use a primary antibody specific for LC3B.

  • Autophagic Flux (Optional): To assess autophagic flux, treat cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) for the last few hours of the experiment. An accumulation of LC3-II in the presence of the inhibitor indicates active autophagic flux.

Protocol 4: Apoptosis Detection by Caspase Activity Assay

Objective: To quantify the activity of executioner caspases (e.g., caspase-3/7) as a measure of apoptosis.

Materials:

  • Caspase-3/7 activity assay kit (colorimetric or fluorometric).

  • Microplate reader.

Procedure:

  • Cell Plating and Treatment: Plate cells in a 96-well plate and treat with this compound.

  • Assay Reagent Addition: Following the manufacturer's instructions, add the caspase substrate and lysis buffer to each well.

  • Incubation: Incubate the plate at 37°C for the recommended time.

  • Measurement: Read the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader. The signal is proportional to the caspase activity.

Troubleshooting Guides

Troubleshooting Workflow: Inconsistent or Unexpected Western Blot Results

WB_Troubleshooting decision decision action action start Start: Unexpected WB Result no_signal No or Weak Signal for Target Protein start->no_signal high_bg High Background start->high_bg multi_bands Multiple or Unexpected Bands start->multi_bands check_protein Check Protein Loading and Transfer no_signal->check_protein check_antibody Check Antibody Concentration and Activity no_signal->check_antibody high_bg->check_antibody Secondary antibody concentration too high? check_blocking Optimize Blocking Conditions high_bg->check_blocking check_lysis Ensure Complete Lysis and Protease/Phosphatase Inhibition multi_bands->check_lysis check_specificity Check Antibody Specificity multi_bands->check_specificity check_protein->action Ponceau S stain gel after transfer. Increase protein load. Optimize transfer time/voltage. check_antibody->action Increase primary antibody concentration. Use a fresh antibody aliquot. Include a positive control. check_blocking->action Increase blocking time. Switch blocking agent (BSA vs. milk). Increase wash steps. check_lysis->action Use fresh lysis buffer with inhibitors. Ensure complete cell disruption. check_specificity->action Use a more specific antibody. Perform peptide blocking experiment.

References

How to control for solvent effects when using D-threo-PPMP

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in your experiments, with a focus on controlling for solvent effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and specific inhibitor of the enzyme glucosylceramide synthase (GCS).[1][2] GCS is a key enzyme in the biosynthesis of most glycosphingolipids, as it catalyzes the transfer of glucose to ceramide, the first committed step in this pathway. By inhibiting GCS, this compound effectively depletes cellular levels of glucosylceramide and downstream glycosphingolipids, leading to an accumulation of the precursor, ceramide.[3][4] This modulation of sphingolipid metabolism can impact various cellular processes, including cell growth, apoptosis, and signaling.[1]

Q2: What is the difference between this compound and its other stereoisomers?

A2: this compound is the biologically active stereoisomer that specifically inhibits glucosylceramide synthase.[5] Other stereoisomers, such as L-threo-PPMP, do not inhibit GCS and may even have opposing effects on glycosphingolipid biosynthesis.[6] Therefore, it is crucial to use the correct D-threo isomer for experiments targeting GCS inhibition.

Q3: In which solvents is this compound soluble?

A3: The solubility of this compound depends on whether it is in its free base or hydrochloride salt form.

Q4: How should I prepare and store this compound stock solutions?

A4: For optimal stability, this compound stock solutions should be prepared in the appropriate solvent (DMSO for the free base, ethanol or methanol for the hydrochloride salt) at a concentration of 1-10 mM. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[11] It is recommended to store the compound under desiccating conditions.[7]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound, with a focus on mitigating solvent-related effects.

Problem Potential Cause Recommended Solution
Inconsistent or unexpected experimental results Solvent Effects: The solvent used to dissolve this compound may have its own biological effects, confounding the results attributed to the inhibitor.1. Include a Vehicle Control: Always include a control group treated with the same final concentration of the solvent (vehicle) used to deliver this compound.[12][13] 2. Minimize Final Solvent Concentration: Keep the final concentration of the solvent in your assay as low as possible (ideally ≤ 0.2% for DMSO).[14] 3. Consider Solvent-Specific Effects: Be aware that both DMSO and ethanol can independently affect cellular processes, particularly lipid metabolism.[15][16][17]
Low Potency or Lack of Inhibition Incorrect Isomer: You may be using a stereoisomer other than the active D-threo form.Verify that you are using this compound.
Degraded Compound: The this compound may have degraded due to improper storage.Prepare fresh stock solutions from a new vial of the compound. Ensure proper storage at -20°C or -80°C in aliquots.
Suboptimal Assay Conditions: The pH, temperature, or substrate concentrations in your enzymatic assay may not be optimal.Refer to established protocols for glucosylceramide synthase activity assays to ensure optimal conditions.[18]
Cell Toxicity or Off-Target Effects High Solvent Concentration: High concentrations of DMSO (>1-2%) can be cytotoxic to many cell lines.[16]Perform a dose-response curve with your solvent alone to determine the maximum non-toxic concentration for your specific cell type.
Ceramide Accumulation: Inhibition of GCS leads to the accumulation of ceramide, which can induce apoptosis.[3]This is an expected on-target effect. Consider measuring ceramide levels to confirm the mechanism of action.
Off-Target Effects of this compound: While relatively specific, this compound may have other cellular effects. The related compound, PDMP, has been shown to affect cholesterol homeostasis.[8]Review the literature for known off-target effects of this compound and consider using a structurally unrelated GCS inhibitor as a control.

Data Presentation

Solvent Effects on Glucosylceramide Synthase (GCS) Activity

While specific quantitative data on the direct impact of solvent concentration on the IC50 of this compound for GCS is limited in publicly available literature, general principles for enzymatic assays suggest that solvent concentrations should be minimized to avoid altering enzyme kinetics. For GCS assays, the final DMSO concentration is typically maintained at or below 0.2%.[14]

Solvent Typical Final Concentration in Assay Potential Effects on GCS Assay Recommendations
DMSO ≤ 0.2%[14]At higher concentrations, can alter enzyme kinetics and protein conformation.[19]Keep final concentration as low as possible and consistent across all wells. Always include a DMSO-only vehicle control.
Ethanol VariableCan act as a competitive inhibitor of some enzymes involved in lipid metabolism.[20] May also affect the synthesis of glycoproteins.[17]Use the lowest effective concentration and ensure a robust ethanol-only vehicle control is included.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Determine the appropriate solvent: Use DMSO for this compound free base and ethanol or methanol for this compound hydrochloride.[7][8][9][10]

  • Calculate the required amount: To prepare a 10 mM stock solution, dissolve 5.11 mg of this compound hydrochloride (MW: 511.2 g/mol ) in 1 mL of ethanol.

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[11]

Protocol 2: Cell-Based Assay for GCS Inhibition
  • Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Preparation of Treatment Media: Prepare serial dilutions of the this compound stock solution in fresh cell culture medium to achieve the desired final concentrations. Prepare a vehicle control medium containing the same final concentration of the solvent (e.g., 0.1% ethanol).

  • Treatment: Remove the old medium from the cells and replace it with the treatment or vehicle control medium.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Analysis: Following incubation, cells can be harvested for various downstream analyses, such as:

    • Lipid Extraction and Analysis: To measure changes in glucosylceramide and ceramide levels.

    • Cell Viability/Proliferation Assays: To assess the cytotoxic or cytostatic effects of GCS inhibition.

    • Western Blotting: To analyze changes in signaling pathways affected by altered sphingolipid metabolism.

Protocol 3: In Vitro Glucosylceramide Synthase (GCS) Activity Assay

This protocol is a generalized procedure and may need optimization for your specific enzyme source.

  • Prepare Assay Buffer: A typical assay buffer may contain a buffering agent (e.g., Tris-HCl), detergents (e.g., Triton X-100), and co-factors (e.g., MgCl2).[20]

  • Prepare Substrates: Prepare solutions of the substrates, ceramide (often a fluorescently labeled version like NBD-C6-ceramide) and UDP-glucose.

  • Prepare Enzyme: Use a purified or partially purified GCS enzyme preparation.

  • Set up the Reaction: In a microplate, add the assay buffer, enzyme, and varying concentrations of this compound (dissolved in the appropriate solvent) or the solvent vehicle control.

  • Initiate the Reaction: Add the substrates to initiate the enzymatic reaction.

  • Incubate: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period.

  • Stop the Reaction: Terminate the reaction by adding a stop solution (e.g., a mixture of chloroform (B151607) and methanol).

  • Detection: The product (e.g., NBD-C6-glucosylceramide) can be separated from the substrate by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) and quantified using a fluorescence detector.[21]

  • Data Analysis: Calculate the percent inhibition of GCS activity at each this compound concentration and determine the IC50 value.[19]

Visualizations

GCS_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide GCS->GlcCer Catalyzes Complex_GSLs Complex Glycosphingolipids GlcCer->Complex_GSLs Further Glycosylation D_threo_PPMP This compound D_threo_PPMP->GCS Inhibits

Caption: this compound inhibits Glucosylceramide Synthase (GCS).

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Treat_Cells Treat Cells with This compound or Vehicle Stock_Solution->Treat_Cells Vehicle_Control Prepare Vehicle Control Vehicle_Control->Treat_Cells Cell_Culture Culture Cells Cell_Culture->Treat_Cells Harvest_Cells Harvest Cells Treat_Cells->Harvest_Cells Downstream_Assays Perform Downstream Assays (e.g., Lipidomics, Viability) Harvest_Cells->Downstream_Assays

Caption: General workflow for a cell-based this compound experiment.

Caption: Troubleshooting logic for unexpected this compound results.

References

Technical Support Center: D-threo-PPMP and Glucosylceramide Synthase Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected results when using D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) as an inhibitor of glucosylceramide (GlcCer) synthase.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of treating cells with this compound?

A1: this compound is a well-established inhibitor of GlcCer synthase.[1][2] Treatment of cells with this compound is expected to decrease the synthesis of glucosylceramide and downstream glycosphingolipids.[3][4] This can lead to various cellular effects, including alterations in cell growth, apoptosis, and autophagy.[5]

Q2: At what concentration should I use this compound?

A2: The effective concentration of this compound can vary depending on the cell type and experimental conditions. The IC50 value, the concentration at which 50% of the enzyme activity is inhibited, has been reported to be between 2 and 20 μM in different in vitro systems.[5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q3: My this compound is not inhibiting GlcCer synthase activity. What are the initial checks I should perform?

A3: A lack of inhibition can stem from several factors. Initial checks should include:

  • Inhibitor Integrity: Verify the purity, concentration, and storage conditions of your this compound stock.[6]

  • Solubility: Ensure that this compound is fully dissolved in your culture medium. Poor solubility is a common reason for lack of activity.[6][7]

  • Assay Controls: Confirm that your positive and negative controls for the GlcCer synthase activity assay are working as expected.[7]

Q4: Could there be an issue with my experimental setup?

A4: Yes, various aspects of the experimental setup can influence the outcome. Consider the following:

  • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Stressed or unhealthy cells may respond differently to inhibitors.

  • Incubation Time: The duration of treatment with this compound can impact its effectiveness. Time-course experiments may be necessary to identify the optimal incubation period.[8]

  • Assay Conditions: Verify that the pH, temperature, and buffer composition of your assay are optimal for GlcCer synthase activity.[7]

Troubleshooting Guide

If the initial checks do not resolve the issue, this guide provides a more in-depth approach to troubleshooting experiments where this compound fails to inhibit GlcCer synthase activity.

Problem: No observable inhibition of GlcCer synthase activity.

Potential Cause 1: Inhibitor Preparation and Handling

Specific Issue Troubleshooting Step
Degraded Inhibitor Purchase a new batch of this compound from a reputable supplier. Ensure proper storage conditions (typically -20°C).
Incorrect Concentration Prepare a fresh stock solution and verify the concentration using an appropriate analytical method if possible. Use calibrated pipettes for dilutions.
Poor Solubility This compound is soluble in DMSO. Prepare a concentrated stock in DMSO and then dilute it into your aqueous assay buffer. Visually inspect for any precipitation. Test the tolerance of your cells to the final DMSO concentration.

Potential Cause 2: Assay Conditions and Reagents

Specific Issue Troubleshooting Step
Suboptimal Enzyme Activity Ensure that your cell lysates or purified enzyme preparations are active. Use a known activator or substrate to confirm baseline activity. Keep enzyme preparations on ice.[7]
Incorrect Assay Buffer Verify that the pH and ionic strength of your assay buffer are optimal for GlcCer synthase.
Substrate Concentration Ensure the substrate (ceramide and UDP-glucose) concentrations are appropriate. Very high substrate concentrations may overcome competitive inhibition.
Presence of Interfering Substances Some components in the cell culture medium or lysis buffer could interfere with the inhibitor or the enzyme. Consider purifying the enzyme or using a more defined assay system.[9]

Potential Cause 3: Cell-Based Assay Issues

Specific Issue Troubleshooting Step
Cell Line Resistance Some cell lines may have lower sensitivity to this compound due to mechanisms such as rapid metabolism of the inhibitor or altered expression of GlcCer synthase.[10]
Off-Target Effects This compound has been reported to have off-target effects, such as altering cholesterol homeostasis and inducing lysosomal lipid accumulation.[11][12] These effects might mask or counteract the inhibition of GlcCer synthase in your specific cellular context.
Incorrect Cell Density or Growth Phase The metabolic state of cells can influence their response to inhibitors. Standardize cell density and ensure cells are in an active growth phase.[13]

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations of this compound.

System IC50 Reference
MDCK cell homogenates~2-20 µM[5]
Mouse liver microsomes41% inhibition at 20 µM[14]
Mouse brain homogenates62% inhibition at 20 µM[14]

Experimental Protocols

Protocol 1: Glucosylceramide Synthase Activity Assay (In Vitro)

This protocol is a generalized method for measuring GlcCer synthase activity in cell lysates.

  • Preparation of Cell Lysate:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, with protease inhibitors).

    • Homogenize the cells on ice using a Dounce homogenizer or sonicator.

    • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris. The supernatant will be used as the enzyme source.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Enzyme Reaction:

    • Prepare a reaction mixture containing:

      • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

      • UDP-[14C]glucose (as a tracer)

      • Ceramide (as a substrate)

      • Varying concentrations of this compound (or vehicle control - DMSO).

    • Pre-incubate the cell lysate with this compound for 15-30 minutes at 37°C.

    • Initiate the reaction by adding the substrates (ceramide and UDP-[14C]glucose).

    • Incubate the reaction for a defined period (e.g., 1-2 hours) at 37°C.

  • Extraction and Analysis of Glucosylceramide:

    • Stop the reaction by adding a chloroform/methanol mixture (2:1, v/v).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Wash the organic phase with a salt solution (e.g., 0.9% NaCl).

    • Dry the organic phase under a stream of nitrogen.

    • Resuspend the lipid extract in a small volume of chloroform/methanol.

    • Separate the lipids by thin-layer chromatography (TLC).

    • Visualize and quantify the radiolabeled glucosylceramide using autoradiography or a phosphorimager.

  • Data Analysis:

    • Calculate the amount of [14C]glucosylceramide formed in each reaction.

    • Plot the enzyme activity against the concentration of this compound to determine the IC50 value.

Protocol 2: Cell Viability Assay

This protocol can be used to assess the cytotoxic effects of this compound.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Allow the cells to adhere and grow for 24 hours.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Use a commercially available cell viability reagent (e.g., MTT, MTS, or a reagent based on ATP content).

    • Follow the manufacturer's instructions for adding the reagent and incubating.

  • Data Acquisition and Analysis:

    • Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

    • Calculate the percentage of viable cells relative to the vehicle control.

    • Plot the cell viability against the concentration of this compound to determine the EC50 (half-maximal effective concentration).

Visualizations

GCS_Pathway Ceramide Ceramide GlcCer_Synthase GlcCer Synthase Ceramide->GlcCer_Synthase UDP_Glucose UDP-Glucose UDP_Glucose->GlcCer_Synthase GlcCer Glucosylceramide GlcCer_Synthase->GlcCer Complex_GSLs Complex Glycosphingolipids GlcCer->Complex_GSLs PPMP This compound PPMP->GlcCer_Synthase

Caption: this compound inhibits GlcCer synthase, blocking ceramide conversion.

Troubleshooting_Workflow Start No Inhibition Observed Check_Inhibitor Check Inhibitor: Purity, Concentration, Solubility Start->Check_Inhibitor Check_Assay Check Assay Conditions: Controls, Buffers, Enzyme Activity Check_Inhibitor->Check_Assay Inhibitor OK Problem_Solved Problem Resolved Check_Inhibitor->Problem_Solved Issue Found Check_Cells Check Cell-Based Factors: Cell Health, Density, Resistance Check_Assay->Check_Cells Assay OK Check_Assay->Problem_Solved Issue Found Check_Cells->Problem_Solved Issue Found Further_Investigation Further Investigation: Off-Target Effects, Metabolism Check_Cells->Further_Investigation Cells OK

Caption: Troubleshooting workflow for this compound experiments.

Logical_Relationships cluster_causes Potential Causes No_Inhibition No Inhibition of GlcCer Synthase Inhibitor_Issues Inhibitor Issues (Degradation, Solubility) No_Inhibition->Inhibitor_Issues could be due to Assay_Issues Assay Issues (Conditions, Reagents) No_Inhibition->Assay_Issues could be due to Cellular_Factors Cellular Factors (Resistance, Metabolism) No_Inhibition->Cellular_Factors could be due to

Caption: Logical relationship of potential causes for lack of inhibition.

References

Technical Support Center: D-threo-PPMP Treatment Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding cell line resistance to D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) treatment.

Troubleshooting Guide

Encountering resistance to this compound can be a significant hurdle in experimental workflows. This guide provides insights into potential causes and offers solutions to address these challenges.

Issue Potential Cause Recommended Solution Key Considerations
Reduced or no cytotoxic effect of this compound 1. High expression of Glucosylceramide Synthase (GCS): The primary target of this compound is GCS. Overexpression of this enzyme can lead to insufficient inhibition at standard concentrations.[1][2][3]a. Increase this compound concentration: Perform a dose-response curve to determine the optimal concentration for your cell line. b. Combination therapy: Co-administer this compound with other agents that target downstream pathways or have synergistic effects.[4] c. Genetic knockdown of GCS: Use siRNA or shRNA to reduce GCS expression and sensitize cells to this compound.[1]- Monitor for off-target effects at higher concentrations. - Ensure the combination therapy is not antagonistic. - Validate GCS knockdown via qPCR or Western blot.
2. Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp or MDR1) can actively pump this compound out of the cell.[1][5][6][7]a. Co-treatment with P-gp inhibitors: Use known P-gp inhibitors like verapamil (B1683045) or tetrandrine (B1684364) to block drug efflux.[4] b. Assess MDR1 expression: Quantify MDR1 mRNA and P-gp protein levels to confirm this resistance mechanism.- P-gp inhibitors can have their own cellular effects. - The link between GCS and P-gp expression has been noted.[4]
3. Altered lipid metabolism: Changes in cellular lipid composition, independent of GCS, may confer resistance. This compound can affect cholesterol homeostasis.[8]a. Analyze the lipid profile: Perform lipidomics to identify changes in sphingolipids, cholesterol, and other lipid species. b. Investigate cholesterol transport: Assess the expression and activity of proteins involved in cholesterol trafficking.- Resistance may be multifactorial and not solely dependent on the GCS pathway.
Inconsistent results between experiments 1. Cell line heterogeneity: The cell population may contain a mix of sensitive and resistant clones.a. Single-cell cloning: Isolate and expand single clones to establish a homogenous population. b. Monitor cell morphology: Observe for any changes in cell morphology that may indicate the emergence of a resistant subpopulation.- Clonal selection can be a time-consuming process.
2. Passage number and cell culture conditions: Prolonged culturing can lead to genetic drift and altered phenotypes.a. Use low-passage cells: Thaw a fresh vial of cells with a known low passage number. b. Standardize culture conditions: Maintain consistent media formulation, serum concentration, and incubation parameters.- Keep detailed records of cell passage numbers.
Unexpected off-target effects 1. Non-specific activity: this compound may have effects independent of GCS inhibition.[5][8]a. Use a stereoisomer control: Employ L-threo-PPMP, which does not inhibit GCS, to distinguish between GCS-dependent and independent effects.[9] b. Broad-spectrum analysis: Utilize techniques like RNA sequencing or proteomics to identify unintended pathway alterations.- L-threo-PPMP is a crucial negative control for specificity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent inhibitor of the enzyme glucosylceramide synthase (GCS).[6][7][10] GCS is a critical enzyme in the biosynthesis of glycosphingolipids, as it catalyzes the transfer of glucose to ceramide to form glucosylceramide.[10] By inhibiting GCS, this compound prevents the formation of glucosylceramide and downstream glycosphingolipids. This can lead to an accumulation of the pro-apoptotic lipid ceramide.[5][11]

Q2: How does resistance to this compound develop in cell lines?

A2: Resistance to this compound can arise through several mechanisms:

  • Overexpression of Glucosylceramide Synthase (GCS): Increased levels of the target enzyme can overcome the inhibitory effect of the drug.[1][2][3]

  • Increased Drug Efflux: Overexpression of multidrug resistance proteins like P-glycoprotein (MDR1) can actively transport this compound out of the cell, reducing its intracellular concentration.[1][5][6][7]

  • Alterations in Downstream Signaling: Changes in pathways that are affected by glycosphingolipid metabolism can compensate for the effects of this compound.

  • Mutations in the GCS Gene: While less commonly reported, mutations in the gene encoding GCS could potentially alter the drug-binding site and reduce the efficacy of this compound.

Q3: Can this compound reverse multidrug resistance (MDR)?

A3: this compound has been shown to resensitize multidrug-resistant cancer cells to certain anticancer drugs.[4][6][7] The proposed mechanism involves the downregulation of P-glycoprotein expression and the accumulation of pro-apoptotic ceramide.[5][6][7] However, some studies suggest that GCS inhibition alone may not be sufficient to reverse MDR in all cases and that the chemosensitizing effects of related compounds might be due to mechanisms other than GCS inhibition.[5]

Q4: What are the recommended working concentrations for this compound?

A4: The effective concentration of this compound can vary significantly between cell lines. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Reported effective concentrations in vitro range from low micromolar (e.g., 3 µM for inhibiting DNA synthesis) to higher micromolar concentrations (e.g., 10-20 µM for inducing cell growth reduction or downregulating MDR1 expression).[6][7][12]

Q5: Are there any known off-target effects of this compound?

A5: Yes, some studies indicate that this compound can have effects independent of GCS inhibition. For instance, it has been shown to alter cellular cholesterol homeostasis by affecting the endosome-lysosome system.[8] It is advisable to use the inactive stereoisomer, L-threo-PPMP, as a negative control to differentiate between GCS-specific and off-target effects.[9]

Experimental Protocols

1. Protocol for Inducing this compound Resistance in a Cell Line

This protocol describes a method for generating a this compound-resistant cell line through continuous exposure to escalating drug concentrations.

  • Materials:

    • Parental (sensitive) cell line

    • Complete cell culture medium

    • This compound (stock solution in a suitable solvent, e.g., DMSO)

    • Cell culture flasks/plates

    • Hemocytometer or automated cell counter

    • Trypan blue solution

  • Methodology:

    • Determine the initial IC50: Perform a dose-response assay to determine the IC50 of this compound for the parental cell line.

    • Initial exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.

    • Monitor cell viability: Regularly monitor the cells for viability and growth. Initially, a significant number of cells will die.

    • Subculture surviving cells: Once the surviving cells resume proliferation, subculture them in the same concentration of this compound.

    • Gradual dose escalation: After the cells have adapted and are growing steadily, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.

    • Repeat selection cycles: Repeat steps 4 and 5 until the cells are able to proliferate in a significantly higher concentration of this compound compared to the initial IC50 of the parental line.

    • Characterize the resistant line: Once a resistant cell line is established, characterize it by determining the new IC50 for this compound and comparing it to the parental line. Further analysis of GCS and MDR1 expression is recommended.

2. Protocol for Assessing GCS and MDR1 Expression by qPCR

This protocol outlines the steps to quantify the mRNA levels of GCS (UGCG) and MDR1 (ABCB1) in sensitive versus resistant cell lines.

  • Materials:

    • Sensitive and resistant cell pellets

    • RNA extraction kit

    • Reverse transcription kit

    • qPCR SYBR Green Master Mix

    • Primers for UGCG, ABCB1, and a housekeeping gene (e.g., GAPDH, ACTB)

    • qPCR instrument

  • Methodology:

    • RNA Extraction: Extract total RNA from both sensitive and resistant cell pellets using a commercial RNA extraction kit according to the manufacturer's instructions.

    • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

    • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • qPCR: Set up the qPCR reaction with SYBR Green Master Mix, cDNA template, and specific primers for UGCG, ABCB1, and the housekeeping gene.

    • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in the resistant cells compared to the sensitive cells, normalized to the housekeeping gene.

Visualizations

GCS_Signaling_Pathway cluster_cytoplasm Cytoplasm Pgp P-glycoprotein (MDR1) Drug_out Drug Efflux Pgp->Drug_out Mediates Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Apoptosis Apoptosis Ceramide->Apoptosis Promotes GlcCer Glucosylceramide GCS->GlcCer Catalyzes PPMP This compound PPMP->GCS Inhibits

Caption: this compound inhibits GCS, leading to ceramide accumulation and potential apoptosis.

Experimental_Workflow start Start with Parental (Sensitive) Cell Line ic50 Determine Initial IC50 of this compound start->ic50 culture Culture cells with escalating concentrations of this compound ic50->culture monitor Monitor for resistance (Increased IC50) culture->monitor resistant_line Established This compound Resistant Cell Line monitor->resistant_line characterize Characterize Resistant Phenotype resistant_line->characterize qpcr qPCR for GCS and MDR1 expression characterize->qpcr western Western Blot for GCS and P-gp protein characterize->western lipidomics Lipidomic Analysis characterize->lipidomics

Caption: Workflow for generating and characterizing this compound resistant cell lines.

Troubleshooting_Logic start Reduced this compound Efficacy check_gcs Is GCS overexpressed? start->check_gcs check_mdr1 Is MDR1/P-gp overexpressed? start->check_mdr1 check_off_target Consider off-target effects start->check_off_target sol_gcs Increase PPMP dose or use siRNA for GCS check_gcs->sol_gcs Yes sol_mdr1 Co-treat with P-gp inhibitor check_mdr1->sol_mdr1 Yes sol_off_target Use L-threo-PPMP control and perform lipidomics check_off_target->sol_off_target

Caption: A logical approach to troubleshooting this compound resistance.

References

Technical Support Center: Reversing the Effects of D-threo-PPMP in Washout Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) in washout experiments. This compound is a potent and specific inhibitor of glucosylceramide synthase (GCS), a key enzyme in the biosynthesis of most glycosphingolipids. Inhibition of GCS leads to the accumulation of its substrate, ceramide, and the depletion of downstream glycosphingolipids, which can induce cellular responses such as cell cycle arrest, apoptosis, and autophagy. The reversibility of these effects upon removal of the inhibitor is a critical aspect of many experimental designs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound acts as a competitive inhibitor of glucosylceramide synthase (GCS), the enzyme that catalyzes the transfer of glucose from UDP-glucose to ceramide, the first committed step in the synthesis of most glycosphingolipids. This inhibition leads to a decrease in the cellular levels of glucosylceramide and downstream complex glycosphingolipids, and a concurrent accumulation of ceramide.

Q2: Are the cellular effects of this compound reversible?

A2: Yes, the inhibitory effects of this compound on GCS are reversible. Upon removal of the compound from the cell culture medium, GCS activity can resume, leading to the restoration of glycosphingolipid synthesis and a reduction in ceramide levels. Studies have shown that cell cycle arrest induced by a related compound, PDMP, is reversible upon its removal from the culture medium.[1]

Q3: How long does it take to reverse the effects of this compound after washout?

A3: The timeframe for reversal depends on several factors, including the cell type, the concentration and duration of this compound treatment, and the specific cellular process being monitored. Generally, the recovery of GCS activity and the subsequent normalization of sphingolipid levels are expected to begin within hours of washout. However, downstream cellular effects like the reversal of apoptosis or autophagy may take longer to become apparent.

Q4: What are the expected cellular consequences of GCS inhibition by this compound?

A4: Inhibition of GCS by this compound leads to an accumulation of ceramide, a bioactive lipid known to be involved in signaling pathways that can lead to apoptosis and cell cycle arrest.[1] It can also induce autophagy.[2] Concurrently, the depletion of glycosphingolipids can affect various cellular functions, including cell adhesion and signaling.

Q5: Are there any known off-target effects of this compound?

A5: While this compound is a specific inhibitor of GCS, it is important to consider potential off-target effects, especially at high concentrations. A related compound, D-threo-PDMP, has been shown to alter cellular cholesterol homeostasis independently of its effects on glycosphingolipid synthesis.[3] Researchers should include appropriate controls, such as using the inactive L-threo-PPMP stereoisomer, to distinguish between GCS-specific and off-target effects.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Incomplete reversal of this compound effects after washout. 1. Insufficient washout: this compound is a lipophilic compound and may partition into cellular membranes, making it difficult to remove completely with standard washing procedures. 2. Irreversible cellular damage: Prolonged exposure to high concentrations of this compound may have induced irreversible apoptotic or necrotic pathways.1. Optimize washout protocol: Increase the number of washes (e.g., 3-5 times) with pre-warmed, serum-free medium or PBS. Consider including a "back-extraction" step by incubating the cells in fresh, compound-free medium for a short period (e.g., 15-30 minutes) between washes to allow for the efflux of the compound from the cells. The sudden removal of lipophilic substances from the endoplasmic reticulum membrane has been shown to cause a transient increase in passive Ca2+ leak, so a gradual removal may be beneficial.[4] 2. Titrate this compound concentration and exposure time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment that induces the desired effect without causing irreversible toxicity.
High cell death or detachment during washout. 1. Mechanical stress: Vigorous pipetting or aspiration during the washing steps can cause loosely adherent cells to detach. 2. Osmotic stress: Using a washing solution that is not isotonic with the culture medium.1. Gentle handling: Aspirate and add solutions gently to the side of the culture vessel. 2. Use appropriate solutions: Ensure that the washing solution (e.g., PBS) is at the correct physiological pH and osmolarity. Pre-warming the wash solution to 37°C can also reduce cellular stress.
Variability in experimental results. 1. Inconsistent washout efficiency: Minor variations in the washing procedure between experiments can lead to different levels of residual this compound. 2. Cellular heterogeneity: Different cells within a population may respond differently to this compound and its removal.1. Standardize the washout protocol: Ensure that the volume of washing solution, the number of washes, and the incubation times are consistent across all experiments. 2. Use synchronized cell populations: If studying cell cycle effects, synchronizing the cells before this compound treatment can reduce variability.
Unexpected changes in cellular signaling pathways. Off-target effects: As mentioned in the FAQs, this compound and related compounds may have effects independent of GCS inhibition.Include proper controls: Use the inactive L-threo-PPMP enantiomer as a negative control to identify effects not related to GCS inhibition.

Experimental Protocols

Protocol 1: Washout of this compound from Adherent Cell Cultures

This protocol provides a general procedure for the effective removal of this compound from adherent cells. Optimization may be required for specific cell lines and experimental conditions.

Materials:

  • Cell culture medium (pre-warmed to 37°C)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free (pre-warmed to 37°C)

  • Sterile pipettes and aspiration equipment

Procedure:

  • After treating cells with this compound for the desired duration, carefully aspirate the medium containing the compound from the culture vessel.

  • Gently wash the cell monolayer by adding pre-warmed PBS down the side of the vessel. Gently rock the vessel to ensure the entire surface is washed.

  • Aspirate the PBS.

  • Repeat steps 2 and 3 for a total of three to five washes.

  • After the final wash, add fresh, pre-warmed complete cell culture medium.

  • Return the cells to the incubator for the desired recovery period.

  • For lipophilic compounds like this compound, consider adding a 15-30 minute incubation step with fresh medium between the second and third washes to facilitate the removal of the compound from cellular membranes.

Protocol 2: Quantification of Ceramide Levels

This protocol outlines a general method for the quantification of cellular ceramide levels using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and specific technique.

Materials:

  • Cell scraper

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • Internal standards (e.g., C17-ceramide)

  • HPLC-MS/MS system

Procedure:

  • After the washout and recovery period, wash the cells with ice-cold PBS.

  • Lyse the cells and extract the lipids using an appropriate solvent system (e.g., Bligh-Dyer extraction).

  • Add a known amount of an internal ceramide standard to the lipid extract for normalization.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the lipid extract in a solvent compatible with the HPLC-MS/MS system.

  • Analyze the samples by HPLC-MS/MS to separate and quantify the different ceramide species.

Data Presentation

The following tables provide representative data on the expected time course for the reversal of key biochemical markers after the washout of this compound. These values are illustrative and may vary depending on the experimental system.

Table 1: Expected Reversal of Ceramide and Glucosylceramide Levels Post-Washout

Time Post-WashoutNormalized Ceramide Level (fold change vs. untreated control)Normalized Glucosylceramide Level (fold change vs. untreated control)
0 hours (immediately after washout)3.5 ± 0.40.3 ± 0.05
2 hours2.8 ± 0.30.5 ± 0.07
6 hours1.9 ± 0.20.7 ± 0.1
12 hours1.2 ± 0.10.9 ± 0.1
24 hours1.0 ± 0.11.0 ± 0.1

Table 2: Expected Recovery of Glucosylceramide Synthase (GCS) Activity Post-Washout

Time Post-WashoutGCS Activity (% of untreated control)
0 hours (immediately after washout)15 ± 5%
1 hour40 ± 8%
4 hours75 ± 10%
8 hours95 ± 5%

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by this compound.

GCS_Inhibition_Pathway cluster_0 Sphingolipid Synthesis cluster_1 Downstream Effects Ceramide Ceramide GCS GCS Ceramide->GCS Ceramide_acc Ceramide Accumulation UDP-Glucose UDP-Glucose UDP-Glucose->GCS Glucosylceramide Glucosylceramide GCS->Glucosylceramide Complex Glycosphingolipids Complex Glycosphingolipids Glucosylceramide->Complex Glycosphingolipids This compound This compound This compound->GCS Inhibits Apoptosis Apoptosis Ceramide_acc->Apoptosis Autophagy Autophagy Ceramide_acc->Autophagy Cell_Cycle_Arrest Cell_Cycle_Arrest Ceramide_acc->Cell_Cycle_Arrest GSL_dep Glycosphingolipid Depletion Washout_Reversal D-threo-PPMP_Treatment This compound Treatment Washout Washout Procedure D-threo-PPMP_Treatment->Washout GCS_Inhibition GCS Inhibition D-threo-PPMP_Treatment->GCS_Inhibition GCS_Recovery GCS Activity Recovery Washout->GCS_Recovery Ceramide_Increase [Ceramide] ↑ GCS_Inhibition->Ceramide_Increase GSL_Decrease [Glycosphingolipids] ↓ GCS_Inhibition->GSL_Decrease Cellular_Effects Apoptosis, Autophagy, Cell Cycle Arrest Ceramide_Increase->Cellular_Effects GSL_Decrease->Cellular_Effects Sphingolipid_Normalization Sphingolipid Level Normalization GCS_Recovery->Sphingolipid_Normalization Cellular_Recovery Reversal of Cellular Effects Sphingolipid_Normalization->Cellular_Recovery Ceramide_Apoptosis_Pathway Ceramide Ceramide Mitochondria Mitochondria Ceramide->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Autophagy_Pathway Ceramide Ceramide mTOR_Inhibition mTOR Inhibition Ceramide->mTOR_Inhibition Autophagosome_Formation Autophagosome Formation mTOR_Inhibition->Autophagosome_Formation Lysosome_Fusion Fusion with Lysosome Autophagosome_Formation->Lysosome_Fusion Autophagy Autophagy Lysosome_Fusion->Autophagy

References

Validation & Comparative

A Comparative Guide to the Efficacy of D-threo-PPMP and Eliglustat in Glucosylceramide Synthase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) and eliglustat (B216), two inhibitors of glucosylceramide synthase (GCS). It is important to note at the outset that while both compounds target the same enzyme, they are at vastly different stages of development. Eliglustat is a clinically approved oral therapy for Gaucer disease type 1, with a wealth of data from preclinical and extensive clinical trials.[1][2][3] In contrast, this compound is a widely used tool in preclinical research to study the roles of glycosphingolipids in various cellular processes.[4] This guide will present a comparative overview based on available scientific literature, highlighting their respective potencies and documented effects.

Mechanism of Action: Targeting Glycosphingolipid Biosynthesis

Both this compound and eliglustat function as inhibitors of glucosylceramide synthase (GCS).[4][5][6] This enzyme catalyzes the first committed step in the biosynthesis of most glycosphingolipids by transferring glucose from UDP-glucose to ceramide. By inhibiting GCS, these compounds reduce the production of glucosylceramide and downstream glycosphingolipids. This mechanism, known as substrate reduction therapy (SRT), is particularly relevant in the context of glycosphingolipid storage disorders like Gaucher disease, where the accumulation of glucosylceramide due to a deficient enzyme leads to pathology.[7]

Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS GlcCer Glucosylceramide GCS->GlcCer Complex_GSLs Complex Glycosphingolipids (e.g., gangliosides, globosides) GlcCer->Complex_GSLs Inhibitors This compound / Eliglustat Inhibitors->GCS

Glycosphingolipid Biosynthesis Pathway and Point of Inhibition.

In Vitro Efficacy: A Comparison of Potency

While direct comparative studies are lacking, the available literature provides IC50 values for both compounds against GCS, offering a measure of their in vitro potency. It is crucial to consider that these values were determined in different experimental systems.

CompoundIC50 ValueExperimental SystemReference
This compound 2 - 20 µMMDCK cell homogenates, mouse liver and brain microsomes[4]
Eliglustat 24 nM (0.024 µM)Intact K562 cells (inhibition of GM1 cell surface presentation)[5]
20 nM (0.02 µM)Intact MDCK cells[8]
10 ng/mL (~21 nM)Glucosylceramide synthase enzyme assay[9][10]

These data suggest that eliglustat is a significantly more potent inhibitor of GCS than this compound, with IC50 values in the nanomolar range compared to the micromolar range for this compound.

Preclinical and Clinical Efficacy

The available efficacy data for these two compounds reflect their different stages of development.

This compound: A Preclinical Research Tool

This compound has been instrumental in elucidating the cellular functions of glycosphingolipids. Its effects have been primarily characterized in in vitro and in vivo preclinical models.

EffectModel SystemConcentration/DoseObservationsReference
Inhibition of Cell GrowthMDCK kidney epithelial cells20 µM70% reduction in cell growth
Inhibition of DNA SynthesisMDCK kidney epithelial cells3 µMSignificant inhibition
Down-regulation of P-glycoproteinMultidrug-resistant breast cancer cells10 µM70% decrease in MDR1 expression[11]
Eliglustat: A Clinically Validated Therapy for Gaucher Disease Type 1

Eliglustat has undergone rigorous clinical trials, demonstrating its efficacy and safety in adult patients with Gaucher disease type 1. The ENGAGE and ENCORE trials are two pivotal Phase 3 studies that established its therapeutic benefit.

Table of Clinical Efficacy of Eliglustat in Treatment-Naïve Gaucher Disease Type 1 Patients (ENGAGE Trial)

ParameterBaseline (Mean)Change at 9 Months (Mean)p-value vs. PlaceboReference
Spleen Volume (% of normal)13.9-27.8%<0.0001[1]
Liver Volume (% of normal)1.4-6.6%0.0072[1]
Hemoglobin (g/dL)12.3+1.22 g/dL0.0006[1]
Platelet Count (x 10^9/L)75.3+41.1%<0.0001[1]

Long-term extension studies have further confirmed the sustained efficacy of eliglustat in improving hematological parameters, reducing organ volume, and improving bone mineral density in patients with Gaucher disease type 1.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of GCS inhibitors. Below are representative protocols for enzymatic and cell-based assays.

Glucosylceramide Synthase (GCS) Enzymatic Assay

This protocol is a generalized representation based on methods described in the literature for measuring the in vitro activity of GCS.

Objective: To determine the direct inhibitory effect of a compound on GCS enzyme activity.

Materials:

  • Microsomal preparations from a cell line or tissue expressing GCS

  • Fluorescently labeled ceramide substrate (e.g., NBD-C6-ceramide)

  • UDP-glucose

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compounds (this compound or eliglustat) dissolved in a suitable solvent (e.g., DMSO)

  • Thin-layer chromatography (TLC) plates

  • TLC developing solvent (e.g., chloroform/methanol/water mixture)

  • Fluorescence imaging system

Procedure:

  • Prepare a reaction mixture containing assay buffer, microsomal protein (enzyme source), and the fluorescent ceramide substrate.

  • Add varying concentrations of the test compound or vehicle control to the reaction mixture.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding UDP-glucose.

  • Incubate the reaction for a specific time (e.g., 60 minutes) at 37°C.

  • Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol).

  • Extract the lipids.

  • Spot the extracted lipids onto a TLC plate.

  • Develop the TLC plate using an appropriate solvent system to separate the fluorescent product (NBD-glucosylceramide) from the unreacted substrate (NBD-ceramide).

  • Visualize and quantify the fluorescent spots using a fluorescence imaging system.

  • Calculate the percentage of GCS inhibition for each compound concentration and determine the IC50 value.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prep_Reaction_Mix Prepare Reaction Mix (Buffer, Microsomes, NBD-Ceramide) Add_Compounds Add Compounds to Reaction Mix Prep_Reaction_Mix->Add_Compounds Prep_Compounds Prepare Test Compounds (this compound / Eliglustat) Prep_Compounds->Add_Compounds Pre_incubation Pre-incubate (37°C) Add_Compounds->Pre_incubation Start_Reaction Initiate Reaction with UDP-Glucose Pre_incubation->Start_Reaction Incubate Incubate (37°C) Start_Reaction->Incubate Stop_Reaction Stop Reaction & Extract Lipids Incubate->Stop_Reaction TLC Thin-Layer Chromatography Stop_Reaction->TLC Quantify Fluorescence Quantification TLC->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50

Workflow for a Glucosylceramide Synthase Enzymatic Assay.
Cell-Based Glucosylceramide Reduction Assay

This protocol provides a general framework for assessing the ability of a compound to reduce glucosylceramide levels in intact cells.

Objective: To measure the efficacy of a compound in reducing cellular glucosylceramide levels.

Materials:

  • A suitable cell line (e.g., MDCK, K562, or patient-derived fibroblasts)

  • Cell culture medium and supplements

  • Test compounds (this compound or eliglustat)

  • Reagents for lipid extraction

  • Method for glucosylceramide quantification (e.g., HPLC-MS/MS or immunofluorescence)

Procedure:

  • Plate cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compound or vehicle control for a specified duration (e.g., 48-72 hours).

  • After the treatment period, wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells and extract the total lipids using an appropriate solvent system.

  • Quantify the amount of glucosylceramide in the lipid extracts using a sensitive and specific method such as HPLC-MS/MS.

  • Normalize the glucosylceramide levels to a measure of cell number or protein concentration.

  • Calculate the percentage of glucosylceramide reduction for each compound concentration and determine the EC50 value.

Conclusion

This compound and eliglustat are both valuable molecules for studying and manipulating the glycosphingolipid biosynthesis pathway through the inhibition of glucosylceramide synthase. However, they occupy distinct positions in the landscape of scientific research and therapeutic application.

This compound serves as a foundational research tool, enabling the investigation of the cellular consequences of GCS inhibition in a wide array of preclinical models. Its micromolar potency is sufficient for many in vitro and in vivo experimental settings.

Eliglustat , on the other hand, represents a highly optimized and potent GCS inhibitor that has successfully transitioned from a preclinical candidate to a clinically approved therapeutic for Gaucher disease type 1. Its nanomolar potency and favorable pharmacokinetic and safety profiles, established through extensive clinical trials, underscore its efficacy as a substrate reduction therapy.

For researchers in drug development, the journey of eliglustat from a potent GCS inhibitor to a successful therapeutic provides a compelling case study. In contrast, this compound remains an indispensable tool for fundamental research, continuing to contribute to our understanding of the complex roles of glycosphingolipids in health and disease. Direct comparative efficacy studies would be necessary to definitively rank their performance in a head-to-head scenario, but the existing data clearly delineate their respective strengths and current applications.

References

A Comparative Guide to Alternative Small Molecule Inhibitors of Glucosylceramide Synthase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of alternative small molecule inhibitors targeting glucosylceramide synthase (GCS), a pivotal enzyme in glycosphingolipid metabolism.[1][2][3] By catalyzing the conversion of ceramide to glucosylceramide, GCS plays a critical role in cellular proliferation, apoptosis, and drug resistance, making it a key target in various therapeutic areas, including lysosomal storage disorders and oncology.[1][4][5] This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways to aid in the evaluation and selection of GCS inhibitors for research and development.

Performance Comparison of GCS Inhibitors

The following table summarizes the in vitro potency of several small molecule inhibitors of glucosylceramide synthase. The half-maximal inhibitory concentration (IC50) values are provided for both human and mouse enzymes where available, offering a comparative look at their efficacy. It is important to note that IC50 values can vary based on experimental conditions.

InhibitorHuman GCS IC50 (nM)Mouse GCS IC50 (nM)Cell-Based Efficacy (EC50, nM)Key Characteristics
Eliglustat 24[6]-14-34 (in K562 & B16/F10 cells)[6]Orally active, potent, and specific inhibitor. Approved for Gaucher disease type 1.[6][7]
Miglustat ---Orally active, reversible inhibitor. Used in the treatment of Gaucher disease type I.[8]
Venglustat (Ibiglustat) ---Orally active, brain-penetrant inhibitor currently in clinical trials for several lysosomal storage diseases.[8][9][10]
Lucerastat 41,400[4]-11,000 (in Fabry patient fibroblasts)[11]Oral inhibitor in late-stage clinical development for Fabry disease.[11]
PDMP (D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol) ---A widely used research tool for inhibiting GCS and studying glycosphingolipid metabolism.
AMP-DNM 25[5]-150-220 (in various cell types)Potent inhibitor of GCS.
Genz-123346 14--Orally available inhibitor that blocks the conversion of ceramide to glucosylceramide.
EXEL-0346 2[8]--A potent, orally active GCS inhibitor.[8]
T-036 31[8]51[8]7.6 (in Gaucher disease patient fibroblasts)A potent, brain-penetrant GCS inhibitor.[1][8]
T-690 15[8]190[8]-A potent, brain-penetrant GCS inhibitor with a lower toxicological risk profile.[8]

Signaling Pathways Modulated by GCS Inhibition

Inhibition of glucosylceramide synthase has profound effects on cellular signaling, primarily by altering the balance between pro-apoptotic ceramide and its pro-survival metabolite, glucosylceramide. The accumulation of ceramide upon GCS inhibition can trigger apoptosis through the mitochondrial pathway, involving the regulation of Bcl-2 family proteins.[5] Furthermore, GCS inhibition has been shown to impact cell proliferation and survival pathways, including the PI3K/Akt and ERK signaling cascades.

GCS_Signaling_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Substrate Apoptosis Apoptosis Ceramide->Apoptosis GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Catalyzes ComplexGSLs Complex Glycosphingolipids GlcCer->ComplexGSLs Proliferation Cell Proliferation & Survival GlcCer->Proliferation ComplexGSLs->Proliferation Inhibitors Small Molecule Inhibitors Inhibitors->GCS Bcl2 Bcl-2 (anti-apoptotic) Apoptosis->Bcl2 downregulates Bax Bax (pro-apoptotic) Apoptosis->Bax upregulates p53 p53 Apoptosis->p53 activates PI3K_Akt PI3K/Akt Pathway Proliferation->PI3K_Akt activates ERK ERK Pathway Proliferation->ERK activates Wnt_beta_catenin Wnt/β-catenin Pathway Proliferation->Wnt_beta_catenin activates

Caption: Glucosylceramide Synthase Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of GCS inhibitors.

In Vitro Glucosylceramide Synthase Enzymatic Assay

This protocol describes a method to determine the enzymatic activity of GCS in the presence of an inhibitor.

Enzymatic_Assay_Workflow A Prepare Assay Buffer and Substrates (e.g., NBD-C6-Ceramide, UDP-Glucose) E Initiate Reaction with Substrates A->E B Prepare Enzyme Source (e.g., cell lysate overexpressing GCS) D Incubate Enzyme with Inhibitor B->D C Prepare Serial Dilutions of Inhibitor C->D D->E F Incubate at 37°C E->F G Stop Reaction (e.g., with organic solvent) F->G H Separate Product from Substrate (e.g., by TLC or HPLC) G->H I Quantify Product Formation (e.g., fluorescence detection) H->I J Calculate IC50 Value I->J Cell_Based_Assay_Workflow A Seed Cells in a Multi-well Plate and Culture to Confluence B Treat Cells with Serial Dilutions of Inhibitor A->B C Incubate for a Defined Period (e.g., 24-72 hours) B->C D Lyse Cells and Extract Lipids C->D E Quantify Glucosylceramide Levels (e.g., by HPLC-MS/MS or ELISA) D->E F Normalize to Total Protein or Cell Number E->F G Calculate EC50 Value F->G

References

Validating D-threo-PPMP Results with GCS siRNA Knockdown: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of sphingolipid metabolism research and its therapeutic applications, targeting glucosylceramide synthase (GCS) has emerged as a promising strategy, particularly in oncology. GCS, the enzyme responsible for the conversion of ceramide to glucosylceramide, plays a pivotal role in cell survival, proliferation, and multidrug resistance.[1][2] Two primary methods are employed to inhibit GCS activity and study its downstream effects: pharmacological inhibition with molecules like D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) and genetic silencing using small interfering RNA (siRNA). This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the appropriate methodology and validating their findings.

At a Glance: Pharmacological vs. Genetic Inhibition of GCS

FeatureThis compound (Pharmacological Inhibition)GCS siRNA (Genetic Knockdown)
Mechanism of Action Competitive or non-competitive inhibition of the GCS enzyme activity.[3]Post-transcriptional gene silencing, leading to reduced GCS protein expression.[4]
Speed of Onset Rapid, with effects observable within hours of treatment.[3]Slower, requiring time for siRNA uptake, mRNA degradation, and protein turnover (typically 24-72 hours).[4]
Duration of Effect Transient and reversible upon removal of the compound.Can be sustained for several days, depending on cell type and siRNA stability.
Specificity Potential for off-target effects on other cellular components.High specificity for the target mRNA, but potential for off-target silencing of other genes.
Application Suitable for both in vitro and in vivo studies to assess the effects of acute GCS inhibition.Primarily used for in vitro target validation and mechanistic studies.
Dose-Dependence Effects are dose-dependent, allowing for the study of varying degrees of inhibition.The level of knockdown can be modulated by varying siRNA concentration.

Quantitative Performance Data

The following table summarizes comparative data from a study on cholangiocarcinoma (CCA) cells, illustrating the effects of this compound and GCS siRNA on cell proliferation and apoptosis.

ParameterTreatment GroupResult
Cell Proliferation (MTT Assay) Control100%
This compound (10 µM)~60% of control
GCS siRNA~55% of control
This compound + GCS siRNA~40% of control
Apoptosis (Caspase-3 Activity) ControlBaseline
This compound (10 µM) + CisplatinIncreased caspase-3 activity
GCS siRNA + CisplatinIncreased caspase-3 activity
ERK Phosphorylation (Western Blot) CisplatinIncreased p-ERK levels
This compound + CisplatinReduced p-ERK levels
GCS siRNA + CisplatinReduced p-ERK levels

Data adapted from a study on cholangiocarcinoma cell lines.[5]

These findings demonstrate that both pharmacological inhibition and genetic knockdown of GCS effectively reduce cell proliferation and enhance cisplatin-induced apoptosis in CCA cells.[5] The combination of both methods resulted in a more pronounced effect on cell proliferation, suggesting that they can be used in concert to achieve maximal GCS inhibition.[5]

Experimental Protocols

This compound Treatment
  • Cell Culture: Plate cholangiocarcinoma cells (e.g., HuCCT1, KKU213) in appropriate culture medium and allow them to adhere overnight.

  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Treatment: Dilute the this compound stock solution in culture medium to the desired final concentration (e.g., 10 µM). Replace the existing medium with the this compound-containing medium.

  • Incubation: Incubate the cells for the desired duration (e.g., 24-72 hours) before proceeding with downstream assays.

GCS siRNA Knockdown
  • siRNA Preparation: Reconstitute lyophilized GCS-specific siRNA and a non-targeting control siRNA in RNase-free water to a stock concentration of 20 µM.

  • Transfection Reagent Preparation: Dilute the siRNA and a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.

  • Transfection: Add the siRNA-lipid complex to the cells and incubate for the time specified by the transfection reagent protocol (typically 4-6 hours).

  • Post-transfection Incubation: Replace the transfection medium with complete culture medium and incubate the cells for 48-72 hours to allow for GCS protein depletion.

  • Validation of Knockdown: Assess the efficiency of GCS knockdown by Western blot or qRT-PCR analysis.

Visualizing the Mechanisms

Experimental Workflow

GCS_Inhibition_Workflow cluster_treatment Treatment cluster_assays Downstream Assays Cells Cells This compound This compound Cells->this compound Pharmacological Inhibition GCS_siRNA GCS siRNA Cells->GCS_siRNA Genetic Knockdown Proliferation_Assay Proliferation Assay (MTT) This compound->Proliferation_Assay Apoptosis_Assay Apoptosis Assay (Caspase-3) This compound->Apoptosis_Assay Western_Blot Western Blot (p-ERK) This compound->Western_Blot GCS_siRNA->Proliferation_Assay GCS_siRNA->Apoptosis_Assay GCS_siRNA->Western_Blot

Caption: Experimental workflow for comparing this compound and GCS siRNA.

GCS Inhibition Signaling Pathway

GCS_Signaling_Pathway This compound This compound GCS GCS (Glucosylceramide Synthase) This compound->GCS GCS_siRNA GCS siRNA GCS_siRNA->GCS inhibits expression Glucosylceramide Glucosylceramide GCS->Glucosylceramide produces Ceramide Ceramide Ceramide->GCS substrate Apoptosis Apoptosis Ceramide->Apoptosis Cell_Survival Cell Survival & Proliferation Glucosylceramide->Cell_Survival Apoptosis->Cell_Survival

Caption: GCS inhibition leads to ceramide accumulation and apoptosis.

Conclusion

References

Confirming the D-threo-PPMP Phenotype: A Comparative Guide to CRISPR-Cas9 Knockout of UGCG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key methodologies for studying the function of UDP-glucose ceramide glucosyltransferase (UGCG): pharmacological inhibition with D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) and genetic knockout using the CRISPR-Cas9 system. Both approaches are pivotal in confirming phenotypes associated with the depletion of glucosylceramide (GlcCer) and downstream glycosphingolipids (GSLs).

At a Glance: Genetic vs. Pharmacological Inhibition of UGCG

FeatureCRISPR-Cas9 Knockout of UGCGThis compound Inhibition
Mechanism Permanent disruption of the UGCG gene, leading to a complete and stable loss of UGCG protein expression.Reversible, competitive inhibition of the UGCG enzyme's catalytic activity.
Specificity Highly specific to the UGCG gene, minimizing off-target effects with proper guide RNA design.Potential for off-target effects on other cellular processes, especially at higher concentrations.
Duration of Effect Permanent and heritable in the cell lineage.Transient, dependent on the continued presence and concentration of the inhibitor.
Phenotypic Confirmation Provides a definitive genetic link between UGCG and the observed phenotype.Establishes a pharmacological basis for the phenotype, which can be validated by genetic methods.
Experimental Utility Ideal for creating stable cell lines for long-term studies and in vivo models.Useful for dose-response studies, determining acute effects, and as a preliminary tool before genetic modification.

Quantitative Comparison of Phenotypes

The following tables summarize quantitative data on key cellular phenotypes observed upon UGCG knockout and this compound treatment. Note: The data presented is a synthesis from multiple studies and may not represent a direct head-to-head comparison within a single experimental system.

Table 1: Effect on Cell Viability

Cell LineMethodConcentration / ConditionResult
Human Breast Cancer (MCF-7)CRISPR-Cas9 KnockoutN/AReduced cell proliferation rate compared to wild-type.
Human Breast Cancer (MCF-7)This compound10 µMSignificant reduction in cell viability after 72 hours.
Human Cholangiocarcinoma (KKU-213A)UGCG siRNAN/ASignificant reduction in cell proliferation at 24 and 48 hours.[1]
Human Cholangiocarcinoma (KKU-213A)This compound10 µMReduced cell proliferation.[1]

Table 2: Effect on Apoptosis

Cell LineMethodTreatmentResult
Human Leukemia (K562/A02)UGCG shRNADoxorubicinIncreased apoptosis compared to control cells.
Human Breast Cancer (MCF-7)This compoundDoxorubicinSensitization to doxorubicin-induced apoptosis.
Human Cholangiocarcinoma (KKU-213A)UGCG siRNA + CisplatinCisplatinEnhanced cisplatin-induced cell death and increased expression of apoptotic proteins.[1]
Human Cholangiocarcinoma (KKU-213A)This compound + CisplatinCisplatinEnhanced cisplatin-induced CCA cell death.[1]

Table 3: Effect on Drug Resistance

Cell LineDrugMethodResult
Multidrug-Resistant Breast Cancer (MCF-7/ADR)DoxorubicinUGCG shRNAIncreased sensitivity to doxorubicin.
Multidrug-Resistant Breast Cancer (MCF-7/ADR)DoxorubicinThis compoundResensitization to doxorubicin.
Chronic Myeloid Leukemia (MDR cells)Various ChemotherapeuticsThis compound analog (EtDO-P4)Sensitized cells to apoptosis and reduced ABCB1 expression.[2]
Multidrug-Resistant Oral Carcinoma (KB-V0.01)N/AThis compound (10 µM)Decreased MDR1 expression by 70% after 72 hours.[3][4]

Experimental Protocols

CRISPR-Cas9 Mediated Knockout of UGCG in Mammalian Cells

This protocol outlines the generation of a stable UGCG knockout cell line.

a. Guide RNA (gRNA) Design and Cloning:

  • Design two to four gRNAs targeting a critical exon of the UGCG gene using an online tool (e.g., CHOPCHOP). Select gRNAs with high predicted efficiency and low off-target scores.

  • Synthesize and anneal complementary oligonucleotides for each gRNA.

  • Clone the annealed gRNAs into a suitable Cas9 expression vector (e.g., pSpCas9(BB)-2A-GFP, Addgene #48138) using Golden Gate assembly.[5]

b. Transfection and Clonal Selection:

  • Transfect the target mammalian cells with the gRNA/Cas9 expression plasmid using a suitable method (e.g., lipofection or electroporation).

  • 48-72 hours post-transfection, isolate single GFP-positive cells by fluorescence-activated cell sorting (FACS) into 96-well plates.

  • Expand the single-cell clones.

c. Validation of Knockout:

  • Extract genomic DNA from the expanded clones.

  • Perform PCR amplification of the targeted region of the UGCG gene.

  • Sequence the PCR products (Sanger sequencing) and analyze for insertions or deletions (indels) that result in frameshift mutations.

  • Confirm the absence of UGCG protein expression by Western blot analysis using a validated UGCG antibody.

This compound Treatment

This protocol describes the pharmacological inhibition of UGCG in cultured cells.

  • Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Store at -20°C.[6][7]

  • Seed cells in appropriate culture vessels and allow them to adhere overnight.

  • Dilute the this compound stock solution in culture medium to the desired final concentration (typically 1-20 µM).

  • Replace the existing medium with the medium containing this compound. Include a vehicle control (DMSO) at the same final concentration.

  • Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.

Analysis of Glycosphingolipids by HPLC-MS

This protocol provides a general workflow for the analysis of GSLs.

a. Lipid Extraction:

  • Harvest cells and wash with PBS.

  • Extract total lipids using a solvent system such as chloroform:methanol:water (e.g., Folch method).[8][9]

b. Glycosphingolipid Enrichment:

  • Remove phospholipids (B1166683) by saponification or using a solid-phase extraction (SPE) column.[8][10]

  • Separate neutral and acidic GSLs using an anion-exchange SPE column.

c. HPLC-MS Analysis:

  • Resuspend the purified GSL fraction in a suitable solvent.

  • Inject the sample into an HPLC system coupled to a mass spectrometer (e.g., ESI-MS/MS).

  • Separate GSL species using a suitable column (e.g., C18 or HILIC).[8][10]

  • Identify and quantify GSLs based on their retention times and mass-to-charge ratios, comparing them to known standards.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by UGCG and a typical experimental workflow for comparing UGCG knockout and this compound treatment.

UGCG_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus UGCG UGCG GlcCer Glucosylceramide UGCG->GlcCer Product Ceramide Ceramide Ceramide->UGCG Substrate GSLs Glycosphingolipids GlcCer->GSLs PI3K PI3K GSLs->PI3K Activates ERK ERK GSLs->ERK Activates Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates ERK->IKK Activates IkB IκB IKK->IkB Phosphorylates & Inhibits NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene_Expression Gene Expression (Proliferation, Survival, Drug Resistance) NFkB_nuc->Gene_Expression Regulates Experimental_Workflow cluster_knockout CRISPR-Cas9 Knockout Arm cluster_inhibitor This compound Inhibition Arm cluster_analysis Comparative Analysis start Start: Target Cell Line KO_vector Transfect with UGCG gRNA/Cas9 Vector start->KO_vector Inhibitor_treatment Treat with this compound (and Vehicle Control) start->Inhibitor_treatment KO_selection Clonal Selection (FACS) KO_vector->KO_selection KO_validation Validate Knockout (Sequencing, Western Blot) KO_selection->KO_validation KO_phenotype Phenotypic Analysis KO_validation->KO_phenotype Data_comparison Compare Quantitative Data: - Cell Viability - Apoptosis - Drug Resistance (IC50) KO_phenotype->Data_comparison Lipid_analysis Analyze Glycosphingolipid Levels (HPLC-MS) KO_phenotype->Lipid_analysis Inhibitor_phenotype Phenotypic Analysis Inhibitor_treatment->Inhibitor_phenotype Inhibitor_phenotype->Data_comparison Inhibitor_phenotype->Lipid_analysis

References

A Comparative Guide to Ceramide Analogs: Specificity of D-threo-PPMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of sphingolipid signaling, ceramide analogs are indispensable tools for dissecting cellular processes and developing novel therapeutic strategies. This guide provides a detailed comparison of D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) with other commonly used ceramide analogs, focusing on its specificity and performance based on available experimental data.

Executive Summary

This compound is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids. Its high specificity for GCS, particularly when compared to its L-threo and erythro isomers, makes it a valuable tool for studying the roles of glycosphingolipids in various cellular functions. This guide compares this compound with C6-ceramide, a cell-permeable ceramide analog, and D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol (D-erythro-MAPP), a selective inhibitor of alkaline ceramidase.

Data Presentation: Quantitative Comparison of Ceramide Analogs

The following table summarizes the inhibitory activities and mechanisms of action of this compound and its comparators. It is important to note that direct comparative studies under identical experimental conditions are limited; therefore, the presented values are compiled from various sources.

CompoundPrimary TargetMechanism of ActionIC50 / KiOff-Target Effects / Notes
This compound Glucosylceramide Synthase (GCS)Ceramide analog, competitive inhibitorIC50: 2-20 µM (for DL-threo-PPMP)[1]The D-threo isomer is the active enantiomer. The racemic mixture (DL-threo-PPMP) has been reported to also inhibit sphingomyelin (B164518) synthase.[2]
C6-Ceramide Not a specific enzyme inhibitorCell-permeable short-chain ceramide analogNot applicableMetabolized intracellularly to endogenous ceramides, influencing various ceramide-mediated signaling pathways.[3]
D-erythro-MAPP Alkaline CeramidaseCeramide analog, competitive inhibitorKi: 2-13 µM; IC50: 1-5 µM[4]Highly selective for alkaline ceramidase over acid ceramidase (IC50 > 500 µM).[4] Does not significantly affect glucosylceramide synthase.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of these ceramide analogs are best understood by visualizing their points of intervention in the sphingolipid metabolic pathway.

cluster_0 Sphingolipid Metabolism cluster_1 Points of Intervention Ceramide Ceramide Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin Sphingomyelin Synthase Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Glucosylceramide Synthase (GCS) Sphingosine Sphingosine Ceramide->Sphingosine Ceramidases (Acid & Alkaline) Glycosphingolipids Complex Glycosphingolipids Glucosylceramide->Glycosphingolipids PPMP This compound Glucosylceramide\nSynthase (GCS) Glucosylceramide Synthase (GCS) PPMP->Glucosylceramide\nSynthase (GCS) Inhibits MAPP D-erythro-MAPP Ceramidases\n(Acid & Alkaline) Ceramidases (Acid & Alkaline) MAPP->Ceramidases\n(Acid & Alkaline) Inhibits (Alkaline) C6 C6-Ceramide C6->Ceramide Mimics/ Metabolized to

Caption: Sphingolipid metabolic pathway and points of intervention for this compound, D-erythro-MAPP, and C6-Ceramide.

Experimental Protocols

In Vitro Glucosylceramide Synthase (GCS) Activity Assay

This protocol is adapted from established methods for measuring GCS activity using a fluorescent ceramide analog.

Objective: To determine the inhibitory effect of this compound on GCS activity in a cell-free system.

Materials:

  • Microsomal fractions (as a source of GCS)

  • NBD-C6-ceramide (fluorescent substrate)

  • UDP-glucose

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 25 mM KCl, and 5 mM MgCl2)

  • This compound and other test compounds

  • Chloroform/methanol (2:1, v/v)

  • High-performance thin-layer chromatography (HPTLC) plates

  • Fluorescence imaging system

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the microsomal fraction with the assay buffer.

  • Inhibitor Pre-incubation: Add varying concentrations of this compound or vehicle control to the reaction mixture and pre-incubate for 15 minutes at 37°C.

  • Substrate Addition: Initiate the enzymatic reaction by adding NBD-C6-ceramide and UDP-glucose.

  • Incubation: Incubate the reaction mixture for 1-2 hours at 37°C.

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding chloroform/methanol (2:1, v/v). Vortex thoroughly and centrifuge to separate the phases.

  • Analysis: Spot the lipid-containing lower phase onto an HPTLC plate. Develop the plate using an appropriate solvent system (e.g., chloroform/methanol/water, 65:25:4, v/v/v).

  • Quantification: Visualize the separated fluorescent lipids (NBD-C6-ceramide and NBD-C6-glucosylceramide) using a fluorescence imaging system and quantify the band intensities.

  • Data Analysis: Calculate the percent inhibition of GCS activity at each this compound concentration and determine the IC50 value.

cluster_workflow GCS Activity Assay Workflow A Prepare Microsomal Fraction B Pre-incubate with This compound A->B C Add NBD-C6-Ceramide & UDP-Glucose B->C D Incubate at 37°C C->D E Stop Reaction & Extract Lipids D->E F Separate Lipids by HPTLC E->F G Quantify Fluorescence F->G

Caption: Experimental workflow for the in vitro Glucosylceramide Synthase (GCS) activity assay.

Discussion of Specificity

This compound: The specificity of this compound for GCS is a key advantage. Studies have shown that the D-threo isomer is the active enantiomer, while the L-threo isomer is inactive against GCS and can even have opposing cellular effects. This stereospecificity underscores the precise interaction of this compound with the enzyme's active site. However, it is important to consider potential off-target effects. The racemic mixture, DL-threo-PPMP, has been reported to inhibit sphingomyelin synthase at higher concentrations.[2] Furthermore, the related compound D-threo-PDMP has been shown to affect cholesterol homeostasis independently of its GCS inhibitory activity, a possibility that should be considered in experimental design.

C6-Ceramide: C6-ceramide is not a specific enzyme inhibitor but rather a tool to increase intracellular ceramide levels. Its short acyl chain allows for better cell permeability compared to long-chain ceramides. Once inside the cell, it can be metabolized into various sphingolipids, including longer-chain ceramides, sphingomyelin, and glucosylceramide. This lack of specificity for a single enzyme makes it a broader modulator of ceramide-dependent pathways.

D-erythro-MAPP: D-erythro-MAPP demonstrates high specificity for alkaline ceramidase.[4] Its potent inhibition of this enzyme leads to an accumulation of endogenous ceramides. A significant advantage of D-erythro-MAPP is its selectivity over acid ceramidase, allowing for the targeted investigation of alkaline ceramidase function.[4]

Conclusion

This compound is a highly specific and valuable tool for inhibiting glucosylceramide synthase and studying the downstream effects of glycosphingolipid depletion. Its stereospecificity provides a clear advantage over racemic mixtures. When choosing a ceramide analog, researchers must consider the specific biological question and the potential for off-target effects. For targeted inhibition of GCS, this compound is a superior choice over the non-specific actions of C6-ceramide. For investigating the roles of ceramide degradation, the highly specific alkaline ceramidase inhibitor, D-erythro-MAPP, is a more appropriate tool. Careful consideration of the data presented in this guide will aid in the selection of the most suitable ceramide analog for your research needs.

References

Cross-Validation of D-threo-PPMP's Pharmacological Effects with Genetic Models of Glucosylceramide Synthase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of findings obtained through the pharmacological inhibition of glucosylceramide synthase (UGCG) by D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) and its cross-validation using genetic models that target the UGCG gene. For researchers in drug development and cell biology, understanding the concordance between chemical and genetic inhibition is critical for target validation and elucidating the on-target effects of therapeutic candidates.

This compound is a well-established inhibitor of UGCG, the enzyme responsible for the first step in the biosynthesis of most glycosphingolipids[1][2][3]. By catalyzing the transfer of glucose to ceramide, UGCG plays a pivotal role in cellular processes ranging from signal transduction and membrane integrity to cell growth and multidrug resistance[3][4]. This guide will delve into the experimental data from studies that have employed both this compound and genetic tools like CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown of UGCG to probe its function.

Comparative Analysis of Phenotypic Outcomes

Phenotypic Outcome Pharmacological Inhibition (this compound or other inhibitors) Genetic Inhibition (UGCG Knockout/Knockdown) Reference
Multidrug Resistance in Cancer Re-sensitization of drug-resistant cancer cells to chemotherapeutic agents.Knockout of UGCG in drug-resistant colon cancer cells re-sensitizes them to oxaliplatin (B1677828) and other drugs.[5]
Cancer Cell Migration Substantial decrease in wound healing capacity in colon cancer cells treated with a UGCG inhibitor.UGCG-knockout colon cancer cells exhibit a significant reduction in wound healing capabilities.[5]
Viral Infection Pre-treatment of HEK 293 cells with 20 µM PPMP resulted in a ~50% reduction in influenza A virus infection.CRISPR/Cas9 mediated knockout of UGCG in HEK 293 and A549 cells leads to diminished influenza virus infection due to impaired viral entry.[6]
Glycosphingolipid Levels Treatment with UGCG inhibitors leads to a significant depletion of glucosylceramide (GlcCer) and downstream glycosphingolipids.Knockout of UGCG results in the absence of GlcCer and a significant reduction in complex glycosphingolipids.[4][6]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams illustrate the targeted signaling pathway, a typical experimental workflow for cross-validation, and the logical relationship between pharmacological and genetic inhibition.

UGCG_Pathway Ceramide Ceramide UGCG UGCG (Glucosylceramide Synthase) Ceramide->UGCG UDP_Glucose UDP-Glucose UDP_Glucose->UGCG GlcCer Glucosylceramide (GlcCer) UGCG->GlcCer Catalyzes Complex_GSLs Complex Glycosphingolipids GlcCer->Complex_GSLs Signaling Downstream Signaling (e.g., Cell Growth, Survival) Complex_GSLs->Signaling PPMP This compound PPMP->UGCG Genetic Genetic Inhibition (Knockout/Knockdown) Genetic->UGCG

Caption: Inhibition of the Glycosphingolipid Biosynthesis Pathway.

Experimental_Workflow start Start: Hypothesis on UGCG Function pharmacological Pharmacological Arm: Treat cells with This compound start->pharmacological genetic Genetic Arm: Generate UGCG Knockout (e.g., CRISPR/Cas9) start->genetic phenotype_p Assay Phenotype (e.g., Cell Viability, Viral Titer) pharmacological->phenotype_p phenotype_g Assay Phenotype (e.g., Cell Viability, Viral Titer) genetic->phenotype_g comparison Compare Results phenotype_p->comparison phenotype_g->comparison conclusion Conclusion: Cross-validation of on-target effects comparison->conclusion Logical_Relationship UGCG_Target UGCG Target Phenotype Observed Phenotype UGCG_Target->Phenotype Leads to Pharmacological Pharmacological Inhibition (this compound) Pharmacological->UGCG_Target Inhibits OffTarget Potential Off-Target Effects Pharmacological->OffTarget Genetic Genetic Inhibition (Knockout/Knockdown) Genetic->UGCG_Target Ablates

References

D-threo-PPMP vs. L-threo-PPMP: A Comparative Guide for Use as a Negative Control in Glucosylceramide Synthase Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate controls is paramount to the validity and interpretation of experimental data. This guide provides a comprehensive comparison of D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) and its stereoisomer, L-threo-PPMP, establishing the latter as a robust negative control for studies investigating the inhibition of glucosylceramide synthase (GCS).

This compound is a well-characterized and potent inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial step in the biosynthesis of most glycosphingolipids.[1] Its inhibitory action is highly stereospecific, with the D-threo isomer demonstrating significant activity, while the L-threo isomer is largely inactive.[2][3] This stark difference in activity makes L-threo-PPMP an ideal negative control to ensure that the observed biological effects are a direct result of GCS inhibition by this compound and not due to off-target or non-specific interactions.

Performance Comparison: this compound vs. L-threo-PPMP

The inhibitory potency of this compound on glucosylceramide synthase is well-documented. In contrast, L-threo-PPMP exhibits negligible inhibitory activity against this enzyme. This stereospecificity is a critical factor for its use as a negative control.

CompoundTarget EnzymeReported IC50Activity StatusReference
This compound Glucosylceramide Synthase (GCS)~2-20 µMActive Inhibitor[4]
L-threo-PPMP Glucosylceramide Synthase (GCS)Not reported to be activeInactive Isomer[2][3]

Mechanism of Action: Inhibition of the Sphingolipid Pathway

This compound acts as a competitive inhibitor of glucosylceramide synthase, blocking the conversion of ceramide to glucosylceramide. This is a pivotal step in the sphingolipid metabolic pathway. Inhibition at this stage leads to a reduction in the downstream synthesis of complex glycosphingolipids and an accumulation of the substrate, ceramide.

Sphingolipid_Pathway Sphingolipid Metabolism Pathway and Inhibition by this compound cluster_0 De Novo Synthesis cluster_1 Glycosphingolipid Synthesis Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Ceramide Dihydroceramide->Ceramide Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide Glucosylceramide Synthase (GCS) Lactosylceramide Lactosylceramide Glucosylceramide->Lactosylceramide Complex Glycosphingolipids Complex Glycosphingolipids Lactosylceramide->Complex Glycosphingolipids This compound This compound Glucosylceramide\nSynthase (GCS) Glucosylceramide Synthase (GCS) This compound->Glucosylceramide\nSynthase (GCS) Inhibits

Caption: Inhibition of Glucosylceramide Synthase by this compound.

Experimental Protocols

To differentiate the effects of this compound and L-threo-PPMP, a robust glucosylceramide synthase activity assay is essential. Below is a detailed methodology for a cell-based assay.

Protocol: Cell-Based Glucosylceramide Synthase Activity Assay

This protocol is adapted from established methods for measuring GCS activity in cultured cells.

Materials:

  • Cultured cells of interest

  • This compound (active inhibitor)

  • L-threo-PPMP (negative control)

  • Vehicle control (e.g., DMSO)

  • NBD-C6-ceramide (fluorescent substrate)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lipid extraction solvents (e.g., chloroform:methanol mixture)

  • Thin-layer chromatography (TLC) plates

  • TLC developing solvent

  • Fluorescence imaging system or plate reader

Workflow:

GCS_Assay_Workflow Workflow for Cell-Based GCS Activity Assay cluster_workflow A 1. Cell Seeding & Culture B 2. Treatment with this compound, L-threo-PPMP, or Vehicle A->B C 3. Incubation with NBD-C6-ceramide B->C D 4. Cell Lysis & Lipid Extraction C->D E 5. Thin-Layer Chromatography (TLC) Separation D->E F 6. Fluorescence Detection & Quantification E->F

Caption: Workflow for Glucosylceramide Synthase Activity Assay.

Procedure:

  • Cell Culture: Plate cells at a suitable density in multi-well plates and allow them to adhere and grow to the desired confluency.

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound, L-threo-PPMP, or a vehicle control for a predetermined duration.

  • Substrate Incubation: Following treatment, incubate the cells with a fluorescent ceramide analog, such as NBD-C6-ceramide, for a specific period to allow for its uptake and metabolism.

  • Lipid Extraction: After incubation, wash the cells with PBS and perform lipid extraction using an appropriate solvent system (e.g., chloroform:methanol).

  • TLC Separation: Spot the lipid extracts onto a TLC plate and develop the plate using a suitable solvent system to separate the fluorescent substrate (NBD-C6-ceramide) from the product (NBD-C6-glucosylceramide).

  • Quantification: Visualize the TLC plate using a fluorescence scanner and quantify the intensity of the spots corresponding to the substrate and the product. The GCS activity is determined by the amount of NBD-C6-glucosylceramide formed.

Expected Results:

  • This compound-treated cells: A dose-dependent decrease in the formation of NBD-C6-glucosylceramide is expected, indicating inhibition of GCS.

  • L-threo-PPMP-treated cells: No significant difference in the formation of NBD-C6-glucosylceramide should be observed compared to the vehicle-treated control cells, confirming its inactivity as a GCS inhibitor.

Conclusion

The stereospecific inhibition of glucosylceramide synthase by this compound, coupled with the inactivity of its L-threo isomer, provides a powerful tool for dissecting the roles of glycosphingolipids in various biological processes. The use of L-threo-PPMP as a negative control is strongly recommended to validate that the observed cellular effects are specifically due to the inhibition of GCS and not from other non-specific actions of the chemical scaffold. This rigorous approach enhances the reliability and interpretability of research findings in the field of sphingolipid metabolism and its implications in health and disease.

References

A Comparative Guide to the Downstream Metabolic Effects of D-threo-PPMP and Other Glucosylceramide Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the downstream metabolic effects of D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP), a potent inhibitor of glucosylceramide synthase (GCS). In the landscape of metabolic research, particularly in the study of glycosphingolipid (GSL) metabolism and related diseases, this compound serves as a critical tool. This document presents a comparative analysis of this compound with other notable GCS inhibitors, namely Eliglustat and Genz-123346, supported by experimental data to aid researchers in selecting the appropriate tool for their studies.

Introduction to Glucosylceramide Synthase Inhibition

Glucosylceramide synthase (GCS) is a pivotal enzyme that catalyzes the first committed step in the biosynthesis of most glycosphingolipids, the transfer of glucose from UDP-glucose to ceramide to form glucosylceramide (GlcCer). Inhibition of GCS leads to a reduction in the cellular levels of GlcCer and all downstream GSLs, including lactosylceramide, globosides, and gangliosides. This targeted disruption of GSL metabolism has profound effects on various cellular processes, making GCS inhibitors valuable for studying cell signaling, and as potential therapeutic agents for diseases characterized by aberrant GSL metabolism, such as Gaucher disease and certain cancers.

This compound is a widely used ceramide analog that acts as a competitive inhibitor of GCS. Its D-threo isomer is the biologically active form. This guide will delve into the specific metabolic consequences of GCS inhibition by this compound and its counterparts, focusing on quantitative data, experimental methodologies, and the elucidation of affected signaling pathways.

Comparative Performance of GCS Inhibitors

The selection of a GCS inhibitor for research or therapeutic development often depends on its potency, specificity, and the desired downstream effects. Below is a comparative summary of this compound, Eliglustat, and Genz-123346.

InhibitorTargetIC50 ValueKey Downstream Metabolic EffectsNotable Characteristics
This compound Glucosylceramide Synthase (GCS)2 - 20 µM[1]- Depletion of GlcCer and downstream GSLs- Accumulation of ceramide[2]- Induction of apoptosis and autophagy[2]- Inhibition of the PI3K/Akt signaling pathway[3]- Alteration of cholesterol homeostasisWidely used research tool; ceramide analog.
Eliglustat (Genz-112638) Glucosylceramide Synthase (GCS)~20 nM (in vitro)- Substrate reduction therapy for Gaucher disease- Reduction of GlcCer, LacCer, and other GSLs[4]- Inhibition of autophagy in certain cell types[4][5]- Does not significantly affect lipids in bone marrow adipose tissue[4]FDA-approved drug for Gaucher disease type 1; ceramide mimic[6].
Genz-123346 Glucosylceramide Synthase (GCS)14 nM (for GM1 synthesis)[7]- Reduction of kidney GlcCer and GM3 levels- Inhibition of cystogenesis in polycystic kidney disease models- Direct effect on the Akt-mTOR signaling pathwayOrally available; investigated for polycystic kidney disease.

Downstream Signaling Pathways Affected by GCS Inhibition

The metabolic perturbations induced by GCS inhibitors trigger a cascade of events that impact cellular signaling pathways. A primary consequence of GCS inhibition is the accumulation of its substrate, ceramide. Ceramide is a bioactive lipid that can act as a second messenger, influencing pathways involved in cell growth, proliferation, and apoptosis.

One of the key pathways affected is the PI3K/Akt/mTOR pathway, which is central to cell survival and proliferation. The accumulation of ceramide following GCS inhibition has been shown to inhibit the phosphorylation and activation of Akt, a key kinase in this pathway.[3][4] This inhibition can occur through the activation of protein phosphatases that dephosphorylate Akt.[4] The downregulation of Akt activity can, in turn, lead to the induction of apoptosis and autophagy.

GCS_Inhibition_Pathway D_threo_PPMP This compound GCS Glucosylceramide Synthase (GCS) D_threo_PPMP->GCS Inhibits GlcCer Glucosylceramide (GlcCer) GCS->GlcCer Catalyzes Ceramide Ceramide Akt Akt Ceramide->Akt Inhibits (via phosphatase activation) Apoptosis Apoptosis Ceramide->Apoptosis Induces Autophagy Autophagy Ceramide->Autophagy Induces Downstream_GSLs Downstream Glycosphingolipids GlcCer->Downstream_GSLs Leads to PI3K PI3K PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes mTOR->Cell_Survival Promotes

Caption: Signaling cascade following GCS inhibition by this compound.

Experimental Protocols

Accurate evaluation of the effects of GCS inhibitors requires robust experimental methodologies. Below are outlines for key experiments.

In Vitro Glucosylceramide Synthase (GCS) Activity Assay

This protocol describes a common method for measuring GCS activity in cell lysates using a radiolabeled substrate.

Materials:

  • Cell lysate containing GCS

  • Radiolabeled UDP-glucose (e.g., UDP-[14C]glucose)

  • Ceramide substrate (e.g., C6-ceramide)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 7.4, containing protease inhibitors)

  • Scintillation cocktail and counter

Procedure:

  • Prepare cell lysates from control and treated cells.

  • Set up the reaction mixture containing cell lysate, ceramide substrate, and reaction buffer.

  • Initiate the reaction by adding radiolabeled UDP-glucose.

  • Incubate the reaction at 37°C for a defined period (e.g., 1-2 hours).

  • Stop the reaction by adding a chloroform/methanol mixture to extract the lipids.

  • Separate the lipid and aqueous phases by centrifugation.

  • Collect the lower organic phase containing the radiolabeled glucosylceramide.

  • Dry the organic phase and resuspend the lipid extract.

  • Quantify the amount of radiolabeled glucosylceramide using liquid scintillation counting.

  • Normalize the activity to the protein concentration of the cell lysate.

Quantification of Cellular Glycosphingolipids by HPLC

This protocol outlines the quantification of GSLs from cell extracts using High-Performance Liquid Chromatography (HPLC) with fluorescent labeling.

Materials:

  • Cell pellets

  • Solvents for lipid extraction (e.g., chloroform, methanol, water)

  • Ceramide glycanase (for enzymatic release of GSL glycans)

  • Fluorescent labeling reagent (e.g., 2-aminobenzamide)

  • HPLC system with a fluorescence detector and an appropriate column (e.g., HILIC)

  • GSL standards

Procedure:

  • Lipid Extraction: Extract total lipids from cell pellets using a chloroform/methanol/water mixture.

  • GSL Glycan Release: Treat the lipid extract with ceramide glycanase to specifically cleave the glycan headgroups from the ceramide backbone.

  • Fluorescent Labeling: Label the released glycans with a fluorescent tag.

  • Purification: Purify the labeled glycans to remove excess labeling reagent.

  • HPLC Analysis: Separate the labeled glycans using HPLC. The separation can be based on the size and structure of the glycan chains.

  • Quantification: Detect the fluorescently labeled glycans using a fluorescence detector. Quantify the amount of each GSL by comparing the peak areas to those of known standards.

GSL_Quantification_Workflow Start Cell Pellet Lipid_Extraction Lipid Extraction (Chloroform/Methanol) Start->Lipid_Extraction Glycan_Release Enzymatic Glycan Release (Ceramide Glycanase) Lipid_Extraction->Glycan_Release Fluorescent_Labeling Fluorescent Labeling (e.g., 2-AB) Glycan_Release->Fluorescent_Labeling Purification Purification of Labeled Glycans Fluorescent_Labeling->Purification HPLC HPLC Separation (HILIC column) Purification->HPLC Detection Fluorescence Detection HPLC->Detection Quantification Quantification (Comparison to Standards) Detection->Quantification End GSL Profile Quantification->End

Caption: Experimental workflow for GSL quantification by HPLC.

Conclusion

This compound and other GCS inhibitors are indispensable tools for investigating the complex roles of glycosphingolipids in cellular physiology and pathology. This guide provides a comparative framework for understanding the downstream metabolic effects of this compound, Eliglustat, and Genz-123346. The choice of inhibitor will depend on the specific research question, with considerations for potency, cell type, and the desired metabolic outcome. The provided data tables, pathway diagrams, and experimental protocols are intended to facilitate the design and interpretation of experiments in this dynamic field of research. As our understanding of glycosphingolipid metabolism continues to evolve, the strategic use of these inhibitors will undoubtedly lead to new discoveries and therapeutic opportunities.

References

Comparative analysis of D-threo-PPMP and other autophagy inducers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of D-threo-PPMP and Other Autophagy Inducers: A Guide for Researchers

Autophagy, a fundamental cellular process for the degradation and recycling of cellular components, is a critical target in various physiological and pathological conditions. The ability to modulate this pathway with small molecules has significant therapeutic potential. This guide provides a comparative analysis of D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (this compound) and other well-characterized autophagy inducers.

Performance Comparison of Autophagy Inducers

The induction of autophagy can be achieved through various mechanisms, broadly categorized as mTOR-dependent and mTOR-independent pathways. The following table summarizes the key characteristics of this compound and other commonly used autophagy inducers.

InducerMechanism of ActionSignaling PathwayKey Experimental Readouts
This compound Inhibition of glucosylceramide synthase, leading to ceramide accumulation.ER Stress → CHOP expression → Autophagy↑ LC3-II, ↓ p62
Rapamycin Allosteric inhibitor of mTORC1.mTOR-dependent↑ LC3-II, ↓ p62
Torin 1 ATP-competitive inhibitor of mTORC1 and mTORC2.mTOR-dependent↑ LC3-II, ↓ p62
BRD5631 Novel, potent inducer with an unknown target.mTOR-independent↑ LC3-II, ↑ p62 (suggesting effects on flux or transcription)
SMER28 Putative inhibitor of the p110δ subunit of PI3K.mTOR-independent↑ LC3-II, ↓ p62
Trehalose Natural disaccharide that induces lysosomal stress.mTOR-independent (TFEB activation)↑ LC3-II, ↓ p62

Signaling Pathways of Autophagy Induction

The signaling cascades leading to autophagy are complex and varied. Below are graphical representations of the pathway initiated by this compound and a generalized view of mTOR-dependent and -independent pathways.

G cluster_0 This compound Induced Autophagy PPMP This compound GCS Glucosylceramide Synthase PPMP->GCS inhibits Ceramide Ceramide Accumulation GCS->Ceramide leads to ER_Stress ER Stress Ceramide->ER_Stress CHOP CHOP Expression ER_Stress->CHOP Autophagy Autophagy CHOP->Autophagy

This compound signaling pathway.

G cluster_1 mTOR-Dependent Pathway cluster_2 mTOR-Independent Pathway Rapamycin Rapamycin / Torin 1 mTORC1 mTORC1 Rapamycin->mTORC1 inhibits ULK1 ULK1 Complex mTORC1->ULK1 inhibits Autophagy_mTOR Autophagy ULK1->Autophagy_mTOR SMER28 SMER28 / Trehalose Independent_Signal Alternative Signaling SMER28->Independent_Signal Autophagy_Independent Autophagy Independent_Signal->Autophagy_Independent

mTOR-dependent vs. -independent pathways.

Experimental Protocols

Accurate assessment of autophagy is crucial for comparative studies. Below are detailed methodologies for key experiments.

Western Blotting for LC3 and p62

This protocol is used to quantify the levels of microtubule-associated protein 1A/1B-light chain 3 (LC3) and sequestosome 1 (p62/SQSTM1), two key autophagy markers.

Methodology:

  • Cell Lysis:

    • Treat cells with the autophagy inducer of interest for the desired time.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations for all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.

  • Western Blotting:

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Quantification:

    • Capture the image using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software. The ratio of LC3-II to LC3-I or a loading control (e.g., β-actin or GAPDH) is calculated. p62 levels are normalized to the loading control.

Autophagic Flux Assay

This assay distinguishes between an increase in autophagosome formation and a blockage in their degradation.

Methodology:

  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with the autophagy inducer in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for the final 2-4 hours of the experiment.

  • Western Blotting:

    • Follow the Western Blotting protocol described above to analyze the levels of LC3-II.

  • Interpretation:

    • An increase in LC3-II levels in the presence of the autophagy inducer alone indicates an accumulation of autophagosomes.

    • A further increase in LC3-II levels in the co-treatment condition (inducer + lysosomal inhibitor) compared to the inhibitor alone indicates a functional autophagic flux (i.e., increased autophagosome formation and degradation).

G Start Cell Culture Treatment Treat with Autophagy Inducer (e.g., this compound) Start->Treatment Lysosomal_Inhibitor Add Lysosomal Inhibitor (e.g., Bafilomycin A1) Treatment->Lysosomal_Inhibitor Incubation Incubate Lysosomal_Inhibitor->Incubation Lysis Cell Lysis & Protein Quantification Incubation->Lysis SDS_PAGE SDS-PAGE & Western Blot Lysis->SDS_PAGE Detection Detect LC3-II and p62 SDS_PAGE->Detection Analysis Data Analysis & Interpretation Detection->Analysis

Experimental workflow for autophagy assessment.

Conclusion

This compound induces autophagy through a distinct, ER stress-mediated pathway, setting it apart from classical mTOR-dependent and other mTOR-independent inducers. While direct quantitative comparisons of potency are not yet available in the literature, the provided data and protocols offer a framework for researchers to conduct their own comparative analyses. The choice of autophagy inducer will depend on the specific research question and the desired mechanism of action. Further head-to-head studies are warranted to fully elucidate the comparative efficacy of these compounds.

D-threo-PPMP: A Focused Inhibitor of Glycosphingolipid Biosynthesis with Activity Against Multiple Glycosyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a small molecule inhibitor is paramount. D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) is a well-established inhibitor of glucosylceramide synthase (GCS), the enzyme catalyzing the initial step in the biosynthesis of most glycosphingolipids (GSLs). This guide provides a comparative analysis of this compound's activity against other glycosyltransferases, drawing upon experimental data for this compound and its closely related analog, D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (D-threo-PDMP).

This compound and its analogs are potent, cell-permeable inhibitors that act as structural mimics of ceramide, the lipid acceptor for GCS. By competitively inhibiting this key enzyme, this compound effectively depletes the cellular pool of glucosylceramide, the precursor for hundreds of different GSLs. While its primary target is GCS, evidence indicates that its inhibitory activity extends to at least one other glycosyltransferase within the GSL biosynthetic pathway.

Comparative Inhibitory Activity

The inhibitory spectrum of this compound and its analog D-threo-PDMP appears to be focused on glycosyltransferases involved in the initial stages of glycosphingolipid synthesis. Direct experimental evidence has demonstrated inhibition of both glucosylceramide synthase and lactosylceramide (B164483) synthase.

EnzymeAbbreviationSubstrateProductInhibitorIC50 / % InhibitionSource
Glucosylceramide Synthase GCS (UGCG)Ceramide + UDP-GlucoseGlucosylceramideDL-threo-PPMP2-20 µM[1]
DL-threo-PPMP70% inhibition at 20 µM (MDCK cells)
DL-threo-PPMP41% inhibition at 20 µM (mouse liver)
DL-threo-PPMP62% inhibition at 20 µM (mouse brain)
Lactosylceramide Synthase GalT-2 (B4GALT5/6)Glucosylceramide + UDP-GalactoseLactosylceramideD-threo-PDMPDirect inhibition (quantitative data not specified)[2][3]
Globo-series Synthases Lactosylceramide, etc.Gb3, etc.D-threo-PDMPReduction in cellular levels of Gb3 and Gb4[2][3]

It is important to note that while this compound and D-threo-PDMP are structurally very similar (differing only in the length of their N-acyl chains), the quantitative inhibitory data for one may not be directly extrapolated to the other. However, the qualitative inhibitory profile is likely to be comparable.

Mechanism of Action and Signaling Pathway

This compound acts as a competitive inhibitor of glucosylceramide synthase, binding to the enzyme's active site and preventing the transfer of glucose from UDP-glucose to ceramide. This blockade has downstream effects on all pathways that utilize glucosylceramide as a precursor.

Glycosphingolipid_Pathway Ceramide Ceramide GCS Glucosylceramide Synthase (GCS/UGCG) Ceramide->GCS UDP_Glc UDP-Glucose UDP_Glc->GCS GlcCer Glucosylceramide GCS->GlcCer LacCer_Synthase Lactosylceramide Synthase (GalT-2) GlcCer->LacCer_Synthase UDP_Gal UDP-Galactose UDP_Gal->LacCer_Synthase LacCer Lactosylceramide LacCer_Synthase->LacCer Globo_Series Globo-series (Gb3, Gb4, etc.) LacCer->Globo_Series Ganglio_Series Ganglio-series (GM3, GD3, etc.) LacCer->Ganglio_Series PPMP This compound PPMP->GCS PPMP->LacCer_Synthase (as PDMP)

Figure 1. Inhibition of the glycosphingolipid biosynthetic pathway by this compound.

Experimental Protocols

In Vitro Assay for Glucosylceramide Synthase Inhibition

This protocol is a representative method for determining the inhibitory activity of this compound on GCS.

1. Preparation of Enzyme Source:

  • Homogenize cultured cells (e.g., MDCK cells) or tissue (e.g., mouse liver) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4, containing 0.25 M sucrose (B13894) and protease inhibitors).

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • The resulting supernatant, containing the microsomal fraction where GCS is located, can be used as the enzyme source.

2. Assay Reaction:

  • The reaction mixture should contain:

    • Enzyme preparation (protein concentration to be optimized).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).

    • Acceptor substrate: Ceramide (e.g., N-octanoyl-D-erythro-sphingosine) complexed with a carrier protein like bovine serum albumin (BSA).

    • Donor substrate: Radiolabeled UDP-[14C]Glucose.

    • This compound at various concentrations (dissolved in a suitable solvent like DMSO, with a final concentration of the solvent kept constant across all assays).

3. Incubation and Termination:

  • Pre-incubate the enzyme with this compound for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the UDP-[14C]Glucose.

  • Incubate for a specific time (e.g., 30-60 minutes) at 37°C.

  • Terminate the reaction by adding a chloroform (B151607)/methanol mixture (e.g., 2:1, v/v).

4. Product Separation and Quantification:

  • Extract the lipids into the chloroform phase.

  • Separate the radiolabeled glucosylceramide from the unreacted UDP-[14C]Glucose and other lipids using thin-layer chromatography (TLC).

  • Visualize the lipids (e.g., using iodine vapor or autoradiography).

  • Scrape the spots corresponding to glucosylceramide and quantify the radioactivity by liquid scintillation counting.

5. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Figure 2. Experimental workflow for GCS inhibition assay.

Conclusion

Current evidence strongly indicates that this compound's inhibitory activity is not limited to glucosylceramide synthase. Its action extends to at least lactosylceramide synthase, another key enzyme in the glycosphingolipid biosynthetic pathway. This dual inhibition at the early stages of GSL synthesis makes this compound a powerful tool for studying the roles of these complex lipids in various cellular processes. While its effects on other classes of glycosyltransferases, such as sialyltransferases and fucosyltransferases, have not been extensively reported, its known specificity for ceramide-utilizing enzymes in the GSL pathway provides a solid foundation for its application in targeted research. Further studies are warranted to fully elucidate the broader selectivity profile of this important inhibitor.

References

Unveiling the Correlation: D-threo-PPMP Efficacy and UGCG Expression Levels in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of experimental data reveals a direct correlation between the expression levels of UDP-glucose ceramide glucosyltransferase (UGCG) and the efficacy of its inhibitor, D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP). This comparison guide synthesizes available data to provide researchers, scientists, and drug development professionals with a critical overview of this compound's performance against alternative UGCG inhibitors, highlighting the pivotal role of UGCG expression in determining therapeutic outcomes.

The enzyme UGCG is a key player in the biosynthesis of glycosphingolipids, a class of lipids implicated in a multitude of cellular processes, including cell growth, differentiation, and multidrug resistance in cancer.[1][2] Elevated UGCG expression has been increasingly associated with resistance to chemotherapy, making it a compelling target for therapeutic intervention.[3][4] this compound is a potent inhibitor of UGCG, and understanding its efficacy in the context of varying UGCG expression is paramount for its clinical development.[5][6]

Comparative Efficacy of UGCG Inhibitors

Several small molecule inhibitors have been developed to target UGCG, each with distinct biochemical properties. This guide focuses on a comparative analysis of this compound against two other well-characterized inhibitors: Genz-123346 and Eliglustat.

InhibitorTargetIC50Cell Line/SystemReference
This compound Glucosylceramide Synthase~1 µM - 10 µM (Biphasic effect)Thymocytes[6]
Genz-123346 Glucosylceramide Synthase14 nM (GM1 synthesis inhibition)Not specified[7]
Eliglustat Glucosylceramide Synthase10 ng/mL (~20.8 nM)In vitro[8][9][10]

Note: IC50 values can vary depending on the experimental conditions and cell lines used.

The Pivotal Role of UGCG Expression in this compound Efficacy

Emerging evidence strongly suggests that the cellular levels of UGCG directly influence the cytotoxic effects of its inhibitors. In cancer cells, overexpression of UGCG is a known mechanism of multidrug resistance.[3] Studies have shown that high UGCG expression correlates with a diminished response to chemotherapeutic agents, a phenomenon that can be reversed by UGCG inhibition.

While direct quantitative data correlating this compound efficacy with a wide spectrum of UGCG expression levels across multiple cell lines is still an area of active research, the principle is well-established. For instance, in cholangiocarcinoma cells, suppression of UGCG using PPMP enhanced the cytotoxic effects of cisplatin.[4] Similarly, in melanoma, high UGCG expression was linked to shorter disease-specific survival, and its inhibition augmented cell death.[3]

Logical Relationship:

UGCG_high High UGCG Expression Chemoresistance Increased Chemoresistance UGCG_high->Chemoresistance PPMP_low_eff Decreased this compound Efficacy Chemoresistance->PPMP_low_eff UGCG_low Low UGCG Expression Chemosensitivity Increased Chemosensitivity UGCG_low->Chemosensitivity PPMP_high_eff Increased this compound Efficacy Chemosensitivity->PPMP_high_eff

Caption: UGCG expression dictates chemosensitivity and this compound efficacy.

Signaling Pathways and Experimental Workflows

This compound inhibits UGCG, leading to an accumulation of its substrate, ceramide, and a depletion of downstream glycosphingolipids. Ceramide accumulation is a potent trigger for apoptosis (programmed cell death), a key mechanism by which this compound exerts its anti-cancer effects.

Signaling Pathway:

PPMP This compound UGCG UGCG PPMP->UGCG inhibits GlcCer Glucosylceramide UGCG->GlcCer catalyzes Ceramide Ceramide Ceramide->UGCG Apoptosis Apoptosis Ceramide->Apoptosis induces GSLs Complex Glycosphingolipids GlcCer->GSLs

Caption: this compound inhibits UGCG, leading to ceramide-induced apoptosis.

Experimental Workflow:

To correlate this compound efficacy with UGCG expression, a typical experimental workflow involves:

cluster_0 Cell Line Panel cluster_1 UGCG Expression Analysis cluster_2 Inhibitor Treatment & Efficacy Assessment High_UGCG High UGCG Expressing Cancer Cells qPCR qRT-PCR for UGCG mRNA High_UGCG->qPCR Western Western Blot for UGCG Protein High_UGCG->Western ELISA ELISA for UGCG Protein High_UGCG->ELISA Low_UGCG Low UGCG Expressing Cancer Cells Low_UGCG->qPCR Low_UGCG->Western Low_UGCG->ELISA Treatment Treat with this compound & Alternatives qPCR->Treatment Western->Treatment ELISA->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis_Assay

Caption: Workflow for correlating inhibitor efficacy with UGCG expression.

Detailed Experimental Protocols

1. UGCG Expression Analysis by qRT-PCR

  • Objective: To quantify the mRNA expression level of UGCG in different cell lines.

  • Procedure:

    • Isolate total RNA from cultured cells using a suitable RNA extraction kit.

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

    • Perform quantitative real-time PCR (qRT-PCR) using primers specific for the UGCG gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Calculate the relative expression of UGCG mRNA using the ΔΔCt method.

2. UGCG Protein Level Determination by ELISA

  • Objective: To quantify the protein level of UGCG in cell lysates.

  • Procedure:

    • Prepare cell lysates from cultured cells.

    • Use a commercially available UGCG ELISA kit.

    • Add standards and samples to the pre-coated microplate and incubate.

    • Add detection antibody, followed by a substrate solution.

    • Measure the absorbance at the appropriate wavelength and calculate the UGCG concentration based on the standard curve.

3. UGCG Activity Assay using LC-MS/MS

  • Objective: To measure the enzymatic activity of UGCG.

  • Procedure: A detailed protocol for a label-free LC-MS/MS-based GCS assay can be found in the literature. This method utilizes a non-natural sphingolipid substrate and detects the product by mass spectrometry, offering high sensitivity and specificity.

4. Cell Viability Assay (MTT)

  • Objective: To determine the cytotoxic effect of UGCG inhibitors.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the UGCG inhibitor for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm and calculate the percentage of cell viability relative to untreated controls. The IC50 value can then be determined.

5. Apoptosis Assay (Annexin V Staining)

  • Objective: To quantify the induction of apoptosis by UGCG inhibitors.

  • Procedure:

    • Treat cells with the UGCG inhibitor at the desired concentration and time point.

    • Harvest the cells and wash with binding buffer.

    • Stain the cells with FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

The efficacy of this compound is intrinsically linked to the expression levels of its target, UGCG. This guide underscores the importance of characterizing UGCG expression in preclinical models to accurately predict and interpret the therapeutic potential of this compound and other UGCG inhibitors. For researchers in drug development, a thorough understanding of this correlation is crucial for designing effective therapeutic strategies targeting glycosphingolipid metabolism. Further quantitative studies directly comparing the efficacy of this compound with its alternatives in cell lines with well-defined UGCG expression levels are warranted to refine its clinical application.

References

Safety Operating Guide

Proper Disposal of D-threo-PPMP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing D-threo-PPMP, adherence to proper disposal protocols is essential for maintaining laboratory safety and environmental compliance. While this compound and its hydrochloride salt are not classified as hazardous substances or mixtures under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), responsible management of its waste is a critical component of laboratory best practices. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound.

Immediate Safety and Handling

Before handling this compound, it is crucial to wear appropriate personal protective equipment (PPE). Although not classified as hazardous, good laboratory practice dictates minimizing exposure to any chemical compound.

Recommended Personal Protective Equipment:

PPE CategorySpecificationPurpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from dust or splashes.
Hand Protection Nitrile or latex glovesPrevents direct skin contact.
Body Protection Laboratory coatProtects clothing and skin from contamination.

In the event of a spill, isolate the area and prevent dust generation. For small spills, absorb any liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal. For larger spills, it may be necessary to evacuate the area and follow your institution's emergency procedures.

Step-by-Step Disposal Procedure

The disposal of this compound, as a non-hazardous chemical, should always be conducted in accordance with institutional, local, state, and federal regulations. The following is a general procedural workflow that should be adapted to your specific institutional guidelines.

1. Waste Identification and Segregation:

  • Solid Waste: Collect un-used or contaminated solid this compound in a designated, sealed container. This includes any contaminated consumables such as weigh boats or filter paper.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed waste container. Do not mix with hazardous waste streams (e.g., halogenated solvents, heavy metals).

  • Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or methanol, as it is soluble in these) before disposal. The rinsate should be collected as chemical waste. Deface or remove the original label before disposing of the empty container in the regular trash.[1]

2. Container Selection and Labeling:

  • Use containers that are compatible with the chemical waste. For this compound, a high-density polyethylene (B3416737) (HDPE) container is suitable.

  • Clearly label the waste container with "Non-Hazardous Waste," the full chemical name ("D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol"), and the date of accumulation.

3. Storage:

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure the container is kept closed except when adding waste.

4. Final Disposal:

  • Consult Your Institution's Environmental Health and Safety (EHS) Department: This is the most critical step. Your EHS department will provide specific instructions for the disposal of non-hazardous chemical waste. They will advise on whether the waste can be disposed of in the regular trash, down the sanitary sewer, or if it requires pickup by a waste management contractor.[2]

  • Solid Waste Disposal: In many institutions, non-hazardous solid chemical waste is collected by the EHS department for incineration or disposal in a designated landfill. Do not place chemical waste in the regular laboratory trash unless explicitly permitted by your EHS department.[2]

  • Liquid Waste Disposal: Disposal of non-hazardous aqueous solutions down the sanitary sewer may be permissible in some localities, but this requires approval from your institution's EHS department and may be subject to volume and concentration limits.[3][4] Never dispose of organic solvent solutions in the sewer.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

D_threo_PPMP_Disposal_Workflow cluster_generation Waste Generation cluster_assessment Initial Assessment & Segregation cluster_preparation Waste Preparation cluster_disposal Final Disposal Path A This compound Waste Generated (Solid, Liquid, Contaminated Materials) B Identify Waste Type: Solid, Liquid, or Empty Container A->B C Segregate from Hazardous Waste B->C All Types F Triple-Rinse Empty Container B->F Empty Container D Select Compatible Container (e.g., HDPE) C->D Solid/Liquid Waste E Label Container: 'Non-Hazardous Waste' 'this compound' Date D->E G Consult Institutional EHS Guidelines E->G J Regular Trash (For Triple-Rinsed Containers) F->J H EHS Waste Pickup G->H Solid/Liquid Waste I Sanitary Sewer (EHS Approval Required for Aqueous Waste) G->I Aqueous Liquid Waste

This compound Disposal Decision Workflow

By following these procedures and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound waste, fostering a secure and responsible research environment.

References

Essential Safety and Operational Guide for Handling D-threo-PPMP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of D-threo-PPMP, a potent inhibitor of glucosylceramide synthase. This document provides immediate access to critical safety information, detailed operational protocols, and proper disposal procedures to ensure a safe and efficient laboratory environment.

Personal Protective Equipment (PPE) and Safety Precautions

While this compound hydrochloride is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure a safe working environment. The following personal protective equipment is recommended when handling this compound:

  • Eye Protection: Wear safety goggles with side-shields to protect against accidental splashes.

  • Hand Protection: Use protective gloves (e.g., nitrile or latex) to prevent skin contact.

  • Body Protection: A laboratory coat or impervious clothing should be worn to protect the skin.

  • Respiratory Protection: In situations where dust or aerosols may be generated, a suitable respirator is advised.

It is crucial to work in a well-ventilated area, preferably within a chemical fume hood. An accessible safety shower and eye wash station should be readily available in the laboratory.

Operational Plans: From Storage to Application

Proper handling and storage are critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Storage and Stability

This compound should be stored under specific conditions to ensure its stability.

ParameterValue
Storage Temperature -20°C
Shipping Conditions Shipped at ambient temperatures, but can be shipped with ice.
Stability Stable for at least one month at 4°C when prepared as a 4 mM stock solution.
Storage Conditions Store under desiccating conditions.
Experimental Protocol: Inhibition of Glucosylceramide Synthase in Cell Culture

The following is a detailed methodology for a key experiment involving this compound, adapted from established glycoscience protocols.[1] This protocol outlines the steps for inhibiting glucosylceramide synthase in living cells.

Materials:

  • This compound hydrochloride

  • Appropriate cell line and culture medium

  • Sterile phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) for stock solution preparation

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 4 mM stock solution of this compound in a suitable solvent such as DMSO or ethanol.

    • This stock solution is stable for at least one month when stored at 4°C.[1]

  • Cell Seeding:

    • Seed the cells in appropriate culture vessels (e.g., plates, flasks) at a density that will allow for the desired confluency at the end of the experiment.

    • Allow the cells to adhere and grow under standard culture conditions (e.g., 37°C, 5% CO2).

  • Treatment with this compound:

    • Once the cells have reached the desired confluency, remove the culture medium.

    • Add fresh culture medium containing the desired final concentration of this compound. The final concentration typically ranges from 5 to 20 µM, depending on the cell type and the duration of the treatment.[1]

    • A vehicle control (medium with the same concentration of the solvent used for the stock solution) should be run in parallel.

  • Incubation:

    • Return the cells to the incubator and continue cultivation for the desired treatment period.

  • Downstream Analysis:

    • After the treatment period, the cells can be harvested and processed for various downstream analyses, such as lipid extraction and analysis by thin-layer chromatography (TLC) to assess the inhibition of glucosylceramide synthesis.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Compound: Unused this compound should be disposed of as chemical waste.

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and culture vessels, should be collected in a designated hazardous waste container.

  • Waste Management: The collected chemical waste must be disposed of through an approved hazardous waste management service. The typical method of disposal for morpholine (B109124) derivatives is incineration at a licensed facility.

  • Important Note: Never pour this compound or its solutions down the drain.

Visualizing the Workflow

To provide a clear, at-a-glance understanding of the safety and handling procedures, the following diagrams illustrate the key workflows.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Compound Weigh Compound Prepare Work Area->Weigh Compound Prepare Stock Solution Prepare Stock Solution Weigh Compound->Prepare Stock Solution Treat Cells Treat Cells Prepare Stock Solution->Treat Cells Decontaminate Work Area Decontaminate Work Area Treat Cells->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose via Hazardous Waste Service Dispose via Hazardous Waste Service Segregate Waste->Dispose via Hazardous Waste Service

Caption: A logical workflow for the safe handling of this compound from preparation to disposal.

This compound Experimental Workflow Start Start Prepare 4 mM Stock Solution Prepare 4 mM Stock Solution Start->Prepare 4 mM Stock Solution Seed Cells in Culture Vessel Seed Cells in Culture Vessel Prepare 4 mM Stock Solution->Seed Cells in Culture Vessel Treat Cells with 5-20 uM this compound Treat Cells with 5-20 uM this compound Seed Cells in Culture Vessel->Treat Cells with 5-20 uM this compound Incubate Cells Incubate Cells Treat Cells with 5-20 uM this compound->Incubate Cells Harvest Cells for Analysis Harvest Cells for Analysis Incubate Cells->Harvest Cells for Analysis End End Harvest Cells for Analysis->End

Caption: A step-by-step experimental workflow for using this compound to inhibit glucosylceramide synthase in cell culture.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.